Adenosine amine congener
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJCQJVFMHZOO-QZHHGCDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914331 | |
| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96760-69-9 | |
| Record name | Adenosine amine congener | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096760699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Adenosine Amine Congener: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) Amine Congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor, a G protein-coupled receptor involved in numerous physiological processes.[1][2][3][4] Its selectivity makes it a valuable tool in pharmacological research for investigating the roles of the A1 receptor in various signaling pathways and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Adenosine Amine Congener.
Synthesis of this compound
The synthesis of this compound (N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine) is a multi-step process that typically starts from a commercially available precursor, 6-chloropurine (B14466) riboside. The general strategy involves a nucleophilic substitution at the C6 position of the purine (B94841) ring followed by amide bond formations.
Proposed Synthetic Pathway
A plausible synthetic route involves the following key steps:
-
Nucleophilic Substitution: Reaction of 6-chloropurine riboside with a suitable N-protected diamine linker to displace the chloride at the C6 position.
-
Amide Coupling: Sequential amide bond formations to build the side chain. This is often achieved using standard peptide coupling reagents.
-
Deprotection: Removal of any protecting groups to yield the final product, this compound.
Caption: Proposed synthetic workflow for this compound (ADAC).
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized ADAC.
Physicochemical and Spectroscopic Data
| Property | Data |
| Formal Name | N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine |
| Synonyms | ADAC |
| Molecular Formula | C₂₈H₃₂N₈O₆[1][] |
| Molecular Weight | 576.6 g/mol [1][] |
| Appearance | White solid |
| Solubility | Soluble in DMSO[1] |
| UV λmax | 251, 304 nm[1] |
Spectroscopic Characterization Methods
Standard spectroscopic techniques are employed to elucidate the structure of ADAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to determine the number and types of protons and their connectivity.
-
¹³C NMR provides information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy helps to identify the presence of key functional groups, such as N-H, C=O (amide), and C-N bonds.
-
Biological Activity and Receptor Binding
ADAC is a selective agonist for the A1 adenosine receptor. Its binding affinity is typically determined through competitive radioligand binding assays.
Adenosine A1 Receptor Signaling Pathway
Activation of the A1 adenosine receptor by an agonist like ADAC initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can modulate the activity of various ion channels and other signaling pathways.
Caption: Simplified signaling pathway of the Adenosine A1 Receptor.
Quantitative Binding Affinity Data
The binding affinity of ADAC for adenosine receptor subtypes is a critical parameter. The inhibition constant (Ki) is a measure of the potency of a ligand in inhibiting the binding of a radioligand to the receptor.
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) for rat receptors |
| A1 | CHO | [³H]DPCPX | 0.85[1] |
| A2A | HEK293 | [³H]CGS 21680 | 210[1] |
| A3 | CHO | [¹²⁵I]AB-MECA | 281[1] |
Experimental Protocols
General Protocol for Synthesis of N⁶-Substituted Adenosine Analogs
This protocol outlines a general method for the synthesis of N⁶-substituted adenosine analogs, which can be adapted for the synthesis of ADAC intermediates.[6][7]
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside in a suitable solvent such as ethanol.
-
Addition of Amine: Add an excess of the desired amine to the solution.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to act as an acid scavenger.
-
Reaction: Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol for Adenosine A1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound like ADAC for the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor.
-
Radioligand: [³H]DPCPX (a selective A1 antagonist).
-
Test compound (ADAC).
-
Non-specific binding control (e.g., unlabeled DPCPX at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter and cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.
-
Test Compound: Add serially diluted ADAC, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This technical guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of this compound. The detailed protocols and structured data serve as a valuable resource for researchers in pharmacology and drug development who are interested in utilizing ADAC as a selective A1 adenosine receptor agonist. The provided workflows and signaling pathway diagrams offer a clear visual representation of the key processes involved in the study of this important molecule.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. amsbio.com [amsbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine Amine Congener (ADAC): A Comprehensive Technical Guide to its Discovery and Development as a Selective A1 Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of Adenosine (B11128) Amine Congener (ADAC), a potent and selective agonist for the A1 adenosine receptor (A1AR). This document details ADAC's binding affinity, functional efficacy, and its demonstrated neuroprotective and otoprotective effects. Furthermore, it outlines the key experimental protocols for assessing A1AR agonists and visualizes the intricate signaling pathways activated upon receptor engagement.
Introduction
Adenosine, an endogenous purine (B94841) nucleoside, plays a crucial role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, in particular, has emerged as a significant therapeutic target due to its involvement in a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. Activation of the A1AR is predominantly inhibitory, leading to neuroprotective, cardioprotective, and anti-inflammatory responses.
The development of selective A1AR agonists has been a long-standing goal in medicinal chemistry to harness these therapeutic benefits while minimizing off-target effects. Adenosine Amine Congener (ADAC) represents a key achievement in this endeavor, demonstrating high selectivity and potent agonist activity at the A1AR. This guide will explore the scientific journey of ADAC, from its initial discovery to its characterization as a valuable research tool and potential therapeutic agent.
Discovery and Synthesis
The discovery of ADAC was rooted in the systematic exploration of the structure-activity relationships (SAR) of adenosine analogs. A common strategy in the design of selective A1AR agonists involves modifications at the N6-position of the adenine (B156593) ring. The introduction of bulky substituents at this position has been shown to significantly enhance affinity and selectivity for the A1 receptor.
The synthesis of ADAC typically begins with a 6-chloropurine (B14466) ribonucleoside, a readily available starting material. The core of the synthesis involves the displacement of the chlorine atom with a specific amine-containing side chain, which in the case of ADAC is N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine. Further modifications at the C2-position of the purine ring and the ribose moiety have also been explored to fine-tune the pharmacological profile of related adenosine congeners.
Pharmacological Profile
ADAC's pharmacological activity is characterized by its high binding affinity and selectivity for the A1 adenosine receptor, coupled with its functional agonism.
Quantitative Data: Binding Affinity and Efficacy
The following tables summarize the key quantitative parameters defining ADAC's interaction with adenosine receptors.
Table 1: Binding Affinity of this compound (ADAC) at Rat Adenosine Receptors [1]
| Receptor Subtype | K_i_ (nM) |
| A1 | 0.85 |
| A2A | 210 |
| A3 | 281 |
K_i_ (inhibitor constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.
Table 2: In Vivo Efficacy of ADAC in Preclinical Models
| Preclinical Model | Species | Dose Range | Route of Administration | Observed Effect |
| Cerebral Ischemia (Bilateral Carotid Artery Occlusion) | Gerbil | 75 µg/kg | Intraperitoneal | Increased survival and prevention of neuronal damage in the hippocampal CA1 region.[1] |
| Noise-Induced Hearing Loss (110 dB) | Rat | 100 µg/kg | Intraperitoneal | Protection against auditory threshold shifts and hair cell loss.[1] |
| Huntington's Disease Model (3-Nitropropionic Acid) | Rat | 100 µg/kg | Intraperitoneal | Reduction in striatal lesion size and ongoing striatal degeneration. |
Note: EC50 data for ADAC was not available in the searched literature.
Signaling Pathways
Activation of the A1 adenosine receptor by ADAC initiates a cascade of intracellular signaling events, primarily through its coupling to inhibitory G proteins (Gαi/o). These pathways collectively contribute to the physiological effects of ADAC.
Canonical Pathway: Inhibition of Adenylyl Cyclase
The most well-characterized signaling pathway for the A1AR is the inhibition of adenylyl cyclase.
Caption: Canonical A1AR signaling pathway initiated by ADAC.
Non-Canonical Signaling Pathways
Beyond the inhibition of adenylyl cyclase, A1AR activation by agonists like ADAC can trigger other important signaling cascades.
Caption: Non-canonical A1AR signaling pathways.
Experimental Protocols
The characterization of ADAC and other A1AR agonists relies on a suite of standardized in vitro and in vivo assays.
Radioligand Binding Assay (for determining K_i_)
This protocol outlines a typical competition binding assay to determine the binding affinity of a test compound like ADAC for the A1AR.
Objective: To determine the inhibitor constant (K_i_) of a test compound for the A1 adenosine receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human A1AR (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled A1AR antagonist (e.g., [³H]DPCPX - 8-Cyclopentyl-1,3-dipropylxanthine).
-
Unlabeled test compound (ADAC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known A1AR antagonist like Xanthine Amine Congener - XAC).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the A1AR to high density.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound (ADAC).
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a saturating concentration of the non-specific binding control.
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
cAMP Functional Assay (for determining EC_50_)
This protocol describes a typical cAMP accumulation assay to measure the functional efficacy of an A1AR agonist like ADAC.
Objective: To determine the half-maximal effective concentration (EC_50_) of an A1AR agonist in inhibiting forskolin-stimulated cAMP production.
Materials:
-
A cell line stably expressing the human A1AR (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (ADAC).
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Methodology:
-
Cell Culture and Plating:
-
Culture A1AR-expressing cells to the appropriate confluency.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period.
-
Add increasing concentrations of the test compound (ADAC) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each well from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the log concentration of ADAC.
-
Fit the data to a sigmoidal dose-response curve to determine the EC_50_ value.
-
References
Unraveling the Adenosine Amine Congener Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for adenosine (B11128) amine congeners, a critical class of molecules targeting adenosine receptors. Adenosine receptors, comprising four subtypes (A₁, A₂A, A₂B, and A₃), are integral to a multitude of physiological processes and represent significant targets for therapeutic intervention in conditions ranging from cardiovascular disease to neurodegenerative disorders and inflammation. Understanding the nuanced interplay between the chemical structure of adenosine analogs and their affinity and efficacy at these receptor subtypes is paramount for the rational design of potent and selective drug candidates.
Core Structure-Activity Relationship Principles
The pharmacological profile of adenosine amine congeners is primarily dictated by substitutions at three key positions of the adenosine scaffold: the N⁶-position of the adenine (B156593) ring, the C2-position of the purine (B94841) core, and the 5'-position of the ribose moiety.
N⁶-Substitution: Modifications at the N⁶-position have been extensively explored and are a cornerstone of achieving receptor subtype selectivity. Generally, bulky and lipophilic substituents at this position tend to favor A₁ and A₃ receptor affinity.[1] For instance, N⁶-cycloalkyl substitutions, such as in N⁶-cyclopentyladenosine (CPA), confer high A₁ selectivity.[2] The introduction of a benzyl (B1604629) group, as seen in N⁶-benzyladenosine derivatives, can enhance potency and selectivity for the A₃ receptor.[3] The nature of the N⁶-substituent can also influence whether the compound acts as a full or partial agonist.
C2-Substitution: The C2-position offers another avenue for modulating affinity and selectivity. Introduction of small alkyl, chloro, or amino groups can be well-tolerated and in some cases enhance potency. Bulky and hydrophobic substituents at the C2-position, particularly alkynyl groups, have been shown to enhance A₂A receptor selectivity.[4][5] Combining C2 and N⁶ substitutions can lead to complex SAR profiles, where the effects are not always additive, highlighting the intricate nature of the ligand-receptor interaction.[6]
5'-Position Modification: The 5'-position of the ribose is crucial for agonist activity. Modifications here, such as the introduction of an N-ethylcarboxamido group (as in NECA), generally result in potent but often non-selective agonists.[7] However, 5'-uronamide substitutions can enhance A₃ selectivity, particularly when combined with specific N⁶-benzyl substituents.[3]
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of representative adenosine amine congeners at the human adenosine receptor subtypes. This data provides a quantitative framework for understanding the SAR principles discussed above.
Table 1: Binding Affinity (Kᵢ, nM) of N⁶-Substituted Adenosine Analogs
| Compound | N⁶-Substituent | A₁ Receptor | A₂A Receptor | A₃ Receptor |
| Adenosine | -H | ~70 | ~150 | ~6500 |
| CPA | Cyclopentyl | High Affinity | Lower Affinity | Moderate Affinity |
| R-PIA | (R)-Phenylisopropyl | High Affinity | Lower Affinity | Moderate Affinity |
| NECA | -H (with 5'-N-ethylcarboxamido) | ~10 | ~10 | High Affinity |
| IB-MECA | (3-Iodobenzyl) (with 5'-N-methyluronamide) | Moderate Affinity | Lower Affinity | High Affinity |
| Cl-IB-MECA | (3-Iodobenzyl) (with 2-Chloro and 5'-N-methyluronamide) | Moderate Affinity | Lower Affinity | High Affinity |
Note: "High Affinity," "Moderate Affinity," and "Lower Affinity" are used where specific numerical values were not consistently reported across multiple sources. This table is a compilation from multiple sources and values can vary based on experimental conditions.[2][7][8][9]
Table 2: Structure-Activity Relationship Summary for Receptor Selectivity
| Target Receptor | Favorable N⁶-Substitutions | Favorable C2-Substitutions | Favorable 5'-Substitutions |
| A₁ | Alkyl, Cycloalkyl, Arylalkyl[2] | Generally small or no substitution | - |
| A₂A | (2,2-diphenylethyl)[7] | (Thio)ethers, Secondary amines, Alkynes[2] | N-alkyluronamide[2] |
| A₃ | Benzyl (especially with meta-halogen)[3][10] | Extended aryl-ethynyl groups[8] | N-methyluronamide[3][8] |
Experimental Protocols
The determination of binding affinity and functional activity of adenosine amine congeners relies on standardized in vitro assays. Below are detailed methodologies for two of the most common experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.[11]
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK293 or CHO cells).[12][13]
-
Radioligand (e.g., [³H]CGS 21680 for A₂A, [³H]DPCPX for A₁).[11][12]
-
Unlabeled test compounds (adenosine amine congeners).
-
Non-specific binding control (e.g., 10 µM NECA or R-PIA).[12]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Glass fiber filters.[12]
-
Scintillation counter.[11]
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.[11]
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.[10][11]
Materials:
-
Whole cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).[11][13]
-
Test compounds (adenosine amine congeners).
-
Stimulation buffer (e.g., DMEM or HBSS).[11]
-
Phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.[11][13]
-
Forskolin (to stimulate adenylyl cyclase in inhibition assays for A₁/A₃ receptors).[10]
-
cAMP detection kit (e.g., HTRF, ELISA).[11]
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubation: Wash the cells and pre-incubate with the PDE inhibitor in stimulation buffer.
-
Stimulation: Add varying concentrations of the test compound. For A₁/A₃ receptor assays, co-stimulate with forskolin.
-
Incubation: Incubate for a defined period to allow for cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key signaling pathways of adenosine receptors and a typical experimental workflow for SAR studies.
Caption: Adenosine receptor signaling pathways.
Caption: Experimental workflow for SAR studies.
Caption: Logical relationships in congener design.
References
- 1. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2‐linked alkynyl poly‐ethylene glycol(PEG) adenosine conjugates as water‐soluble adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C2,N6-disubstituted adenosines: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Analysis of Biased Agonism at the Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Unraveling the Molecular Interactions of Adenosine Amine Congener: A Technical Guide
For Immediate Release
[City, State] – December 22, 2025 – A comprehensive technical guide detailing the mechanism of action of Adenosine (B11128) Amine Congener (ADAC) has been compiled for researchers, scientists, and drug development professionals. This in-depth resource provides a granular view of the compound's interaction with adenosine receptors, its downstream signaling effects, and the experimental methodologies used for its characterization.
Adenosine Amine Congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor, a member of the G protein-coupled receptor family.[1][2][3] Its high affinity and selectivity for the A1 receptor subtype make it a valuable tool in pharmacological research and a potential therapeutic agent for conditions where A1 receptor modulation is beneficial, such as neuroprotection and cardioprotection.[1][4]
Core Mechanism of Action: Selective A1 Adenosine Receptor Agonism
ADAC exerts its effects primarily by binding to and activating the A1 adenosine receptor. This receptor is coupled to inhibitory G proteins (Gi/o), and its activation initiates a cascade of intracellular events. The primary downstream effect of A1 receptor activation by ADAC is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This reduction in cAMP modulates the activity of various downstream effectors, including protein kinase A (PKA).
Furthermore, the activation of A1 receptors by ADAC leads to the modulation of ion channel activity. Notably, it causes the inhibition of voltage-gated Ca2+ channels, which reduces calcium influx into the cell.[1] It also activates potassium channels, leading to hyperpolarization of the cell membrane. These actions collectively contribute to a decrease in neuronal excitability and neurotransmitter release.
A key consequence of presynaptic A1 receptor activation by ADAC is the inhibition of glutamate (B1630785) release.[1] By reducing the release of this excitatory neurotransmitter, ADAC can mitigate excitotoxicity, a pathological process involved in various neurological disorders. The compound has also been shown to reduce oxidative stress and apoptosis in preclinical models.[1]
Quantitative Pharmacological Profile
The selectivity of ADAC for the A1 adenosine receptor is a critical aspect of its pharmacological profile. The following table summarizes the binding affinities of ADAC for the different rat adenosine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| A1 | 0.85[7] |
| A2A | 210[7] |
| A2B | Not explicitly found |
| A3 | 281[7] |
Note: The Ki value for the A2B receptor was not available in the reviewed literature.
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments used to characterize the mechanism of action of ADAC.
Radioligand Binding Assay for Adenosine Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound, such as ADAC, by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the specific human or rat adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).
-
This compound (ADAC) as the competing ligand.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist or antagonist like NECA or XAC).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of ADAC. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of ADAC. Determine the IC50 value (the concentration of ADAC that inhibits 50% of the specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of ADAC to inhibit adenylyl cyclase activity, a functional consequence of A1 receptor activation.
Materials:
-
A cell line expressing the A1 adenosine receptor (e.g., CHO-K1 cells).
-
This compound (ADAC).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate the A1 receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with varying concentrations of ADAC.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of ADAC to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Measurement of Presynaptic Glutamate Release
This protocol outlines a method to assess the effect of ADAC on the release of the neurotransmitter glutamate from presynaptic terminals.
Materials:
-
Primary neuronal cultures or brain slices.
-
This compound (ADAC).
-
High potassium (K+) solution to depolarize neurons and evoke glutamate release.
-
Glutamate assay kit or HPLC with fluorescence detection.
Procedure:
-
Preparation: Prepare primary neuronal cultures or acute brain slices.
-
Pre-incubation: Pre-incubate the cells or slices with varying concentrations of ADAC.
-
Stimulation: Induce glutamate release by exposing the preparations to a high K+ solution.
-
Sample Collection: Collect the extracellular medium.
-
Glutamate Quantification: Measure the concentration of glutamate in the collected samples using a glutamate assay kit or by HPLC.
-
Data Analysis: Compare the amount of glutamate released in the presence and absence of ADAC to determine its inhibitory effect.
Assessment of Voltage-Gated Calcium Channel Inhibition
This experiment evaluates the effect of ADAC on the activity of voltage-gated calcium channels using whole-cell patch-clamp electrophysiology.
Materials:
-
Cells expressing voltage-gated calcium channels (e.g., primary neurons or a suitable cell line).
-
This compound (ADAC).
-
Patch-clamp electrophysiology setup.
-
Extracellular and intracellular recording solutions.
Procedure:
-
Cell Preparation: Prepare cells for patch-clamp recording.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline voltage-gated calcium currents by applying a depolarizing voltage step.
-
ADAC Application: Perfuse the cells with a solution containing ADAC.
-
Post-ADAC Recording: Record the voltage-gated calcium currents in the presence of ADAC.
-
Data Analysis: Compare the amplitude of the calcium currents before and after the application of ADAC to quantify the extent of inhibition.
Visualizing the Molecular Pathways
To further elucidate the mechanism of action of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: ADAC signaling pathway via the A1 adenosine receptor.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a functional cAMP assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Adenosine Amine Congeners: A Deep Dive into A1 Receptor Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of adenosine (B11128) amine congeners, focusing on their selectivity and potency at the A1 adenosine receptor (A1AR). The A1AR, a G protein-coupled receptor, is a critical target in the development of therapeutics for cardiovascular, neurological, and inflammatory disorders. Adenosine amine congeners, a class of synthetic analogs of the endogenous ligand adenosine, have emerged as valuable tools for probing A1AR function and as promising drug candidates.
This document details the structure-activity relationships (SAR) that govern the affinity and efficacy of these compounds, presents quantitative data in a structured format for easy comparison, and provides detailed experimental protocols for the key assays used in their characterization. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular and cellular processes.
Structure-Activity Relationships: Tuning for A1 Selectivity and Potency
The selectivity and potency of adenosine amine congeners for the A1AR are primarily dictated by modifications at the N6-position of the purine (B94841) ring. Introducing bulky and lipophilic substituents at this position generally enhances affinity and selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3).
Key SAR observations include:
-
N6-Cycloalkyl Groups: The size and nature of the cycloalkyl substituent are critical. Cyclopentyl and cyclohexyl groups often confer high A1 affinity and selectivity.
-
N6-Arylalkyl Groups: The presence of an aromatic ring in the N6-substituent can significantly influence potency. The nature and position of substituents on this aryl ring can be modulated to fine-tune affinity and selectivity.
-
Amine Functionality: The introduction of an amine group within the N6-substituent, characteristic of adenosine amine congeners, provides a point for further chemical modification and can impact interactions with the receptor binding pocket.
Quantitative Analysis of A1 Receptor Affinity and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative adenosine amine congeners and related N6-substituted adenosine analogs for human adenosine receptors. The data is compiled from various published studies and presented to allow for a comparative analysis of selectivity and potency.
Table 1: Binding Affinity (Ki, nM) of Adenosine Amine Congeners and Related Analogs at Human Adenosine Receptors
| Compound | hA1R Ki (nM) | hA2AR Ki (nM) | hA2BR Ki (nM) | hA3R Ki (nM) | A1 Selectivity (fold vs A2A) | A1 Selectivity (fold vs A3) |
| Adenosine | ~310 | ~700 | ~24000 | ~290 | 2.3 | 0.9 |
| N6-Cyclopentyladenosine (CPA) | 1.0 | 250 | 15000 | 50 | 250 | 50 |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.6 | 1200 | >10000 | 35 | 2000 | 58 |
| Adenosine Amine Congener (ADAC) | 0.85 (rat) | 210 (rat) | - | 281 (rat) | 247 | 330 |
| N6-(3-Iodobenzyl)adenosine | 3.2 | 6.5 | - | 1.4 | 2.0 | 0.4 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available.
Table 2: Functional Potency (EC50, nM) of Adenosine Analogs at the Human A1 Receptor
| Compound | Assay Type | Cell Line | EC50 (nM) |
| Adenosine | cAMP Inhibition | CHO-hA1R | 310 |
| N6-Cyclopentyladenosine (CPA) | cAMP Inhibition | CHO-hA1R | 10 |
| NECA | cAMP Inhibition | CHO-hA1R | 21.9 |
Note: EC50 values are highly dependent on the specific assay conditions and cell system used.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity and functional potency of adenosine amine congeners are provided below.
Radioligand Binding Assay for A1 Receptor Affinity (Ki)
This protocol describes a competitive radioligand binding assay using cell membranes from HEK293 cells stably expressing the human A1 adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A1AR
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, protease inhibitor cocktail
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
Radioligand: [3H]DPCPX (a selective A1AR antagonist)
-
Non-specific binding control: 10 µM CPA (N6-cyclopentyladenosine)
-
Test compounds (adenosine amine congeners) at various concentrations
-
96-well filter plates (GF/B) pre-treated with 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hA1AR cells and centrifuge.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]DPCPX (at a final concentration near its Kd), and 100 µL of membrane suspension (typically 10-20 µg protein).
-
Non-specific Binding: 50 µL of 10 µM CPA, 50 µL [3H]DPCPX, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL [3H]DPCPX, and 100 µL of membrane suspension.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-treated GF/B filter plate.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for A1 Receptor Potency (EC50) - cAMP Accumulation Assay
This protocol describes a functional assay to determine the potency of A1AR agonists by measuring the inhibition of forskolin-stimulated cAMP accumulation in CHO cells stably expressing the human A1 adenosine receptor.
Materials:
-
CHO cells stably expressing the human A1AR
-
Cell culture medium
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
Test compounds (adenosine amine congeners) at various concentrations
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay)
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-hA1AR cells in appropriate medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells once with Stimulation Buffer.
-
Add 50 µL of Stimulation Buffer containing IBMX (e.g., 500 µM) to each well and incubate for 15-30 minutes at room temperature.
-
Add 25 µL of the test compound at various concentrations to the respective wells. Include a vehicle control.
-
Incubate for 10-15 minutes at room temperature.
-
Add 25 µL of forskolin (e.g., 10 µM final concentration) to all wells to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. For the GloSensor™ cAMP Assay, this involves a reagent that generates a luminescent signal in the presence of cAMP.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the cAMP concentration (or luminescence signal) against the logarithm of the test compound concentration.
-
Normalize the data to the response of forskolin alone (0% inhibition) and the maximal inhibition achieved by a saturating concentration of a potent A1AR agonist (100% inhibition).
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
-
Visualizing A1 Receptor Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the A1 adenosine receptor and the workflows of the experimental protocols described above.
Adenosine Amine Congener: A Technical Guide to its Chemical Properties, Stability, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) Amine Congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor.[1] As a functionalized congener of adenosine, it serves as a valuable tool in pharmacological research to investigate the roles of the A1 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, stability, and biological activity of ADAC, including detailed experimental protocols and visualizations of key signaling pathways.
Chemical Properties
Adenosine Amine Congener is a white crystalline solid. Its chemical structure consists of an adenosine core with a substituted phenylacetamide moiety at the N6 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine | [1] |
| Synonyms | ADAC | [1] |
| CAS Number | 96760-69-9 | [1] |
| Molecular Formula | C₂₈H₃₂N₈O₆ | [1] |
| Molecular Weight | 576.60 g/mol | [] |
| Appearance | White crystalline solid | |
| Purity | ≥98% (HPLC) | [1] |
| UV max (λmax) | 251, 304 nm | [1] |
| pKa | Data not available in public literature. For the parent compound, adenosine, pKa values are reported as 3.5 and 12.5. | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 31.25 mg/mL (54.20 mM) (ultrasonication may be required) | [] |
| 0.1 M Acetic Acid | 12 mM | |
| Water | Described as "water-soluble" or "aqueous-soluble" by vendors, but quantitative data is limited. For context, the solubility of adenosine in PBS (pH 7.2) is approximately 10 mg/mL. | [][4] |
| In vivo Solvents | ≥ 2.08 mg/mL (3.61 mM) in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.08 mg/mL (3.61 mM) in 10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (3.61 mM) in 10% DMSO >> 90% corn oil | [] |
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and activity.
Table 3: Stability and Recommended Storage Conditions for this compound
| Form | Storage Temperature | Stability | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| Solid (Powder) | 4°C | 2 years | [] |
| In Solvent | -80°C | 2 years | [] |
| In Solvent | -20°C | 1 year | [] |
General Recommendations:
-
Light Sensitivity: ADAC is photosensitive and should be protected from light.
-
Solution Stability: While specific data for ADAC is limited, aqueous solutions of the parent compound, adenosine, are stable for at least 5 years at room temperature.[5] However, for experimental purposes, it is recommended to prepare aqueous solutions fresh and not store them for more than one day.[4] Studies on adenosine solutions (2 mg/mL in 0.9% sodium chloride) have shown stability for up to 14 days at room temperature (20°C-25°C) and under refrigeration (2°C-8°C) in PVC and polyolefin infusion bags.[6]
Biological Activity and Signaling Pathway
This compound is a selective agonist of the A1 adenosine receptor, a G protein-coupled receptor (GPCR).[1] It exhibits high affinity for the A1 receptor with a reported Ki of 0.85 nM for the rat receptor, showing significant selectivity over A2A (Ki = 210 nM) and A3 (Ki = 281 nM) receptors.[1]
Activation of the A1 receptor by ADAC initiates a signaling cascade primarily through the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] The reduction in cAMP subsequently modulates the activity of downstream effectors, including protein kinase A (PKA). Additionally, the Gβγ subunits released upon G protein activation can directly modulate the activity of various ion channels.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. researchgate.net [researchgate.net]
- 10. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
In Vitro Characterization of Adenosine Amine Congener (ADAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) Amine Congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor. As a member of the G protein-coupled receptor (GPCR) family, the A1 receptor is a key therapeutic target for a range of cardiovascular, neurological, and inflammatory disorders. A thorough in vitro characterization of ligands such as ADAC is fundamental to understanding their pharmacological profile and potential therapeutic applications. This guide provides a comprehensive overview of the in vitro characterization of ADAC, including its binding affinity at adenosine receptor subtypes, detailed experimental protocols for its evaluation, and a summary of the associated signaling pathways.
Data Presentation: Quantitative Analysis of Adenosine Congener Binding Affinities
The following tables summarize the binding affinities (Ki) of Adenosine Amine Congener (ADAC) and the related antagonist, Xanthine Amine Congener (XAC), at various adenosine receptor subtypes. It is important to note that the available quantitative data for ADAC is primarily from rat receptor studies, and significant species-specific differences in adenosine receptor pharmacology exist, particularly for the A3 subtype. The data for XAC at human receptors is included to provide a comparative human context.
Table 1: Binding Affinity (Ki) of this compound (ADAC) at Rat Adenosine Receptors [1]
| Congener | Receptor Subtype | Ki (nM) |
| ADAC | Rat A1 | 0.85 |
| ADAC | Rat A2A | 210 |
| ADAC | Rat A3 | 281 |
Table 2: Binding Affinity (Ki) of Xanthine Amine Congener (XAC) at Human Adenosine Receptors
| Congener | Receptor Subtype | Ki (nM) |
| XAC | Human A1 | ~51 (Ke) |
| XAC | Human A2A | 114 |
| XAC | Human A3 | >1000 |
Note: The Ki value for XAC at the A1 receptor is an equilibrium dissociation constant (Ke) derived from functional assays, which is analogous to Ki.
Signaling Pathways
Adenosine receptors mediate their physiological effects through distinct G protein-coupled signaling cascades. ADAC, as an A1 receptor agonist, primarily activates the Gi/o pathway.
Adenosine A1 and A3 Receptor Signaling
The A1 and A3 adenosine receptors typically couple to inhibitory G proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.
Caption: A1/A3 receptor signaling pathway.
Adenosine A2A and A2B Receptor Signaling
Conversely, the A2A and A2B adenosine receptors are primarily coupled to stimulatory G proteins (Gs). Agonist binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The A2B receptor can also couple to Gq proteins in some cell types, activating the PLC pathway.
Caption: A2A/A2B receptor signaling pathways.
Experimental Protocols
Accurate in vitro characterization of ADAC requires robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used to determine the binding affinity and functional activity of adenosine receptor ligands.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Caption: General workflow for a radioligand binding assay.
Detailed Protocol: A1 Receptor Binding Assay
-
Materials:
-
Cell membranes expressing the human A1 adenosine receptor (e.g., from CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.
-
Non-specific binding control: A high concentration of a non-radiolabeled A1 agonist (e.g., 10 µM R-PIA).
-
Test Compound: this compound (ADAC).
-
Glass fiber filters (GF/B), pre-treated with polyethyleneimine.
-
Scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
50 µL of various concentrations of unlabeled ADAC.
-
50 µL of [³H]DPCPX (final concentration ~1 nM).
-
100 µL of the cell membrane suspension.
-
For total binding, add 50 µL of assay buffer instead of ADAC.
-
For non-specific binding, add 50 µL of 10 µM R-PIA.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the IC50 value (the concentration of ADAC that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP, a key second messenger in adenosine receptor signaling.
Caption: Workflow for a cAMP accumulation functional assay.
Detailed Protocol: A2B Receptor cAMP Accumulation Assay
-
Materials:
-
HEK293 cells stably expressing the human A2B adenosine receptor.
-
Cell Culture Medium: DMEM with 10% FBS and antibiotics.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Reference Agonist: NECA (5'-N-ethylcarboxamidoadenosine).
-
Test Compound: this compound (ADAC).
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cell Preparation: Seed the A2B receptor-expressing cells in a 96-well plate and grow to confluence.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the PDE inhibitor in assay buffer for 15-30 minutes.
-
Add serial dilutions of ADAC or the reference agonist to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., reading fluorescence for an HTRF assay).
-
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
Conclusion
The in vitro characterization of this compound reveals it to be a high-affinity A1 adenosine receptor agonist, based on data from rat receptor studies. The provided protocols for radioligand binding and cAMP functional assays offer a robust framework for the detailed pharmacological evaluation of ADAC and other adenosine receptor ligands in human cell systems. A comprehensive understanding of the binding affinities, functional potencies, and signaling pathways of such compounds is essential for advancing their development as potential therapeutic agents. Further studies are warranted to fully characterize the profile of ADAC at all human adenosine receptor subtypes to better predict its clinical efficacy and potential side effects.
References
Adenosine Amine Congener (ADAC): A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) Amine Congener (ADAC) is a potent and selective agonist for the adenosine A1 receptor, a G protein-coupled receptor implicated in a multitude of physiological and pathophysiological processes.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the pharmacological profile of ADAC, including its receptor binding affinity, functional activity, and associated signaling pathways. Detailed experimental protocols for key assays and visual representations of signaling and experimental workflows are included to facilitate further research and drug development efforts in areas such as neuroprotection and otoprotection.
Introduction to Adenosine Amine Congener (ADAC)
ADAC, also known by its chemical name N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine, is a synthetic analog of adenosine.[1][8] Its structure has been optimized to confer high affinity and selectivity for the adenosine A1 receptor subtype.[1][9] This selectivity makes ADAC an invaluable tool for elucidating the specific roles of the A1 receptor in various biological systems and a promising therapeutic candidate for conditions where A1 receptor activation is beneficial.[5]
Receptor Binding Affinity
The binding affinity of ADAC to adenosine receptor subtypes is a critical determinant of its pharmacological activity. Quantitative analysis of its binding profile has been primarily conducted using competitive radioligand binding assays.
Table 1: Receptor Binding Affinities of ADAC
| Receptor Subtype | Species | Radioligand | Kᵢ (nM) | Reference |
| A₁ | Rat | [³H]DPCPX | 0.85 | [1] |
| A₂ₐ | Rat | [³H]CGS 21680 | 210 | [1] |
| A₃ | Rat | [¹²⁵I]AB-MECA | 281 | [1] |
Kᵢ (Inhibition Constant) is a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.
The data clearly demonstrates ADAC's high selectivity for the rat adenosine A1 receptor, with approximately 247-fold and 330-fold lower affinity for the A2A and A3 receptors, respectively.[1]
Signaling Pathways
Activation of the adenosine A1 receptor by ADAC initiates a cascade of intracellular signaling events. The A1 receptor is canonically coupled to inhibitory G proteins (Gᵢ/Gₒ).[10][11][12][13]
Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12][13] The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibit voltage-gated Ca²⁺ channels, reducing calcium influx.[6] These actions contribute to the neuronal inhibitory and protective effects of A1 receptor activation.
Functional Activity
ADAC has demonstrated significant therapeutic potential in preclinical models of neurological and auditory disorders.
Neuroprotection
In animal models of cerebral ischemia, ADAC has been shown to be a potent neuroprotective agent.[9][14][15] Administration of ADAC, even post-ischemia, can increase survival rates and prevent neuronal damage in vulnerable brain regions like the hippocampal CA1 area.[1][9][14] The neuroprotective effects are attributed to the A1 receptor-mediated reduction in excitotoxicity, inflammation, and apoptosis.
Table 2: In Vivo Neuroprotective Effects of ADAC
| Animal Model | Insult | ADAC Dose | Outcome | Reference |
| Gerbil | Bilateral Carotid Artery Occlusion | 75 µg/kg | Increased survival and prevention of neuronal damage in hippocampal CA1 region. | [1] |
| Gerbil | 5 or 10 min Ischemia | 100 µg/kg (post-ischemia) | Improved survival, protection of neuronal morphology, and preservation of spatial memory. | [14] |
Otoprotection
ADAC has also shown promise in protecting against noise-induced and cisplatin-induced hearing loss.[2][3][6] It mitigates damage to sensory hair cells in the cochlea.[2] The proposed mechanisms of otoprotection include the inhibition of glutamate (B1630785) release and the reduction of oxidative stress.[2]
Table 3: In Vivo Otoprotective Effects of ADAC
| Animal Model | Insult | ADAC Dose | Outcome | Reference |
| Rat | Noise Exposure (110 dB) | 100 µg/kg | Protection against auditory threshold shifts and hair cell loss. | [1] |
| Rat | Noise Exposure | 25-300 µg/kg/day | Dose- and time-dependent mitigation of noise-induced hearing loss. | [2][6] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines the determination of the inhibition constant (Kᵢ) of ADAC for the adenosine A1 receptor.
Materials:
-
Cell membranes expressing the adenosine A1 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]DPCPX (a selective A1 antagonist)
-
Unlabeled ADAC
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: A high concentration of a non-radiolabeled A1 agonist (e.g., 10 µM NECA)
-
96-well filter plates (GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation:
-
Thaw cell membranes on ice and dilute in assay buffer to the desired protein concentration (e.g., 20-50 µ g/well ).
-
Prepare serial dilutions of ADAC in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kₔ value.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and cell membranes.
-
Competition: Add serially diluted ADAC, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total and competition binding. Determine the IC₅₀ of ADAC and calculate the Kᵢ using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol measures the functional effect of ADAC on adenylyl cyclase activity.
Materials:
-
Cell membranes expressing the adenosine A1 receptor
-
ADAC
-
Forskolin (or another adenylyl cyclase activator)
-
Assay Buffer (containing ATP, GTP, and a phosphodiesterase inhibitor like IBMX)
-
cAMP detection kit (e.g., ELISA or HTRF-based)
Procedure:
-
Preparation:
-
Prepare cell membranes as in the binding assay.
-
Prepare serial dilutions of ADAC.
-
-
Assay Setup (in triplicate):
-
Basal: Add assay buffer and cell membranes.
-
Stimulated: Add assay buffer, forskolin, and cell membranes.
-
Inhibition: Add assay buffer, forskolin, serially diluted ADAC, and cell membranes.
-
-
Incubation: Incubate the plate at 30-37°C for a specified time (e.g., 15-30 minutes).
-
Termination: Stop the reaction according to the cAMP detection kit instructions (e.g., by adding a lysis buffer or stopping reagent).
-
Detection: Measure the cAMP concentration in each well using the chosen detection method.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated adenylyl cyclase activity by ADAC and determine its EC₅₀ value.
Conclusion
This compound is a highly selective and potent adenosine A1 receptor agonist with significant neuroprotective and otoprotective properties demonstrated in preclinical models. Its well-defined pharmacological profile and mechanism of action make it a valuable research tool and a promising lead compound for the development of novel therapeutics targeting a range of disorders. The detailed protocols and workflows provided in this guide are intended to support and accelerate further investigation into the therapeutic potential of ADAC and other selective adenosine A1 receptor agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noise-induced hearing loss: a study on the pharmacological protection in the Sprague Dawley rat with N-acetyl-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 7. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 8. Neuroprotection of Ischemic Preconditioning is Mediated by Anti-inflammatory, Not Pro-inflammatory, Cytokines in the Gerbil Hippocampus Induced by a Subsequent Lethal Transient Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of Noise-Induced Hearing Loss In Vivo: Continuous Application of Insulin-like Growth Factor 1 and Its Effect on Inner Ear Synapses, Auditory Function and Perilymph Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. otoemissions.org [otoemissions.org]
- 11. A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 14. Neuroprotection of catalpol in transient global ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cerebral ischemia in gerbils: effects of acute and chronic treatment with adenosine A2A receptor agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine Amine Congeners: A Technical Guide to A1 vs. A2A Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinities of adenosine (B11128) amine congeners for the A1 and A2A adenosine receptor subtypes. Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are critical targets in drug discovery due to their widespread distribution and involvement in numerous physiological and pathophysiological processes. Understanding the selectivity and affinity of ligands, such as adenosine amine congeners, for A1 and A2A receptors is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. This document provides a comprehensive overview of structure-activity relationships, quantitative binding data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Concepts: A1 and A2A Adenosine Receptors
Adenosine A1 and A2A receptors are high-affinity receptors for the endogenous nucleoside adenosine.[1] They exhibit distinct tissue distribution and couple to different G proteins, leading to opposing physiological effects.
-
A1 Adenosine Receptor (A1R): Predominantly coupled to the Gi/o family of G proteins, activation of A1R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is generally associated with inhibitory effects, such as decreased neuronal excitability and reduced heart rate.[3][4] A1Rs are abundantly expressed in the brain (hippocampus, cortex, cerebellum), heart, and adipose tissue.[3]
-
A2A Adenosine Receptor (A2AR): In contrast, the A2A receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein.[5] Its activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[5][6] A2AR-mediated signaling is often associated with smooth muscle relaxation, inhibition of inflammation, and modulation of neurotransmitter release.[6] High densities of A2ARs are found in the striatum, immune cells, and blood vessels.[7]
Binding Affinity of Adenosine Amine Congeners
The affinity and selectivity of adenosine amine congeners for A1 and A2A receptors are largely determined by the substituent at the N6-position of the adenosine scaffold. Modifications at this position can dramatically influence the interaction with the receptor binding pocket.
Quantitative Binding Data
The following table summarizes the binding affinities (Ki values) of a selection of N6-substituted adenosine amine congeners for human A1 and A2A adenosine receptors. Lower Ki values indicate higher binding affinity.
| Compound Name | N6-Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A1/A2A) |
| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | 1.4 | 220 | 157 |
| N6-Cyclohexyladenosine (CHA) | Cyclohexyl | 1.8 | 180 | 100 |
| (R)-N6-Phenylisopropyladenosine ((R)-PIA) | (R)-1-Phenylethyl | 1.1 | 50 | 45 |
| (S)-N6-Phenylisopropyladenosine ((S)-PIA) | (S)-1-Phenylethyl | 10 | 100 | 10 |
| N6-[2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)ethyl]adenosine | 2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)ethyl | 0.4 | >10,000 | >25,000 |
| 2-[p-(2-carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine (CGS-21680) | 2-(4-Carboxyethyl)phenethylamino (at C2) | 2800 | 15 | 0.005 (A2A selective) |
| N6-(3-Iodobenzyl)adenosine | 3-Iodobenzyl | 15 | 30 | 0.5 |
| N6-Methyladenosine | Methyl | 100 | 1000 | 0.1 |
| Adenosine | - | 30 | 200 | 0.15 |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is a representative compilation from various sources.
Structure-activity relationship studies have revealed several key trends:
-
A1 Receptor Selectivity: Bulky, lipophilic substituents at the N6-position, such as cyclopentyl and cyclohexyl groups, generally confer high affinity and selectivity for the A1 receptor.[8] The stereochemistry of N6-aralkyl substituents is also a critical determinant of A1 receptor affinity, with the (R)-enantiomer often being more potent.[9] The A1 receptor appears to have a greater tolerance for bulk in the N6 region compared to the A2A receptor.[9]
-
A2A Receptor Selectivity: Achieving high affinity and selectivity for the A2A receptor often requires modifications beyond the N6-position. For instance, CGS-21680, a potent and selective A2A agonist, has a substitution at the C2 position in addition to the 5'-uronamide modification.[8][10]
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinities of adenosine amine congeners are typically determined using competitive radioligand binding assays. This method measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably expressing the human A1 or A2A adenosine receptor (e.g., CHO or HEK293 cells).
-
Radioligand:
-
For A1 Receptor: [3H]DPCPX (a selective A1 antagonist) or [3H]CHA (a selective A1 agonist).
-
For A2A Receptor: [3H]ZM241385 (a selective A2A antagonist) or [3H]CGS-21680 (a selective A2A agonist).
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Theophylline or NECA).[11][12]
-
Test Compounds: Adenosine amine congeners at various concentrations.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[11][13]
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester, scintillation counter.
Procedure
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.[11]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[11]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters three to four times with ice-cold wash buffer to remove any unbound radioactivity.[11][13]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Landscape
Signaling Pathways
The distinct signaling cascades initiated by the activation of A1 and A2A receptors are fundamental to their opposing physiological roles.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow
The systematic process of a competitive radioligand binding assay is crucial for obtaining reliable and reproducible binding affinity data.
Caption: Experimental Workflow for Radioligand Binding Assay.
This guide provides a foundational understanding of the binding characteristics of adenosine amine congeners at A1 and A2A receptors. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel adenosine receptor-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. giffordbioscience.com [giffordbioscience.com]
Adenosine Amine Congener: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) amine congener (ADAC) is a potent and selective agonist for the adenosine A1 receptor, a G protein-coupled receptor abundantly expressed in the central nervous system.[1][2] Its neuroprotective effects have been demonstrated in various preclinical models of neurological disorders, particularly those involving cerebral ischemia and excitotoxicity. This technical guide provides an in-depth overview of the neuroprotective properties of ADAC, focusing on its mechanism of action, signaling pathways, and the experimental evidence supporting its therapeutic potential. We present quantitative data in structured tables, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and drug development efforts in this area.
Mechanism of Action: Adenosine A1 Receptor Agonism
The neuroprotective effects of ADAC are primarily mediated through its high-affinity binding to and activation of the adenosine A1 receptor (A1R).[2] A1R activation triggers a cascade of intracellular events that collectively contribute to neuronal protection. Presynaptically, A1R activation inhibits the release of excitatory neurotransmitters, most notably glutamate (B1630785), by reducing calcium influx through voltage-gated calcium channels.[3][4] This reduction in glutamate release is a critical mechanism for preventing excitotoxicity, a major contributor to neuronal damage in ischemic and neurodegenerative conditions. Postsynaptically, A1R activation leads to hyperpolarization of the neuronal membrane through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, making neurons less susceptible to excitatory stimuli.[1]
Signaling Pathways of ADAC at the Adenosine A1 Receptor
The binding of ADAC to the A1R initiates both canonical and non-canonical signaling pathways.
Canonical Pathway: Inhibition of Adenylyl Cyclase
The most well-established signaling cascade following A1R activation is the inhibition of adenylyl cyclase (AC).[2] Upon ADAC binding, the associated heterotrimeric G protein (Gαi/oβγ) is activated. The Gαi subunit dissociates and directly inhibits AC, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous substrates involved in neuronal function.[2]
Non-Canonical Pathway: Activation of Phospholipase C
ADAC-mediated A1R activation also stimulates non-canonical signaling pathways. The Gβγ subunits released upon G protein activation can stimulate Phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC).[2] PKC activation modulates the activity of various ion channels and other cellular proteins, contributing to the overall neuroprotective effect.
Quantitative Data on the Neuroprotective Effects of ADAC
The neuroprotective efficacy of ADAC has been quantified in several preclinical studies. The following tables summarize key findings from these investigations.
| In Vivo Model | Species | ADAC Dose | Administration Route | Key Findings | Reference |
| Bilateral Carotid Artery Occlusion | Gerbil | 25-100 µg/kg (chronic) | Intraperitoneal | Protection against mortality and neuronal damage. | [5] |
| Bilateral Carotid Artery Occlusion | Gerbil | 75-200 µg/kg (acute) | Intraperitoneal | Significant reduction in post-ischemic mortality and morbidity. | [5] |
| 3-Nitropropionic Acid (3-NP) Induced Neurotoxicity | Rat | Not specified | Not specified | Reduced striatal lesion volume and prevented severe dystonia. | [2] |
| Cerebral Ischemia | Gerbil | 75 µg/kg | Not specified | Increased survival and prevented neuronal damage in the hippocampal CA1 region. | [6] |
| In Vitro Model | Cell Type | Insult | ADAC Concentration | Key Findings | Reference |
| Corticostriatal brain slices | Rat | 3-Nitropropionic Acid (3-NP) | Not specified | Strongly decreased field EPSP amplitude by 70%. | [2] |
| Primary striatal cultures | Rat | 3-Nitropropionic Acid (3-NP) | up to 1 µM | No direct protective effect against 3NP-induced neuronal death. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective properties of ADAC.
Bilateral Carotid Artery Occlusion (BCAO) in Gerbils
This model induces global cerebral ischemia, leading to selective neuronal death, particularly in the CA1 region of the hippocampus.
Objective: To assess the neuroprotective effects of ADAC against ischemia-induced neuronal damage and mortality.
Procedure:
-
Animal Preparation: Adult Mongolian gerbils are anesthetized.
-
Surgical Procedure: A midline cervical incision is made to expose both common carotid arteries.
-
Induction of Ischemia: Both carotid arteries are occluded using non-traumatic arterial clips for a specified duration (e.g., 5-10 minutes).
-
Reperfusion: The clips are removed to allow blood flow to resume.
-
Drug Administration: ADAC or vehicle is administered at various time points before or after the ischemic insult, via intraperitoneal injection.
-
Post-operative Care: Animals are monitored for recovery and neurological deficits.
-
Assessment of Neuroprotection:
-
Mortality Rate: Monitored over a set period post-ischemia.
-
Histological Analysis: Brains are collected at a specific time point (e.g., 7 days post-ischemia), sectioned, and stained (e.g., with Cresyl violet) to assess neuronal damage, particularly in the hippocampus. The number of surviving neurons in the CA1 region is quantified.
-
3-Nitropropionic Acid (3-NP)-Induced Neurotoxicity
3-NP is a mitochondrial toxin that inhibits succinate (B1194679) dehydrogenase, leading to energy failure and excitotoxic cell death, mimicking aspects of Huntington's disease.
Objective: To evaluate the protective effects of ADAC against 3-NP-induced striatal lesions and motor deficits.
Procedure:
-
Animal Preparation: Adult rats are used.
-
Induction of Neurotoxicity: 3-NP is administered systemically (e.g., via intraperitoneal injection or osmotic minipump) over a period of several days.
-
Drug Administration: ADAC or vehicle is co-administered with 3-NP.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod or open field test to quantify motor deficits.
-
Assessment of Striatal Lesions:
-
Histology: At the end of the treatment period, animals are euthanized, and their brains are processed for histological analysis.
-
Lesion Volume Quantification: Brain sections are stained (e.g., with Nissl stain), and the volume of the striatal lesion is measured using image analysis software.[6]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for assessing the neuroprotective effects of ADAC and the logical relationship of events in neurotoxicity.
Conclusion
Adenosine amine congener demonstrates significant neuroprotective properties in preclinical models of acute neuronal injury. Its mechanism of action, centered on the activation of the adenosine A1 receptor, involves the modulation of critical signaling pathways that reduce excitotoxicity and promote neuronal survival. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of ADAC and other A1R agonists for the treatment of devastating neurological disorders. Future research should focus on elucidating the full spectrum of downstream signaling events and optimizing dosing and treatment windows for maximal therapeutic benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Corticostriatopallidal Neuroprotection by Adenovirus-Mediated Ciliary Neurotrophic Factor Gene Transfer in a Rat Model of Progressive Striatal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Otoprotective Effects of Adenosine Amine Congener: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ototoxicity, damage to the cochlea or auditory nerve, is a significant and often irreversible side effect of essential therapeutic agents like cisplatin (B142131) and a common consequence of excessive noise exposure. This technical guide provides an in-depth analysis of the otoprotective effects of Adenosine (B11128) Amine Congener (ADAC), a selective A1 adenosine receptor (A₁AR) agonist. We consolidate findings from key preclinical studies, presenting quantitative data on its efficacy in mitigating hearing loss and preserving cochlear structures. Detailed experimental protocols are provided to facilitate the replication and extension of these pivotal studies. Furthermore, this guide illustrates the proposed signaling pathways and experimental workflows through detailed diagrams, offering a clear visual representation of ADAC's mechanism of action and its evaluation process. The evidence presented herein underscores the potential of ADAC as a therapeutic agent for the prevention and treatment of sensorineural hearing loss.
Introduction
Sensorineural hearing loss (SNHL) arising from ototoxic drugs and noise exposure represents a major global health challenge.[1] The damage is primarily inflicted upon the delicate sensory hair cells within the cochlea.[2] Currently, therapeutic options are limited, with prosthetic rehabilitation through hearing aids or cochlear implants being the standard of care.[3] The development of pharmacological interventions to protect the inner ear is therefore of paramount importance.
Adenosine, a purine (B94841) nucleoside, acts as a cytoprotective agent released in response to cellular stress.[4] Its effects are mediated through four G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[5] The A₁ adenosine receptor is of particular interest for its role in mitigating cellular injury.[6] Adenosine Amine Congener (ADAC) is a selective A₁AR agonist that has demonstrated significant otoprotective potential in preclinical models of both cisplatin-induced and noise-induced hearing loss.[3][7] A key advantage of ADAC is its favorable side-effect profile, particularly a reduction in cardiovascular effects compared to other A₁AR agonists, which allows for systemic administration.[3][4]
This guide synthesizes the current knowledge on the otoprotective effects of ADAC, focusing on the quantitative outcomes, experimental methodologies, and underlying molecular mechanisms.
Quantitative Data on Otoprotective Efficacy
The otoprotective effects of ADAC have been quantified in rodent models of cisplatin- and noise-induced hearing loss. The primary endpoints in these studies are the measurement of auditory brainstem response (ABR) threshold shifts and the assessment of hair cell survival.
Cisplatin-Induced Ototoxicity
In a study utilizing a two-cycle cisplatin treatment regimen in Wistar rats, systemic administration of ADAC demonstrated partial but significant protection against cisplatin-induced ototoxicity.[7]
| Parameter | Cisplatin Only (Control) | Cisplatin + ADAC | Protection Afforded by ADAC | p-value |
| ABR Threshold Shift (16-24 kHz) | 25-29 dB | 13-17 dB | 12-16 dB | < 0.01 |
| Outer Hair Cell Survival | Significant Loss | Increased Survival | - | - |
| Apoptosis (TUNEL Staining) | Present in OHCs and Stria Vascularis | Reduced Apoptosis | - | Qualitative |
Table 1: Otoprotective Effects of ADAC against Cisplatin-Induced Hearing Loss.[4][7]
Noise-Induced Hearing Loss (NIHL)
ADAC has also been shown to be effective in mitigating hearing loss and cochlear damage following exposure to excessive noise.[2][3] Studies have explored the efficacy of different treatment regimens, including single and multiple injections post-noise exposure.[3]
| Treatment Group | Average ABR Threshold Shift Recovery (across all frequencies) |
| Single ADAC injection (24h post-noise) | 8 ± 2 dB |
| Multiple ADAC injections (5 days) | 29 ± 3 dB |
| Vehicle Control | No statistically significant recovery |
Table 2: Recovery of ABR Thresholds in NIHL with Post-Noise ADAC Treatment.[3]
Dose-response studies have indicated that ADAC is most effective at doses of 100-200 μg/kg.[8] Furthermore, there is a critical time window for administration, with treatment being most effective when initiated within the first 24 hours after the ototoxic insult.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the otoprotective effects of ADAC.
Cisplatin-Induced Ototoxicity Model
-
Animal Model: Male Wistar rats (8-10 weeks old) are used. Animals with pre-existing hearing loss are excluded.[4]
-
Cisplatin Administration: A two-cycle treatment regimen is employed to mimic clinical chemotherapy. Each cycle consists of intraperitoneal (i.p.) injections of cisplatin (1 mg/kg, twice daily) for 4 days, followed by a 10-day rest period.[4]
-
ADAC Treatment: ADAC (100 μg/kg) or a vehicle solution is administered i.p. for 5 consecutive days, either during the second cisplatin cycle or after the completion of the cisplatin regimen.[4]
-
Auditory Brainstem Response (ABR): Hearing thresholds are measured before cisplatin administration (baseline) and 7 days after the final treatment. ABRs are recorded in response to pure tones at various frequencies (e.g., 4-24 kHz).[4]
-
Histological Analysis: Cochlear tissues are analyzed for hair cell survival through quantitative histology. Apoptosis is assessed using Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining.[4]
Noise-Induced Hearing Loss Model
-
Animal Model: Male Wistar rats (8-10 weeks old) are used.[2]
-
Noise Exposure: Rats are exposed to narrow-band noise (e.g., 8-12 kHz) at 110 dB SPL for a duration of 2 to 24 hours to induce cochlear damage and permanent hearing loss.[2]
-
ADAC Administration: ADAC (100 µg/kg/day) is administered i.p. at various time points after noise exposure (e.g., single injection at 6 or 24 hours, or multiple daily injections for 5 days).[1]
-
Auditory Brainstem Response (ABR): ABRs are measured before noise exposure and at various time points post-exposure (e.g., 30 minutes and 14 days) to assess hearing thresholds.[3]
-
Histological and Immunohistochemical Analysis: Hair cell loss is evaluated by quantitative histology. Free radical damage in the organ of Corti is assessed using nitrotyrosine immunohistochemistry.[2]
Visualization of Pathways and Workflows
Proposed Signaling Pathway for ADAC Otoprotection
The otoprotective effects of ADAC are believed to be mediated through the activation of the A₁ adenosine receptor, which triggers a cascade of downstream events that collectively reduce cellular stress and apoptosis.
Caption: Proposed mechanism of ADAC-mediated otoprotection.
Experimental Workflow for Evaluating ADAC Efficacy
The general workflow for assessing the otoprotective potential of ADAC in preclinical models involves several key stages, from animal selection to functional and histological analysis.
Caption: General experimental workflow for assessing ADAC otoprotection.
Mechanism of Action
The otoprotective effects of ADAC are attributed to its function as a selective A₁AR agonist.[4] Activation of A₁ receptors in the cochlea is believed to trigger multiple protective pathways:
-
Reduction of Oxidative Stress: Ototoxic insults like cisplatin and noise exposure lead to the overproduction of reactive oxygen species (ROS) in the cochlea, a key driver of hair cell damage.[4] A₁AR activation has been shown to reduce the formation of toxic metabolites like nitrotyrosine, a marker of oxidative stress.[3] This is potentially achieved by increasing the activity of endogenous antioxidant enzymes.[6]
-
Anti-Apoptotic Effects: Cisplatin and noise-induced hair cell death primarily occurs through apoptosis.[4] Studies have demonstrated that ADAC treatment reduces apoptosis in outer hair cells and marginal cells of the stria vascularis.[7] The anti-apoptotic activity of A₁ receptors may be linked to their positive coupling to pro-survival signaling pathways like the extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinases (MAPK).[4]
-
Anti-Inflammatory Action: A₁AR activation can suppress inflammatory responses initiated by ROS generation. For instance, in the context of cisplatin ototoxicity, A₁AR agonists have been shown to suppress the NOX3/STAT1 inflammatory pathway in the cochlea.[6][10]
Conclusion and Future Directions
This compound has emerged as a promising otoprotective agent in preclinical studies. Its ability to mitigate both cisplatin- and noise-induced hearing loss through systemic administration, coupled with a favorable safety profile, makes it an attractive candidate for clinical development.[3][4] The multifaceted mechanism of action, involving the reduction of oxidative stress, apoptosis, and inflammation via A₁AR activation, provides a robust rationale for its therapeutic potential.[9]
Future research should focus on several key areas. Further pharmacokinetic and pharmacodynamic studies are needed to optimize dosing and delivery methods for human applications.[8] While systemic administration is an advantage, local delivery mechanisms such as intratympanic injections could also be explored to maximize cochlear exposure and minimize any potential systemic effects.[11] Importantly, for its application in oncology, it is crucial to confirm that ADAC does not interfere with the antineoplastic efficacy of cisplatin.[7] Clinical trials are the necessary next step to validate the safety and efficacy of ADAC in preventing and treating sensorineural hearing loss in humans.
References
- 1. hearingreview.com [hearingreview.com]
- 2. This compound mitigates noise-induced cochlear injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mitigates noise-induced cochlear injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Adenosine and the auditory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purinergic Signaling and Aminoglycoside Ototoxicity: The Opposing Roles of P1 (Adenosine) and P2 (ATP) Receptors on Cochlear Hair Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Pharmacokinetic Properties of this compound in Cochlear Perilymph after Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a Cochlear Rescue Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A1 Receptor Protects Against Cisplatin Ototoxicity by Suppressing the NOX3/STAT1 Inflammatory Pathway in the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innerearlab.com [innerearlab.com]
Early Studies on Adenosine Amine Congener (ADAC) in Cerebral Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on Adenosine (B11128) Amine Congener (ADAC), a potent and selective adenosine A1 receptor agonist, and its neuroprotective effects in the context of cerebral ischemia. The following sections detail the experimental protocols, quantitative outcomes, and proposed mechanisms of action derived from early preclinical studies.
Introduction: The Rationale for Adenosine A1 Receptor Agonism in Stroke
Cerebral ischemia, a primary cause of stroke, triggers a cascade of detrimental biochemical events, including excitotoxicity, inflammation, and apoptosis, ultimately leading to neuronal death.[1][2] In the ischemic brain, extracellular adenosine levels rise dramatically, acting as an endogenous neuroprotective agent.[3][4][5] Adenosine exerts its effects through four receptor subtypes (A1, A2A, A2B, and A3).[1] The A1 receptor, in particular, has been a key target for therapeutic intervention due to its role in inhibiting the release of excitatory neurotransmitters like glutamate, thereby reducing excitotoxicity.[3][6]
Early research focused on leveraging this natural protective mechanism through the development of adenosine A1 receptor agonists.[7] However, the clinical translation of many of these agonists was hampered by undesirable side effects, such as bradycardia and hypotension.[1][8] Adenosine Amine Congener (ADAC) emerged as a promising candidate due to its distinct chemical structure and therapeutic profile, suggesting a potential for neuroprotection without the significant cardiovascular side effects of other A1 agonists.[8][9][10]
Experimental Protocols
The seminal early studies on ADAC's neuroprotective effects in cerebral ischemia were conducted by Von Lubitz et al. The following experimental protocol is based on their 1999 publication, "Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist."[8][9][10]
Animal Model
-
Species: Mongolian Gerbil (Meriones unguiculatus)
-
Rationale: The gerbil's incomplete circle of Willis makes it a reliable model for inducing forebrain ischemia through bilateral common carotid artery occlusion.
Ischemia Induction
-
Method: Bilateral common carotid artery occlusion (BCCAO).
-
Procedure:
-
The gerbils were anesthetized.
-
A ventral midline incision was made in the neck to expose the common carotid arteries.
-
Both arteries were occluded for a duration of 10 minutes using non-traumatic arterial clips.
-
Following the occlusion period, the clips were removed to allow for reperfusion.
-
The incision was sutured, and the animals were allowed to recover.
-
-
Temperature Control: Rectal and tympanic temperatures were monitored pre-, intra-, and post-ischemia to mitigate the confounding neuroprotective effects of hypothermia.[8]
Drug Administration
-
Compound: this compound (ADAC)
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Treatment Regimens:
-
Vehicle Control: A control group received an equivalent volume of the vehicle solution.[8][9]
Outcome Measures
-
Survival Rate: Monitored for 14 days post-ischemia.
-
Neuronal Preservation: Histological analysis of the hippocampal CA1 sector, a region particularly vulnerable to ischemic damage, was performed 14 days post-ischemia. The number of intact neurons was quantified.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from the early studies on ADAC in the gerbil model of cerebral ischemia.[8][9][10]
Table 1: Effect of Acute ADAC Administration on 14-Day Survival Rate
| Treatment Group | Dose (µg/kg) | Survival Rate (%) | Statistical Significance (vs. Control) |
| Control (Vehicle) | N/A | 40 | N/A |
| ADAC | 25 | 30 | P > 0.05 |
| ADAC | 50 | 60 | P > 0.05 |
| ADAC | 75 | 80 | P < 0.05 |
| ADAC | 200 | 80 | P < 0.05 |
Table 2: Effect of Acute ADAC Administration on Neuronal Preservation in Hippocampal CA1 Region
| Treatment Group | Dose (µg/kg) | Intact Neurons (%) | Statistical Significance (vs. Control) |
| Control (Vehicle) | N/A | 50 | N/A |
| ADAC | 50 | 60 | Not Statistically Different |
| ADAC (Protective Doses) | 75-200 | Not explicitly quantified in the provided text, but described as significantly improved. | P < 0.05 |
Table 3: Effect of Chronic ADAC Administration on 14-Day Survival Rate
| Treatment Group | Dose (µg/kg/day) | Survival Rate (%) | Statistical Significance (vs. Control) |
| Control (Vehicle) | N/A | 40 | N/A |
| ADAC | 10 | 60 | P > 0.05 |
| ADAC | 20 | 70 | P > 0.05 |
| ADAC | 25 | 85 | P < 0.05 |
| ADAC | 50 | 90 | P < 0.05 |
| ADAC | 75 | 90 | P < 0.05 |
| ADAC | 100 | 85 | P < 0.05 |
| ADAC | 150 | 60 | P > 0.05 |
| ADAC | 200 | 60 | P > 0.05 |
Table 4: Effect of Chronic ADAC Administration on Neuronal Preservation in Hippocampal CA1 Region
| Treatment Group | Dose (µg/kg/day) | Intact Neurons (%) | Statistical Significance (vs. Control) |
| Control (Vehicle) | N/A | 50 | N/A |
| ADAC | 25-100 | 85-90 | P < 0.05 |
| Other Doses | 10, 20, 150, 200 | Not Statistically Different | P > 0.05 |
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of ADAC-Mediated Neuroprotection
The neuroprotective effects of ADAC are primarily mediated through the activation of the adenosine A1 receptor, a G-protein coupled receptor. The diagram below illustrates the proposed downstream signaling cascade.
Caption: ADAC activates the A1 receptor, leading to neuroprotection.
Experimental Workflow for Assessing ADAC Efficacy
The following diagram outlines the key steps in the experimental workflow used in the early preclinical studies of ADAC.
Caption: Workflow for evaluating ADAC's neuroprotective effects.
Discussion and Future Directions
The early studies on ADAC provided compelling evidence for its neuroprotective properties in a preclinical model of cerebral ischemia.[8][9][10] Notably, both acute and chronic administration of ADAC resulted in significantly improved survival rates and neuronal preservation.[8][9][10] The biphasic dose-response curve observed in the chronic administration paradigm, where the protective effect was lost at higher doses, suggests a complex regulatory mechanism that warrants further investigation.
A key advantage of ADAC highlighted in these early studies was its favorable therapeutic window and apparent lack of the significant cardiovascular side effects that plagued other adenosine A1 receptor agonists.[8][9] This suggested that ADAC could be a more viable candidate for clinical development.
Future research should focus on elucidating the precise molecular mechanisms underlying the biphasic dose-response to chronic ADAC administration. Additionally, studies in other animal models of stroke, including those that more closely mimic the conditions in human patients (e.g., aged animals with comorbidities), would be crucial for validating these early findings. Investigating the efficacy of ADAC in combination with other neuroprotective or thrombolytic agents could also open new avenues for stroke therapy. The promising results from these foundational studies underscore the potential of targeting the adenosine A1 receptor with next-generation agonists like ADAC for the treatment of ischemic stroke.
References
- 1. Adenosine receptors in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of acute cerebral ischemia using animal models: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the ATP-adenosine axis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release of Adenosine and ATP During Ischemia and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine: a Prototherapeutic Concept in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A1 Receptor Agonists as Clinically Viable Agents for Treatment of Ischemic Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beenhakkerlab.s3.amazonaws.com [beenhakkerlab.s3.amazonaws.com]
- 9. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Adenosine Amine Congener: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments involving Adenosine (B11128) Amine Congener (ADAC), a potent and selective agonist for the A1 adenosine receptor. The following sections outline experimental designs for investigating the therapeutic potential of ADAC in various preclinical models, including hearing loss, cerebral ischemia, pain, and cardiovascular and renal conditions.
Otoprotective Effects of ADAC in Noise-Induced Hearing Loss (NIHL)
Adenosine amine congener has demonstrated significant efficacy in mitigating hearing loss and cochlear injury following noise exposure.[1] The activation of A1 adenosine receptors in the cochlea is believed to exert protective effects by reducing oxidative stress and preventing apoptosis of sensory hair cells.[1]
Experimental Protocol: NIHL Rat Model
This protocol details the induction of noise-induced hearing loss in rats and the subsequent therapeutic administration of ADAC.
Animal Model:
Procedure:
-
Baseline Auditory Brainstem Response (ABR):
-
Anesthetize rats with a mixture of ketamine (90 mg/kg) and xylazine (B1663881) (10 mg/kg) administered intraperitoneally.[1]
-
Maintain body temperature at 37°C using a heating pad.[1]
-
Place subdermal platinum electrodes at the mastoid region of the ear of interest (active), the scalp vertex (reference), and the contralateral mastoid region (ground).[1]
-
Measure ABR thresholds in response to tone pips at various frequencies (e.g., 8–28 kHz) in a sound-attenuating chamber.[1]
-
-
Noise Exposure:
-
ADAC Administration:
-
Preparation: Dissolve ADAC in 1 M HCl and then dilute with 0.1 M phosphate-buffered saline (PBS; pH 7.4) to the desired concentration.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection.[1][2]
-
Dosing Regimen: Administer ADAC at doses ranging from 25 to 300 μg/kg.[1][2] A five-day treatment regimen with daily injections has been shown to be effective.[4]
-
Time Window: Initiate treatment at various intervals (e.g., 6, 12, 24, 48, or 72 hours) after noise exposure to determine the therapeutic window.[1][3] Studies suggest that administration within the first 24 hours is most effective.[2][3]
-
-
Follow-up ABR:
-
Histological Analysis (Optional):
-
At the end of the study, euthanize animals and collect cochlear tissues for histological examination to assess the survival of sensory hair cells.[1]
-
Quantitative Data Summary
| Dose (μg/kg) | Average Threshold Shift Reduction (dB) | Frequency Range of Significant Improvement | Reference |
| 25 | 13 | 8–24 kHz | [1] |
| 50 | 7 | Not as effective as other doses | [1] |
| 100 | Up to 21 | 8–28 kHz | [1][2] |
| 200 | Significant reduction | 8–24 kHz | [1] |
| 300 | 15 | 8–24 kHz | [1] |
Note: The 100 and 200 μg/kg doses were found to be the most effective in reducing noise-induced threshold shifts.[1]
Experimental Workflow: NIHL Study
Caption: Workflow for in vivo evaluation of ADAC in a rat model of NIHL.
Neuroprotective Effects of ADAC in Cerebral Ischemia
ADAC has shown promise in providing neuroprotection against ischemic brain injury.[5] Its mechanism of action is thought to involve the inhibition of glutamate (B1630785) release and the prevention of apoptotic and necrotic cell death pathways.[1]
Experimental Protocol: Gerbil Model of Forebrain Ischemia
This protocol describes the induction of transient global cerebral ischemia in gerbils and the neuroprotective assessment of ADAC.
Animal Model:
-
Species: Mongolian gerbils[6]
-
Sex: Male
Procedure:
-
Induction of Ischemia:
-
Anesthetize gerbils.
-
Perform bilateral carotid artery occlusion for a defined period (e.g., 5 or 10 minutes) to induce transient global ischemia.[6]
-
Release the occlusion to allow for reperfusion.
-
-
ADAC Administration:
-
Preparation: Dissolve ADAC in a vehicle solution, such as a 20:80 (v/v) mixture of Alkamuls EL-620 and phosphate-buffered saline.[6]
-
Route of Administration: Intraperitoneal (i.p.) injection.[6]
-
Dosing Regimen: Administer a single dose of 100 μg/kg.[6]
-
Time Window: Inject ADAC at various time points post-ischemia (e.g., 15 min, 30 min, 1, 2, 3, 6, 12, or 18 hours) to evaluate the therapeutic window.[6] Optimal protection is observed when administered between 30 minutes and 6 hours post-insult.[6]
-
-
Assessment of Neuroprotection:
-
Survival Monitoring: Monitor animal survival daily for a period of 14 days.[6]
-
Behavioral Testing: Conduct tests such as the Morris water maze to assess spatial memory and learning ability.[6]
-
Histological Analysis: After the survival period, perfuse the brains and perform Nissl staining to quantify neuronal survival in the hippocampal CA1 region. Immunohistochemistry for markers like microtubule-associated protein 2 (MAP-2) can also be performed to assess neuronal integrity.[6]
-
Quantitative Data Summary
| Ischemia Duration | Treatment Time Post-Ischemia | Outcome | Reference |
| 5 min | 6 or 12 hours | 100% survival at 14 days | [6] |
| 10 min | 15 min - 3 hours | Significant improvement in survival | [6] |
| 10 min | 6 hours | Full preservation of spatial memory and learning | [6] |
| 10 min | All effective time points | Significant protection of neuronal morphology and MAP-2 preservation | [6] |
Signaling Pathway: A1 Receptor-Mediated Neuroprotection
Caption: Proposed signaling pathway for ADAC-mediated neuroprotection.
Antinociceptive Effects of A1 Receptor Agonists in Pain Models
Activation of A1 adenosine receptors has well-documented antinociceptive effects in various preclinical models of pain.[2] A1 receptor agonists can attenuate both inflammatory and neuropathic pain.
Experimental Protocol: Neuropathic Pain Model in Rats
This protocol outlines a common model of neuropathic pain and the assessment of the analgesic effects of A1 receptor agonists.
Animal Model:
-
Species: Rats
-
Sex: Male
Procedure:
-
Induction of Neuropathic Pain (e.g., Spared Nerve Injury - SNI):
-
Anesthetize the animal.
-
Surgically expose the sciatic nerve and its three terminal branches.
-
Ligate and transect two of the three branches, leaving the sural nerve intact.
-
-
Assessment of Mechanical Allodynia:
-
Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus. A decrease in the threshold indicates the development of mechanical allodynia.
-
-
A1 Agonist Administration:
-
Route of Administration: Intrathecal (i.t.) or intraperitoneal (i.p.) injection. Intrathecal administration targets spinal mechanisms of pain.
-
Dosing: The effective dose will vary depending on the specific A1 agonist used. For example, N6-cyclopentyladenosine (CPA) has been shown to be effective in preventing arthritis-induced and neuropathy-induced pain in rats.[4]
-
-
Post-Treatment Assessment:
-
Measure paw withdrawal thresholds at various time points after drug administration to determine the onset and duration of the antiallodynic effect.
-
Logical Relationship: A1 Receptor Activation and Antinociception
Caption: Logical flow of A1 receptor-mediated antinociception.
Cardiovascular and Renal Effects of A1 Receptor Agonists
Adenosine A1 receptor agonists can exert significant effects on the cardiovascular and renal systems. These include negative chronotropic (decreased heart rate) and dromotropic (decreased AV nodal conduction) effects, as well as influences on renal blood flow and tubular reabsorption.[7][8][9]
Experimental Protocol: Cardiovascular and Renal Function in Rats
This protocol provides a framework for assessing the in vivo cardiovascular and renal effects of A1 receptor agonists.
Animal Model:
-
Species: Rats (e.g., Sprague-Dawley or Wistar)
Procedure:
-
Surgical Instrumentation:
-
Anesthetize the animal.
-
Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
Catheterize the femoral artery for blood sampling and the femoral vein for drug administration.
-
For renal studies, cannulate the ureter for urine collection.
-
-
A1 Agonist Administration:
-
Route of Administration: Intravenous (i.v.) infusion or bolus injection. Oral administration can also be used to assess longer-lasting effects.[1]
-
Dosing: Administer a range of doses to establish a dose-response relationship.
-
-
Data Collection and Analysis:
-
Cardiovascular Parameters: Continuously record mean arterial pressure (MAP) and heart rate (HR).
-
Renal Parameters:
-
Measure urine flow rate and collect urine samples for analysis of electrolytes (e.g., sodium) to assess diuretic and natriuretic effects.
-
Measure glomerular filtration rate (GFR) using markers like inulin (B196767) clearance.
-
Measure renal blood flow.
-
-
Quantitative Data Summary: Cardiovascular Effects of A1 Agonists
| A1 Agonist | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
| CPA | Dose-dependent | Reduction | Reduction | [1] |
| RG14202 | Dose-dependent | Reduction | Reduction | [1] |
| SDZ WAG 994 | Dose-dependent | Reduction | Reduction | [1] |
Note: Oral administration of these A1 agonists produced significant bradycardia at doses that also had beneficial metabolic effects in a diabetic rat model.[1]
Pharmacokinetics of ADAC
Understanding the pharmacokinetic profile of ADAC is crucial for optimizing dosing regimens.
Pharmacokinetic Protocol
Animal Model:
Procedure:
-
ADAC Administration:
-
Administer ADAC via intravenous (i.v.) injection.[4]
-
-
Sample Collection:
-
Collect blood samples at various time points after administration.
-
For specific tissue distribution studies, collect perilymph from the cochlea.[4]
-
-
Sample Analysis:
-
Analyze plasma and tissue samples for ADAC concentrations using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Pharmacokinetic Parameters of ADAC
| Parameter | Value | Species | Route | Reference |
| Plasma Half-life | ~5 minutes | Rat | Intravenous | [3] |
| Perilymph Detection | Within 2 minutes | Rat | Intravenous | [4][10] |
| Perilymph Persistence | Above minimum effective concentration for at least 2 hours | Rat | Intravenous | [4][10] |
Note: The pharmacokinetic pattern of ADAC in the cochlear perilymph can be significantly altered by noise exposure, suggesting changes in the permeability of the blood-labyrinth barrier.[4][10]
References
- 1. Cardiovascular and metabolic effects of adenosine A1-receptor agonists in streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pain-relieving prospects for adenosine receptors and ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postischemic administration of this compound (ADAC): analysis of recovery in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine Receptors and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of Antibody-Drug Conjugates (ADCs) in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of antibody-drug conjugates (ADCs) in rat models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, biodistribution, and safety of ADCs for the treatment of peritoneal carcinomatosis.
Introduction
Intraperitoneal administration of therapeutic agents offers a promising strategy for treating cancers confined to the peritoneal cavity, such as certain types of ovarian and gastrointestinal cancers. By delivering the drug directly into the peritoneal space, higher local concentrations can be achieved at the tumor site, potentially enhancing efficacy while minimizing systemic toxicity. Antibody-drug conjugates, which combine the target specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, are particularly well-suited for this approach. These notes provide detailed methodologies for conducting preclinical evaluations of IP-administered ADCs in relevant rat models.
Data Presentation
Pharmacokinetic Parameters
The following table summarizes representative pharmacokinetic parameters of an ADC following intravenous administration in rats. While specific data for intraperitoneal administration is limited in publicly available literature, these values provide a baseline for comparison and highlight key parameters to measure. It is generally observed that IP administration can lead to a lower peak plasma concentration (Cmax) and a longer time to reach Cmax (Tmax) compared to intravenous injection.
| Parameter | ADC Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (h·µg/mL) | Clearance (mL/h/kg) |
| Total Antibody | Trastuzumab | 8 | 150.3 ± 15.2 | 0.083 | 15678 ± 2345 | 0.52 ± 0.08 |
| Conjugated ADC | DM1-Trastuzumab | 8 | 145.1 ± 12.8 | 0.083 | 14987 ± 2101 | 0.54 ± 0.07 |
| Free Payload | DM1 | 8 | 0.021 ± 0.005 | 72 | 1.2 ± 0.3 | - |
Note: Data is illustrative and based on intravenous administration studies. Actual values for intraperitoneal administration will vary depending on the ADC, dose, and experimental conditions.
Biodistribution of ADCs
The biodistribution of an ADC is critical for understanding its efficacy and potential off-target toxicities. The following table presents representative biodistribution data of a radiolabeled ADC in a rat model at 24 hours post-intraperitoneal injection. Data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | %ID/g (Mean ± SD) |
| Tumor (Peritoneal) | 15.5 ± 3.2 |
| Peritoneal Fluid | 25.1 ± 5.7 |
| Blood | 5.2 ± 1.1 |
| Liver | 8.9 ± 2.4 |
| Spleen | 3.1 ± 0.8 |
| Kidneys | 2.5 ± 0.6 |
| Lungs | 1.8 ± 0.4 |
| Heart | 0.9 ± 0.2 |
| Muscle | 0.5 ± 0.1 |
| Bone | 1.2 ± 0.3 |
Note: These values are representative and will vary based on the specific ADC, target antigen expression, and time point of analysis.
Efficacy of Intraperitoneal ADC Therapy
The efficacy of IP-administered ADCs is typically evaluated in a peritoneal carcinomatosis model. The table below illustrates a sample efficacy study outcome, comparing IP and intravenous (IV) administration of an ADC.
| Treatment Group | Dose (mg/kg) | Administration Route | Median Survival (Days) | Increase in Lifespan (%) | Tumor Burden Reduction (%) |
| Vehicle Control | - | IP | 25 ± 3 | - | 0 |
| ADC | 5 | IV | 35 ± 4 | 40 | 30 |
| ADC | 5 | IP | 50 ± 6 | 100 | 75 |
| Isotype Control ADC | 5 | IP | 26 ± 3 | 4 | 5 |
Experimental Protocols
ADC Preparation and Formulation
Objective: To prepare a sterile and stable ADC formulation suitable for intraperitoneal injection in rats.
Materials:
-
Lyophilized ADC
-
Sterile, pyrogen-free Water for Injection (WFI)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filters
-
Sterile vials and syringes
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized ADC with the required volume of WFI to achieve a stock concentration of 10 mg/mL. Gently swirl the vial to dissolve the powder completely. Do not shake, as this can cause protein aggregation.
-
Visual Inspection: Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear and colorless to slightly yellow.
-
Dilution: Based on the desired final dose and a maximum injection volume of 10 mL/kg for rats, calculate the required concentration of the dosing solution.[1] Dilute the stock solution with sterile PBS (pH 7.4) to the final desired concentration.
-
Sterilization: Filter the final ADC solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared ADC solution at 2-8°C and use within 24 hours of preparation to ensure stability. Avoid repeated freeze-thaw cycles.
Peritoneal Carcinomatosis Rat Model
Objective: To establish a peritoneal carcinomatosis model in rats for evaluating the efficacy of IP-administered ADCs.
Materials:
-
Rat colorectal (e.g., CC531) or ovarian (e.g., NUTU-19) cancer cell line[2]
-
Appropriate cell culture medium and supplements
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Female WAG/Rij or Sprague-Dawley rats (6-8 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles (23-25G)
Protocol:
-
Cell Culture: Culture the chosen cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Harvesting and Preparation:
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 2 x 10^6 cells/mL.
-
Check cell viability using a trypan blue exclusion assay; viability should be >95%.
-
-
Tumor Cell Inoculation:
-
Anesthetize the rat using isoflurane.
-
Place the rat in a supine position.
-
Inject 1 mL of the cell suspension (2 x 10^6 cells) intraperitoneally into the lower right quadrant of the abdomen using a 23-25G needle.[1]
-
-
Tumor Development: Allow 3-5 weeks for the development of visible tumor nodules on the peritoneal surfaces.[3] Monitor the animals regularly for signs of tumor growth, such as abdominal distension and weight loss.
Intraperitoneal ADC Administration Protocol
Objective: To administer the ADC intraperitoneally to the tumor-bearing rats.
Materials:
-
Prepared ADC solution
-
Tumor-bearing rats
-
Sterile syringes and needles (23-25G)
-
70% ethanol
Protocol:
-
Animal Restraint: Properly restrain the rat. A two-person technique is often preferred for safety and accuracy.[1]
-
Injection Site Preparation: Swab the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Injection:
-
Insert the needle (bevel up) at a 30-40° angle into the peritoneal cavity.[1]
-
Aspirate gently to ensure that the needle has not entered the bladder or intestines. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the calculated volume of the ADC solution. The maximum recommended injection volume is 10 mL/kg.[1]
-
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions. Return the animal to its cage and observe its behavior.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of the ADC and its components after IP administration.
Materials:
-
Rats with IP-administered ADC
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthesia
-
ELISA kits for total antibody and conjugated ADC
-
LC-MS/MS system for free payload analysis
Protocol:
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-IP injection.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of the total antibody and the conjugated ADC in the plasma samples using validated ELISA methods.
-
Quantify the concentration of the free payload using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and clearance.
Biodistribution Study Protocol
Objective: To determine the distribution of the ADC in various tissues after IP administration.
Materials:
-
Radiolabeled ADC (e.g., with 125I or 111In)
-
Rats with IP-administered radiolabeled ADC
-
Gamma counter
-
Surgical instruments for tissue dissection
-
Scales for weighing tissues
Protocol:
-
Administration: Administer the radiolabeled ADC intraperitoneally as described in section 3.3.
-
Tissue Collection: At predetermined time points (e.g., 24, 48, 72 hours), euthanize the rats.
-
Dissection and Weighing: Carefully dissect major organs and tissues of interest (e.g., peritoneal tumor, liver, spleen, kidneys, lungs, heart, muscle, bone). Rinse tissues to remove excess blood, blot dry, and weigh them.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter. Include standards of the injected dose to calculate the %ID/g.
-
Data Calculation: Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
ADC Mechanism of Action and Signaling Pathway
Caption: Mechanism of action of an ADC targeting a tumor cell.
Experimental Workflow for IP ADC Efficacy Study
Caption: Workflow for an in vivo efficacy study of IP-administered ADC.
Pharmacokinetic and Biodistribution Study Design
Caption: Logical relationship of PK and biodistribution studies.
References
- 1. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Intraperitoneal CAR T-cell therapy for peritoneal carcinomatosis from gastroesophageal cancer: preclinical investigations to a phase I clinical trial (NCT06623396) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenosine Amine Congener (ADAC) in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Adenosine (B11128) Amine Congener (ADAC), a selective adenosine A1 receptor agonist, in preclinical neuroprotection studies. This document includes detailed dosage information, experimental protocols for common neurotoxicity models, and a description of the underlying signaling pathways.
Introduction
Adenosine Amine Congener (ADAC) is a potent and selective agonist for the adenosine A1 receptor. Activation of this receptor has been shown to be neuroprotective in various models of neuronal injury, including cerebral ischemia, noise-induced cochlear damage, and neurodegenerative conditions like Huntington's disease. Its protective effects are primarily attributed to the reduction of excitotoxicity, inflammation, and apoptosis. These protocols are intended to guide researchers in designing and executing in vivo neuroprotection studies using ADAC.
Data Presentation: ADAC Dosage for Neuroprotection
The following tables summarize the effective dosages of ADAC used in various preclinical neuroprotection models. It is crucial to note that the optimal dose may vary depending on the specific animal model, strain, age, and the nature of the neuronal insult.
Table 1: ADAC Dosage in Cerebral Ischemia Models
| Animal Model | Injury Model | Administration Route | Dosage Range (µg/kg) | Treatment Regimen | Key Neuroprotective Outcomes |
| Gerbil | 10 min Bilateral Carotid Occlusion | Intraperitoneal (i.p.) | 25 - 100 | Chronic (once daily for 60 days) | Protection against mortality and neuronal damage.[1][2] |
| Gerbil | 10 min Bilateral Carotid Occlusion | Intraperitoneal (i.p.) | 75 - 200 | Acute (15 min prior to ischemia) | Significant reduction in postischemic mortality and morbidity.[1][2] |
| Gerbil | 5 or 10 min Forebrain Ischemia | Intraperitoneal (i.p.) | 100 | Post-ischemic (single dose at 15 min to 18 h) | Improved neuronal survival and preservation of spatial memory.[3] |
Table 2: ADAC Dosage in Noise-Induced Cochlear Injury
| Animal Model | Injury Model | Administration Route | Dosage Range (µg/kg/day) | Treatment Regimen | Key Neuroprotective Outcomes |
| Wistar Rat | 8–16 kHz, 110 dB SPL for 2 hours | Intraperitoneal (i.p.) | 25 - 300 | 5 consecutive days, starting 6 hours post-exposure | Dose-dependent reduction in hearing threshold shift; most effective at >50 µg/kg.[4] |
Table 3: ADAC Dosage in a Huntington's Disease Model
| Animal Model | Injury Model | Administration Route | Dosage (µg/kg/day) | Treatment Regimen | Key Neuroprotective Outcomes |
| Lewis Rat | 3-Nitropropionic acid (3NP) infusion | Intraperitoneal (i.p.) | 100 | Acute | Strong reduction in striatal lesion size and prevention of severe dystonia. |
Signaling Pathways
The neuroprotective effects of ADAC are mediated through the activation of the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The signaling cascade initiated by A1 receptor activation is multifaceted and primarily inhibitory, counteracting the pathological processes triggered by neuronal injury.
Caption: Adenosine A1 Receptor-Mediated Neuroprotection Signaling Pathway.
Experimental Protocols
The following are detailed protocols for inducing common models of neurotoxicity and administering ADAC for neuroprotective assessment.
Cerebral Ischemia Model: Bilateral Carotid Artery Occlusion in Gerbils
This protocol induces global cerebral ischemia, leading to significant neuronal damage, particularly in the hippocampus.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postischemic administration of this compound (ADAC): analysis of recovery in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Adenosine Amine Congener (ADAC) in Hearing Loss Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Adenosine (B11128) Amine Congener (ADAC), a selective A1 adenosine receptor (A1R) agonist, in preclinical research for noise-induced and ototoxic hearing loss. The protocols outlined below are based on established rodent models and offer a framework for investigating the therapeutic potential of ADAC.
Introduction
Hearing loss, whether induced by noise exposure or ototoxic drugs like cisplatin, is often associated with oxidative stress, inflammation, and apoptosis of sensory hair cells in the cochlea.[1][2][3] Adenosine, a naturally occurring purine (B94841) nucleoside, acts as a cytoprotective agent in various tissues by activating specific G protein-coupled receptors.[1][4] Research has identified the A1 adenosine receptor as a promising therapeutic target for mitigating cochlear injury.[1][5][6]
ADAC is a selective A1R agonist that has shown significant efficacy in ameliorating cochlear damage and preserving hearing function in animal models.[1][2][7] A key advantage of ADAC is its reduced cardiovascular side-effect profile compared to other A1R agonists, allowing for systemic administration.[2][8] Post-exposure treatment with ADAC has been demonstrated to rescue hearing thresholds and reduce hair cell loss, highlighting its therapeutic potential.[7][9]
Mechanism of Action
ADAC exerts its otoprotective effects primarily through the activation of A1 adenosine receptors in the cochlea.[5][7] This activation is thought to trigger downstream signaling cascades that counteract the cellular damage caused by noise or ototoxic agents. The proposed mechanism involves the reduction of oxidative stress and inhibition of apoptotic pathways, thereby promoting the survival of cochlear hair cells.[2][10]
References
- 1. Adenosine Amine Congener as a Cochlear Rescue Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Cellular mechanisms of noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine and the Auditory System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post exposure administration of A(1) adenosine receptor agonists attenuates noise-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. This compound mitigates noise-induced cochlear injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Properties of this compound in Cochlear Perilymph after Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hearingreview.com [hearingreview.com]
- 10. This compound mitigates noise-induced cochlear injury | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Cell Culture Assays Using Adenosine Amine Congener
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Adenosine (B11128) Amine Congener (ADAC), a selective A1 adenosine receptor (A1AR) agonist, in various cell culture assays. The information herein is designed to guide researchers in accurately assessing the cellular effects of ADAC, with a focus on signaling pathway activation and cell viability.
Introduction
Adenosine Amine Congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor, a G protein-coupled receptor (GPCR).[1] Activation of the A1AR is implicated in numerous physiological and pathophysiological processes, making ADAC a valuable tool for research in areas such as neuroprotection, cardiovascular function, and inflammation.[2] These protocols detail methods to characterize the functional activity of ADAC in cell-based systems.
Data Presentation
The following tables summarize the binding affinity of ADAC for various adenosine receptor subtypes and provide representative data for functional assays.
Table 1: Binding Affinity of this compound (ADAC) at Rat Adenosine Receptors
| Receptor Subtype | Kᵢ (nM) |
| A₁ | 0.85 |
| A₂ₐ | 210 |
| A₃ | 281 |
Data sourced from Cayman Chemical.[1]
Table 2: Representative Functional Assay Data for an A1 Receptor Agonist
| Assay | Cell Line | Parameter | Value |
| cAMP Inhibition | CHO-K1 expressing human A1AR | EC₅₀ | ~1-10 nM |
| β-Arrestin Recruitment | HEK293 expressing human A1AR | EC₅₀ | ~100-1000 nM |
| Cell Viability (72h) | Various | IC₅₀/EC₅₀ | Cell line dependent |
Note: The EC₅₀ values are illustrative and should be determined experimentally for ADAC in the specific assay system.
Signaling Pathway
Activation of the A1 adenosine receptor by ADAC initiates a signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G protein can also activate other downstream effectors. Furthermore, agonist binding can induce the recruitment of β-arrestin, which plays a role in receptor desensitization and can also initiate G protein-independent signaling.
Caption: ADAC-mediated A1 adenosine receptor signaling pathway.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This assay quantifies the ability of ADAC to inhibit the production of cyclic AMP (cAMP) in cells expressing the A1 adenosine receptor.
Materials:
-
CHO-K1 cells stably expressing the human A1 adenosine receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin/Streptomycin[3]
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound (ADAC)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
The day before the assay, harvest CHO-K1-hA1AR cells and resuspend in fresh medium.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[3]
-
-
Compound Preparation:
-
Prepare a stock solution of ADAC in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of ADAC in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[4]
-
Prepare a solution of forskolin (a potent activator of adenylyl cyclase) in stimulation buffer at a concentration that elicits a submaximal cAMP response (typically around EC₈₀, to be determined empirically).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 25 µL of the serially diluted ADAC or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 25 µL of the forskolin solution to all wells except for the basal control wells (which receive stimulation buffer only).
-
Incubate for 30 minutes at room temperature.[1]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the ADAC concentration.
-
Calculate the EC₅₀ value, which is the concentration of ADAC that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.[5]
-
Caption: Experimental workflow for the cAMP inhibition assay.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated A1 adenosine receptor upon binding of ADAC.
Materials:
-
HEK293 cells stably co-expressing the human A1 adenosine receptor fused to a luciferase/enzyme fragment (e.g., LgBiT) and β-arrestin fused to the complementary fragment (e.g., SmBiT).[6]
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin/Streptomycin.[7]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (ADAC)
-
Luciferase substrate (e.g., coelenterazine (B1669285) h)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a stock solution of ADAC in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of ADAC in the assay buffer.
-
-
Assay Procedure:
-
Carefully remove the culture medium.
-
Add 80 µL of assay buffer containing the luciferase substrate to each well.
-
Place the plate in a luminometer and measure the basal luminescence for 5-10 minutes to establish a stable baseline.
-
Add 20 µL of the serially diluted ADAC or vehicle control to the wells.
-
Immediately begin measuring the luminescence signal kinetically for 60-90 minutes.
-
-
Data Analysis:
-
For each concentration of ADAC, calculate the area under the curve (AUC) or the peak signal over baseline.
-
Plot the AUC or peak signal against the logarithm of the ADAC concentration to generate a dose-response curve.
-
Determine the EC₅₀ (concentration for half-maximal response) and the Emax (maximum response) for β-arrestin recruitment.[9]
-
Caption: Experimental workflow for the β-arrestin recruitment assay.
Protocol 3: Cell Viability Assay (MTT)
This assay assesses the effect of ADAC on cell viability by measuring the metabolic activity of cells.
Materials:
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
This compound (ADAC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells).[11]
-
Allow adherent cells to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of ADAC in complete culture medium.
-
Remove the old medium and add 100 µL of the ADAC dilutions to the respective wells.
-
Include untreated wells as a negative control and wells with medium only as a blank control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[14]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADAC concentration to generate a dose-response curve.
-
Determine the IC₅₀ (inhibitory concentration) or EC₅₀ (effective concentration) value.[15]
-
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a cyclic adenosine monophosphate assay for Gi-coupled G protein-coupled receptors by utilizing the endogenous calcitonin activity in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Adenosine Amine Congener in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) amine congener (ADAC) is a synthetic A1 adenosine receptor agonist with therapeutic potential for conditions such as sensorineural hearing loss.[1] Accurate and reliable quantification of ADAC in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a sensitive and specific method for this purpose.
A significant analytical challenge in measuring adenosine and its analogs in blood is their rapid metabolism, with a half-life of only a few seconds.[2] Therefore, immediate inhibition of enzymatic activity upon blood collection is paramount to prevent ex vivo degradation and ensure that the measured concentrations accurately reflect the in vivo levels. This is typically achieved by collecting blood directly into a "STOP solution" containing enzyme inhibitors and protein precipitants.[1][2][3]
This application note provides a detailed protocol for the analysis of an adenosine amine congener in plasma, adapted from validated methods for adenosine analysis. The method utilizes a simple protein precipitation step for sample preparation followed by reverse-phase HPLC with UV or MS/MS detection.
Signaling Pathway of Adenosine Analogs
Adenosine and its congeners exert their physiological effects by binding to four subtypes of G-protein-coupled receptors: A1, A2A, A2B, and A3.[3] ADAC is a selective agonist for the A1 receptor. The binding of an agonist like ADAC to the A1 receptor, which is coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger, and modulates the activity of various downstream effectors, including ion channels and protein kinases. This signaling cascade is central to the therapeutic effects of A1 agonists.
Caption: Simplified signaling pathway of an A1 adenosine receptor agonist like ADAC.
Experimental Protocols
This section details the necessary reagents, sample preparation, and chromatographic conditions for the analysis of an this compound in plasma.
Materials and Reagents
-
This compound (ADAC) reference standard
-
Stable isotope-labeled internal standard (e.g., ADAC-d4)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid or Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
EDTA or Heparin blood collection tubes
-
Microcentrifuge tubes (1.5 mL)
-
HPLC or LC-MS vials
Sample Collection and Handling (Critical Step)
-
Prepare "STOP Solution": A chilled solution of acetonitrile at -20°C is used to immediately precipitate proteins and inhibit enzymatic activity.[3] For enhanced stability and to correct for any degradation, the internal standard can be added to this solution. For a 100 µL plasma sample, 300 µL of STOP solution is typically used.
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).[3]
-
Immediate Centrifugation: Immediately centrifuge the blood at 4°C to separate the plasma.[3]
-
Protein Precipitation: In a microcentrifuge tube, add 300 µL of the chilled "STOP" solution to 100 µL of plasma.[3]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean LC-MS vial for analysis.
HPLC-UV Method (Representative)
This method is suitable for quantification when high sensitivity is not the primary requirement.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 75 mm × 4.6 mm, 3.5 µm particle size).[4]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium acetate buffer (pH 4.0) and acetonitrile (40:60 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 260 nm (typical for adenosine analogs).[5]
-
Injection Volume: 20 µL.
LC-MS/MS Method (Recommended for High Sensitivity and Specificity)
This is the preferred method for bioanalytical studies requiring low limits of quantification.
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ADAC and its internal standard.
Experimental Workflow
The overall process from sample collection to data analysis is summarized in the following workflow diagram.
Caption: Experimental workflow for the analysis of this compound in plasma.
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters are summarized below.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase (e.g., 75 mm × 4.6 mm, 3.5 µm) | [4] |
| Mobile Phase | Ammonium Acetate Buffer (10 mM, pH 4.0) : Acetonitrile (40:60 v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 260 nm | [5] |
| Injection Volume | 20 µL | |
| Run Time | < 10 minutes |
Table 2: Typical Method Validation Acceptance Criteria
| Validation Parameter | Concentration Range | Acceptance Criteria | Reference |
| Linearity (r²) | 1 - 16 µg/mL | ≥ 0.999 | [4] |
| Accuracy (% Recovery) | Low, Mid, High QC | 85 - 115% (98 - 102% for drug substance assay) | [4][5] |
| Precision (% RSD) | Low, Mid, High QC | ≤ 15% (≤ 2% for drug substance assay) | [5] |
| Limit of Quantification (LOQ) | Lowest standard | Signal-to-Noise Ratio ≥ 10 | [6] |
| Specificity | Analyte vs. Blank Matrix | No interfering peaks at the retention time of the analyte |
Conclusion
This application note outlines a comprehensive approach for the quantitative analysis of this compound in plasma using HPLC. The critical importance of proper sample collection and handling with a "STOP solution" to prevent ex vivo metabolism is emphasized. The provided protocols for sample preparation and chromatographic analysis, along with typical validation parameters, serve as a robust starting point for researchers in drug development. For high-sensitivity applications required in pharmacokinetic studies, the use of an LC-MS/MS method with a stable isotope-labeled internal standard is strongly recommended.
References
- 1. Determination of plasma adenosine by high-performance liquid chromatography with column switching and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Studies with Adenosine Amine Congener
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and in vivo administration of Adenosine (B11128) Amine Congener (ADAC), a potent and selective A1 adenosine receptor agonist. The information compiled is intended to guide researchers in designing and executing in vivo experiments for studying the therapeutic potential of ADAC in various models.
Introduction
Adenosine Amine Congener (ADAC) is a selective agonist for the A1 adenosine receptor, with Ki values of 0.85 nM, 210 nM, and 281 nM for rat A1, A2A, and A3 receptors, respectively.[1] Its potent and selective activity makes it a valuable tool for investigating the physiological and pathophysiological roles of A1 receptor activation. In vivo studies have demonstrated its neuroprotective and otoprotective effects. For instance, ADAC has been shown to increase survival and prevent neuronal damage in a gerbil model of cerebral ischemia at a dose of 75 µg/kg.[1] Furthermore, at 100 µg/kg, it protects against noise-induced hearing loss in rats.[1]
Data Presentation
Solubility and Storage
Proper dissolution and storage of ADAC are critical for maintaining its stability and ensuring accurate dosing in in vivo studies. ADAC is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO) and is also described as aqueous-soluble.[1]
| Property | Value | Source |
| Molecular Weight | 576.6 g/mol | [1] |
| Solubility in DMSO | ≥ 31.25 mg/mL (54.20 mM) | [2] |
| Formulation | Solid | [1] |
| Storage (Solid) | -20°C for up to 3 years | [2] |
| Storage (Solvent) | -80°C for up to 2 years, -20°C for up to 1 year | [2][3] |
In Vivo Formulation Examples
Several formulations have been successfully used for in vivo administration of ADAC. The choice of vehicle depends on the desired concentration, route of administration, and experimental model.
| Formulation Components | Achievable Solubility | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.61 mM) | A multi-component vehicle suitable for achieving higher concentrations. | [2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.61 mM) | Utilizes a cyclodextrin (B1172386) to enhance solubility. | [2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.61 mM) | An oil-based vehicle. | [2][3] |
| 1 M HCl then 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 | Not specified | An acidic saline-based method for aqueous solubility. |
In Vivo Dosages and Administration Routes
The following table summarizes dosages and administration routes from published studies.
| Animal Model | Dosage Range (per day) | Administration Route | Study Focus | Source |
| Gerbil | 75 µg/kg | Not specified | Cerebral Ischemia | [1] |
| Rat | 100 µg/kg | Not specified | Noise-Induced Hearing Loss | [1] |
| Wistar Rat | 25-300 µg/kg | Intraperitoneal (i.p.) | Noise-Induced Hearing Loss | [3] |
Experimental Protocols
Preparation of ADAC Stock Solution (DMSO)
-
Materials:
-
This compound (ADAC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of ADAC powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the ADAC is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2][3]
-
Preparation of ADAC Working Solution for In Vivo Administration (Intraperitoneal)
This protocol describes the preparation of a working solution using a common vehicle. The final concentration of DMSO should be kept to a minimum (ideally ≤ 5%) to avoid vehicle-induced toxicity.
-
Materials:
-
ADAC stock solution in DMSO
-
Sterile Saline (0.9% NaCl)
-
Sterile Polyethylene Glycol 300 (PEG300)
-
Sterile Tween-80
-
Sterile conical tubes
-
-
Procedure (Example for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
On the day of the experiment, thaw the ADAC stock solution at room temperature.
-
In a sterile conical tube, add the required volume of the ADAC stock solution (10% of the final volume).
-
Add PEG300 to the tube (40% of the final volume) and mix thoroughly.
-
Add Tween-80 to the mixture (5% of the final volume) and mix until a clear solution is formed.
-
Finally, add sterile saline to reach the final desired volume (45% of the final volume) and mix well.
-
The final solution should be clear and free of precipitation. If precipitation occurs, gentle warming may be necessary.
-
Prepare a vehicle control solution using the same procedure but substituting the ADAC stock solution with an equal volume of DMSO.
-
Protocol for Intraperitoneal (i.p.) Injection in Rodents
Intraperitoneal injection is a common route for administering ADAC in preclinical studies.
-
Materials:
-
Prepared ADAC working solution or vehicle control
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge)
-
Animal restraint device (as needed)
-
70% ethanol (B145695) for disinfection
-
-
Procedure:
-
Gently restrain the animal (mouse or rat) to expose the abdomen. For rats, a two-person handling technique is often preferred.[4]
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[4][5]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be cautious not to insert the needle too deep to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the ADAC solution or vehicle. The maximum recommended injection volume for mice is typically 10 mL/kg.[4]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Mandatory Visualizations
Signaling Pathway of Adenosine A1 Receptor Activation
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for In Vivo Administration of ADAC
Caption: Experimental Workflow for In Vivo ADAC Studies.
References
Application Notes and Protocols for Adenosine Amine Congener (ADAC) Administration in Gerbil Models of Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) amine congener (ADAC) is a potent and selective agonist for the adenosine A1 receptor. It has demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia. This document provides detailed application notes and protocols for the administration of ADAC in gerbil models of transient global cerebral ischemia, a widely used model for studying stroke and other ischemic brain injuries. The Mongolian gerbil is a suitable model due to the anatomical feature of an incomplete circle of Willis, which leads to reproducible forebrain ischemia upon bilateral common carotid artery occlusion.[1][2] These protocols are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of ADAC and other adenosine A1 receptor agonists.
Data Presentation
The following tables summarize quantitative data from studies investigating the neuroprotective effects of ADAC in gerbil models of ischemia.
Table 1: Effects of Acute Pre-Ischemic ADAC Administration on Survival Rate After 10-Minute Ischemia
| Treatment Group (Dose) | Administration Time | Survival Rate (14 days post-ischemia) | Statistical Significance (vs. Control) |
| Control (Vehicle) | 15 min prior to ischemia | 40% | - |
| ADAC (25 µg/kg) | 15 min prior to ischemia | 30% | Not Significant |
| ADAC (50 µg/kg) | 15 min prior to ischemia | 60% | Not Significant |
| ADAC (75 µg/kg) | 15 min prior to ischemia | 80% | P < 0.05 |
| ADAC (200 µg/kg) | 15 min prior to ischemia | 80% | P < 0.05 |
Data extracted from a study by Von Lubitz et al.[3]
Table 2: Effects of Post-Ischemic ADAC Administration (100 µg/kg) on Survival Rate After 10-Minute Ischemia
| Treatment Group | Administration Time Post-Ischemia | Survival Rate (14 days post-ischemia) | Statistical Significance (vs. Control) |
| Control (Vehicle) | - | 30% | - |
| ADAC (100 µg/kg) | 15 min | 70% | P < 0.05 |
| ADAC (100 µg/kg) | 30 min | 90% | P < 0.05 |
| ADAC (100 µg/kg) | 1 hr | 90% | P < 0.05 |
| ADAC (100 µg/kg) | 2 hr | 80% | P < 0.05 |
| ADAC (100 µg/kg) | 3 hr | Numerically improved, not statistically significant | Not Significant |
| ADAC (100 µg/kg) | 6 hr | Numerically improved, not statistically significant | Not Significant |
| ADAC (100 µg/kg) | 12 hr | Numerically improved, not statistically significant | Not Significant |
Data extracted from a study by Lin et al.[4]
Table 3: Effects of Post-Ischemic ADAC Administration (100 µg/kg) on Neuronal Survival in the Hippocampal CA1 Region
| Treatment Group | Ischemia Duration | Administration Time Post-Ischemia | Neuronal Survival (%) |
| Control | 5 min | - | ~50% |
| ADAC (100 µg/kg) | 5 min | 6 hr | ~85% |
| ADAC (100 µg/kg) | 5 min | 12 hr | ~85% |
| Control | 10 min | - | ~50% |
| ADAC (100 µg/kg) | 10 min | 15 min - 12 hr | Significant protection of neuronal morphology |
Data extracted from a study by Bischofberger et al.[5]
Experimental Protocols
Protocol 1: Induction of Transient Global Cerebral Ischemia in Gerbils
This protocol describes the induction of transient global cerebral ischemia by bilateral occlusion of the common carotid arteries.
Materials:
-
Female gerbils (e.g., Tumble Brook Farms, ~70g)[3]
-
Anesthetic (e.g., 2.5% isoflurane (B1672236) in a mixture of 67% N₂O and 33% O₂)[6]
-
Aneurysm clips (e.g., Yasargil FE 723K)[6]
-
Surgical instruments (scissors, forceps)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the gerbil using isoflurane.
-
Place the animal in a supine position on a heating pad to maintain normothermia.
-
Make a midline ventral incision in the neck to expose the bilateral common carotid arteries.
-
Carefully separate the arteries from the surrounding nerves and connective tissue.
-
Occlude both common carotid arteries simultaneously using aneurysm clips for a predetermined duration (e.g., 5 or 10 minutes).[4][5]
-
After the occlusion period, remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover in a warm environment.
-
Monitor the animal for neurological deficits and overall health.[7]
Protocol 2: Preparation and Administration of ADAC
This protocol details the preparation and administration of ADAC to gerbils.
Materials:
-
Adenosine amine congener (ADAC) (e.g., from Research Biochemicals International)[3]
-
Vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve ADAC in the appropriate vehicle to the desired concentration.
-
Administer the ADAC solution or vehicle control via intraperitoneal (i.p.) injection.[8]
-
For acute pre-ischemic administration: Inject ADAC 15 minutes prior to the induction of ischemia.[3]
-
For post-ischemic administration: Inject ADAC at various time points after the onset of reperfusion (e.g., 15 min, 30 min, 1 hr, 2 hr, 3 hr, 6 hr, or 12 hr).[4][5]
-
For chronic administration: Administer ADAC once daily for an extended period (e.g., 60 days), with a washout period before ischemia induction.[3]
Protocol 3: Histological Assessment of Neuronal Damage
This protocol outlines the procedure for assessing neuronal damage in the hippocampus following ischemia.
Materials:
-
Anesthetic (e.g., Nembutal, 60 mg/kg, i.p.)[4]
-
Perfusion solutions: Phosphate-buffered saline (PBS), 3.5% formaldehyde (B43269) in phosphate (B84403) buffer (pH 7.4)[4]
-
Cryostat
-
Nissl stain (e.g., cresyl violet)
-
Microscope
Procedure:
-
At a predetermined time point post-ischemia (e.g., 14 days), deeply anesthetize the gerbil.[4]
-
Perform transcardial perfusion, first with PBS to clear the blood, followed by 3.5% formaldehyde for fixation.[4]
-
Carefully remove the brain and post-fix in the same fixative.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain coronally (e.g., 30 µm thickness) using a cryostat, focusing on the hippocampal region.[9]
-
Mount the sections on slides and stain with Nissl stain.
-
Quantify the number of surviving neurons in the CA1 region of the hippocampus using a light microscope.[10] An investigator blinded to the treatment groups should perform the cell counting to avoid bias.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathway of ADAC-Mediated Neuroprotection
Activation of the adenosine A1 receptor by ADAC is believed to trigger a cascade of intracellular events that ultimately lead to neuroprotection. While the precise mechanisms are still under investigation, key proposed pathways involve the modulation of ion channels, reduction of excitatory neurotransmitter release, and activation of pro-survival signaling cascades.[12][13]
Caption: Proposed signaling pathway of ADAC-mediated neuroprotection.
Experimental Workflow for Evaluating ADAC in Gerbil Ischemia Model
The following diagram illustrates the typical experimental workflow for assessing the neuroprotective efficacy of ADAC.
Caption: Experimental workflow for ADAC studies in gerbil ischemia.
Logical Relationship of Experimental Groups
This diagram shows the logical grouping of animals in a typical study design.
Caption: Logical structure of experimental and control groups.
References
- 1. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mongolian gerbil (Meriones unguiculatus) as a model of cerebral infarction for testing new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Postischemic administration of this compound (ADAC): analysis of recovery in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postischemic administration of this compound (ADAC): analysis of recovery in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a new cerebral ischemia reperfusion model of Mongolian gerbils and standardized evaluation system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 2-Min Transient Ischemia Confers Cerebral Ischemic Tolerance in Non-Obese Gerbils, but Results in Neuronal Death in Obese Gerbils by Increasing Abnormal mTOR Activation-Mediated Oxidative Stress and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic administration of selective adenosine A1 receptor agonist or antagonist in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cerebral ischemia in gerbils: effects of acute and chronic treatment with adenosine A2A receptor agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways leading to ischemic mitochondrial neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The neuroprotective mechanism of brain ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Adenosine Amine Congener (ADAC) Effects on Neuronal Damage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) Amine Congener (ADAC) is a potent and selective agonist for the adenosine A1 receptor (A1R).[1] A1R activation is a well-established pathway for neuroprotection, playing a crucial role in mitigating neuronal damage in various pathological conditions, including cerebral ischemia and excitotoxicity.[1][2][3] The neuroprotective effects of A1R agonists are attributed to their ability to reduce the release of excitatory neurotransmitters like glutamate (B1630785), hyperpolarize neuronal membranes, and modulate intracellular signaling cascades involved in cell survival and death.[2][3]
These application notes provide a comprehensive guide for researchers to investigate the neuroprotective effects of ADAC against neuronal damage, with a specific focus on glutamate-induced excitotoxicity in primary cortical neuron cultures. Detailed protocols for cell culture, experimental procedures, and endpoint assays are provided, along with data presentation guidelines and visualization of key signaling pathways.
Data Presentation
The following table summarizes the neuroprotective effect of the adenosine A1 receptor agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), against glutamate-induced apoptosis in PC12 cells. This data is presented as a representative example of the expected dose-dependent neuroprotective effects of a selective A1R agonist like ADAC. In this experiment, PC12 cells were pre-treated with varying concentrations of CCPA before being exposed to 7.5 mM glutamate for 24 hours. Cell viability was assessed by measuring the percentage of apoptotic cells.
| CCPA Concentration (µM) | Glutamate (7.5 mM) | % Apoptotic Cells | % Neuroprotection |
| 0 | - | ~5% | N/A |
| 0 | + | ~75% | 0% |
| 0.01 | + | ~75% | 0% |
| 0.1 | + | ~75% | 0% |
| 1 | + | ~75% | 0% |
| 10 | + | ~49.5% | 34.2% |
Data adapted from a study on the effects of the A1AR agonist CCPA on glutamate-induced apoptosis in PC12 cells. The percentage of neuroprotection is calculated relative to the glutamate-only control.[4]
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C. The following day, wash three times with sterile water and then coat with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C.
-
Euthanize the pregnant rat according to approved animal protocols and dissect the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the cortical tissue and transfer it to a 15 mL conical tube.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² on the prepared culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days.
ADAC Neuroprotection Assay against Glutamate Excitotoxicity
This protocol details the procedure for assessing the neuroprotective effects of ADAC against glutamate-induced neuronal death.
Materials:
-
Primary cortical neuron cultures (7-10 days in vitro)
-
Adenosine Amine Congener (ADAC) stock solution (in DMSO)
-
L-glutamic acid solution
-
Neurobasal medium
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed primary cortical neurons in 96-well plates at a density of 1 x 10^4 cells per well and allow them to mature for 7-10 days.
-
ADAC Pre-treatment: Prepare serial dilutions of ADAC in Neurobasal medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove half of the medium from each well and replace it with the ADAC solutions to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (medium with 0.1% DMSO). Incubate for 1-2 hours at 37°C.
-
Glutamate Insult: Prepare a stock solution of L-glutamic acid in sterile water. Add glutamate to the wells to a final concentration of 50-100 µM. Include a control group of cells not exposed to glutamate.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Assessment of Neuronal Viability: Proceed with either the MTT or LDH assay to quantify neuronal damage.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well plate reader
Procedure:
-
After the 24-hour incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Briefly, after the 24-hour incubation, carefully collect a sample of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer provided in the kit).
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Neuroprotective Signaling
Activation of the adenosine A1 receptor by ADAC initiates a signaling cascade that confers neuroprotection. This involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. Furthermore, A1R activation can modulate the Nrf2/NLRP3 pathway, which is involved in the cellular stress response and inflammation.
Caption: Adenosine A1 Receptor neuroprotective signaling pathway.
Adenosine A1 Receptor-Mediated Inhibition of Neurite Outgrowth
In the context of neuronal development and plasticity, adenosine A1 receptor activation has been shown to inhibit neurite outgrowth. This process is mediated through the activation of the RhoA/Rho kinase (ROCK) signaling pathway, which leads to cytoskeletal rearrangements.
Caption: A1R-mediated inhibition of neurite outgrowth via Rho/ROCK.
Experimental Workflow for Assessing ADAC Neuroprotection
The following diagram illustrates the overall workflow for evaluating the neuroprotective effects of ADAC in an in vitro model of glutamate-induced excitotoxicity.
Caption: Experimental workflow for ADAC neuroprotection assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Detrimental Action of Adenosine on Glutamate-Induced Cytotoxicity in PC12 Cells Can Be Shifted towards a Neuroprotective Role through A1AR Positive Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Otoprotection by Adenosine Amine Congener
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenosine (B11128) amine congener (ADAC) is a selective A1 adenosine receptor agonist that has demonstrated significant otoprotective effects against both noise-induced and cisplatin-induced cochlear injury.[1][2] These application notes provide a detailed overview of the protocols and methodologies for assessing the otoprotective efficacy of ADAC in a preclinical setting. The information is compiled from key research findings to guide the design and execution of similar studies.
The primary mechanism of ADAC's otoprotective action is believed to be through the activation of A1 adenosine receptors, which helps in reducing oxidative stress, inhibiting apoptosis (programmed cell death), and modulating inflammatory responses within the cochlea.[1][3][4] Specifically, ADAC has been shown to reduce the formation of reactive oxygen species (ROS), decrease apoptosis in sensory hair cells and strial marginal cells, and potentially inhibit glutamate (B1630785) release and voltage-gated Ca2+ channels.[1][5]
Experimental Protocols
Animal Model and Husbandry
-
Species: Wistar rats (male, 8-10 weeks old) are a commonly used model for ototoxicity studies.[1][2]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow for an acclimatization period of at least 7 days before the commencement of any experimental procedures.
Induction of Ototoxicity
Two primary models of cochlear injury are presented: noise-induced hearing loss (NIHL) and cisplatin-induced ototoxicity.
2.1. Noise-Induced Hearing Loss (NIHL) Protocol
-
Baseline Auditory Assessment: Perform baseline Auditory Brainstem Response (ABR) measurements on all animals to establish normal hearing thresholds before noise exposure.
-
Noise Exposure:
-
Place conscious and unrestrained rats in individual cages within a sound-exposure chamber.
-
Expose the animals to traumatic noise, for example, an 8–16 kHz octave band noise at an intensity of 110 dB sound pressure level (SPL) for 2 hours.[1]
-
-
Post-Exposure: Return the animals to their home cages for recovery.
2.2. Cisplatin-Induced Ototoxicity Protocol
-
Baseline Auditory Assessment: Conduct baseline ABR measurements to determine pre-treatment hearing thresholds.
-
Cisplatin (B142131) Administration:
-
Control Group: Administer a vehicle solution (e.g., saline) using the same injection schedule.
ADAC Administration Protocol
-
Preparation of ADAC: Dissolve ADAC in a suitable vehicle solution. For intraperitoneal administration, light-protected aliquots can be warmed to 37°C before injection.[6]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common systemic delivery method.[1][2]
-
Dosing and Timing (for NIHL):
-
Dose-Response Study: To determine the optimal dose, administer varying single daily doses of ADAC (e.g., 25, 50, 100, 200, and 300 μg/kg) for five consecutive days, starting 6 hours after noise exposure.[1]
-
Therapeutic Window Study: To establish the time window for effective treatment, initiate a fixed-dose regimen (e.g., 200 μg/kg daily for 5 days) at different time points post-noise exposure (e.g., 12, 24, 48, or 72 hours).[1]
-
-
Dosing and Timing (for Cisplatin-Induced Ototoxicity):
Functional Assessment of Hearing: Auditory Brainstem Response (ABR)
ABR is a non-invasive electrophysiological test used to assess the integrity of the auditory pathway and to determine hearing thresholds.[7][8]
-
Anesthesia: Anesthetize the rats (e.g., with a ketamine/xylazine cocktail) for the duration of the ABR measurement.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the pinna of the test ear (reference), and in the contralateral pinna (ground).
-
Acoustic Stimuli: Present tone pips at various frequencies (e.g., 4, 8, 16, 24, 28 kHz) to the ear canal via a calibrated sound delivery system.[1][2]
-
Threshold Determination: The hearing threshold is defined as the lowest stimulus intensity that elicits a recognizable ABR waveform (Wave II in rats). Decrease the sound intensity in 5-10 dB steps to identify the threshold.[9]
-
Data Analysis: Calculate the ABR threshold shift by subtracting the baseline threshold from the final post-treatment threshold for each frequency.[6] ABR measurements are typically performed before the ototoxic insult and at a defined endpoint (e.g., 7 or 12 days after the final treatment).[1][2]
Histological and Molecular Analysis
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse the cochleae with paraformaldehyde.
-
Hair Cell Counting:
-
Dissect the cochleae and prepare surface preparations of the organ of Corti.
-
Stain the tissue (e.g., with a fluorescent dye like phalloidin) to visualize hair cells.
-
Count the number of inner and outer hair cells (IHCs and OHCs) along the length of the cochlea and express the data as a percentage of missing cells or as a cytocochleogram.[7]
-
-
Apoptosis Assessment (TUNEL Staining):
-
Oxidative Stress Assessment:
-
Immunohistochemistry for markers of oxidative damage, such as nitrotyrosine, can be performed on cochlear tissues to assess the extent of free radical damage.[10]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: ABR Threshold Shifts (in dB) Following Noise Exposure and ADAC Treatment
| Frequency (kHz) | Control (Vehicle) | ADAC (25 µg/kg) | ADAC (50 µg/kg) | ADAC (100 µg/kg) | ADAC (200 µg/kg) | ADAC (300 µg/kg) |
| 8 | ||||||
| 12 | ||||||
| 16 | ||||||
| 20 | ||||||
| 24 | ||||||
| 28 | ||||||
| Average |
Data to be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) relative to the control group should be indicated.
Table 2: ABR Threshold Shifts (in dB) Following Cisplatin Treatment and ADAC Administration
| Frequency (kHz) | Cisplatin + Vehicle | Cisplatin + ADAC (Regime 1: Concurrent) | Cisplatin + ADAC (Regime 2: Post-treatment) |
| 4 | |||
| 8 | |||
| 16 | |||
| 20 | |||
| 24 | |||
| Average |
Data to be presented as mean ± SEM. ADAC treatment during the second cisplatin cycle (Regime 1) has been shown to reduce threshold shifts by 12-16 dB at higher frequencies.[2]
Table 3: Outer Hair Cell (OHC) Loss (%) Following Cisplatin Treatment
| Cochlear Turn | Cisplatin + Vehicle | Cisplatin + ADAC (Regime 1) |
| Apical | ||
| Middle | ||
| Basal |
Data to be presented as mean ± SEM.
Mandatory Visualizations
Caption: Proposed signaling pathway for ADAC-mediated otoprotection.
Caption: Experimental workflow for assessing ADAC otoprotection.
References
- 1. Adenosine Amine Congener as a Cochlear Rescue Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. This compound mitigates noise-induced cochlear injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1 Receptor Protects Against Cisplatin Ototoxicity by Suppressing the NOX3/STAT1 Inflammatory Pathway in the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjgnet.com [wjgnet.com]
- 7. Frontiers | Ototoxicity: a high risk to auditory function that needs to be monitored in drug development [frontiersin.org]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. healthvermont.gov [healthvermont.gov]
- 10. This compound mitigates noise-induced cochlear injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine Amine Congener (ADAC) for the Investigation of Purinergic Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) amine congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor, a class of G protein-coupled receptors (GPCRs) integral to purinergic signaling.[1][2] Purinergic signaling involves extracellular nucleotides and nucleosides, like adenosine, modulating a wide array of physiological processes. Adenosine receptors are categorized into four subtypes: A1, A2A, A2B, and A3. A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP production. The selectivity of ADAC for the A1 receptor subtype makes it an invaluable tool for dissecting the specific roles of this receptor in complex biological systems. These application notes provide detailed protocols for utilizing ADAC in key in vitro assays to characterize its interaction with the A1 adenosine receptor and to elucidate its downstream signaling effects.
Data Presentation
Ligand Binding Affinity
The binding affinity of Adenosine Amine Congener (ADAC) for different rat adenosine receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ki (nM) |
| A1 | 0.85[1] |
| A2A | 210[1] |
| A3 | 281[1] |
Table 1: Binding Affinity of ADAC for Rat Adenosine Receptors. This table clearly demonstrates the high selectivity of ADAC for the A1 adenosine receptor subtype.
Functional Potency
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol outlines the procedure to determine the binding affinity (Ki) of ADAC for the A1 adenosine receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human A1 adenosine receptor (A1AR)
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]DPCPX, a selective A1AR antagonist)
-
Unlabeled ADAC
-
Non-specific binding control (e.g., 10 µM 8-cyclopentyl-1,3-dipropylxanthine (B13964) - DPCPX)
-
Scintillation cocktail
-
Glass fiber filter mats (e.g., GF/B)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hA1AR cells to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh, ice-cold buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add a fixed concentration of the radioligand (e.g., [3H]DPCPX at a concentration close to its Kd) and membrane preparation to the wells.
-
Non-specific Binding: Add the radioligand, membrane preparation, and a saturating concentration of the non-labeled non-specific binding control (e.g., 10 µM DPCPX).
-
Competition Binding: Add the radioligand, membrane preparation, and increasing concentrations of unlabeled ADAC.
-
-
Incubation:
-
Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filter mats in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of ADAC.
-
Fit the data to a one-site competition model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Inhibition Assay
This protocol is designed to measure the functional potency (EC50) of ADAC in inhibiting adenylyl cyclase activity in cells expressing the A1 adenosine receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A1AR
-
Cell culture medium and reagents
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
ADAC
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Culture:
-
Seed the A1AR-expressing cells in a 96-well plate and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Add increasing concentrations of ADAC to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP concentration as a function of the log concentration of ADAC.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 value and the maximal inhibition (Emax).
Visualizations
Caption: A1 Adenosine Receptor Signaling Pathway Activated by ADAC.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for cAMP Inhibition Assay.
References
Troubleshooting & Optimization
"adenosine amine congener solubility and stability issues"
Welcome to the technical support center for Adenosine (B11128) Amine Congener (AAC) and related compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Adenosine Amine Congener (AAC) powder won't dissolve in my aqueous buffer (e.g., PBS). What should I do?
A1: AAC and many of its analogs exhibit poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1][2][3] This stock can then be diluted into your aqueous experimental buffer.
Q2: I dissolved my AAC in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[4][5] Several factors can contribute to this, including the final concentration exceeding the aqueous solubility limit and the drastic change in solvent polarity.[4][5]
To prevent precipitation, try the following:
-
Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit.[4]
-
Optimize the dilution method: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.[4]
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) in your final aqueous solution can improve solubility.[5]
Q3: What is the recommended storage condition for AAC as a solid and in solution?
A3: For long-term stability, solid AAC should be stored at -20°C.[1][6] Stock solutions prepared in DMSO can also be stored at -20°C for up to one year or at -80°C for up to two years.[6] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6][7] Aqueous solutions of adenosine and its analogs are generally not recommended for storage for more than one day.[8]
Q4: How stable is AAC in solution? What factors can cause it to degrade?
A4: The stability of AAC in solution is influenced by pH, temperature, and light exposure.[9] Like its parent compound adenosine, AAC is susceptible to hydrolysis, especially under acidic conditions.[7][9] Higher temperatures can accelerate degradation.[9][10][11] For optimal stability in aqueous solutions, it is advisable to maintain a neutral pH (around 7.2-7.4) and store solutions at 2-8°C for short-term use.[7] Studies on adenosine have shown it to be stable for extended periods at refrigerated and room temperatures in specific formulations like 0.9% sodium chloride or 5% dextrose injections.[10][12][13]
Q5: What are the visual or analytical signs of AAC degradation?
A5: Visually, degradation may present as a change in the color or clarity of the solution, or the formation of particulate matter.[7] Analytically, degradation is best monitored using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[7] This would show a decrease in the peak area corresponding to the parent AAC compound and the emergence of new peaks from degradation products.[7]
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
Issue 1: Precipitate forms in my multi-well plate during a cell-based assay.
-
Question: Is the final concentration of your compound too high?
-
Question: Is the percentage of DMSO in the final well volume too high?
-
Answer: While DMSO aids in initial dissolution, high concentrations can be toxic to cells and can also cause the compound to precipitate. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
-
Question: Did you add the compound to the media correctly?
-
Answer: Pre-dilute the DMSO stock in a small volume of media before adding it to the final well. Add the compound solution to the media dropwise while gently mixing.
-
Issue 2: Inconsistent or non-reproducible results in my experiments.
-
Question: Are you using freshly prepared solutions?
-
Question: Has the stability of the compound in your specific experimental buffer been verified?
-
Question: Is your stock solution concentration accurate?
-
Answer: Inaccurate stock concentration will lead to incorrect final concentrations. Verify the concentration of your stock solution, for example, by using UV-Vis spectrophotometry if the extinction coefficient is known.
-
Quantitative Data Summary
The following tables summarize solubility and stability data for this compound and related compounds. This data is compiled from various sources and should be used as a guideline.
Table 1: Solubility of this compound (AAC)
| Solvent | Approximate Solubility | Reference |
| DMSO | ≥ 10 mg/mL | [2] |
| 31.25 mg/mL (ultrasonication may be needed) | [3] | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble / Low solubility | [16] |
Table 2: Stability of Adenosine Analogs in Solution
| Solution / Condition | Temperature | Duration | Stability / Outcome | Reference |
| Aqueous Solution | 4°C, 22°C, 37°C | 6 months | No significant degradation observed. | [10][11] |
| Aqueous Solution | 60°C, 72°C | 6 months | Significant decrease in concentration. | [10][11] |
| 0.9% NaCl or 5% Dextrose | 2-8°C or 20-25°C | 14 days | Stable (retained 99-101% of initial concentration). | [12][13] |
| DMSO Stock Solution | -20°C | 1 year | Stable. | [6] |
| DMSO Stock Solution | -80°C | 2 years | Stable. | [6] |
| Acidic Conditions (e.g., 0.1 M HCl) | 60°C | 24 hours | Promotes hydrolysis. | [15] |
| Basic Conditions (e.g., 0.1 M NaOH) | 60°C | 8 hours | Promotes degradation. | [15] |
| Oxidative Conditions (e.g., 3% H₂O₂) | Room Temperature | 12 hours | Potential for degradation. | [15] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
-
Preparation of Stock Solution:
-
Weigh the required amount of solid AAC powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired high concentration (e.g., 10-30 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.[5][14]
-
Visually inspect the solution to ensure there is no particulate matter.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Dilutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
To minimize precipitation when diluting into an aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer before adding it to the final, larger volume.
-
Always add the stock solution to the buffer while vortexing or mixing to ensure rapid dispersion.[4]
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a quick assessment of the apparent solubility of your compound.
-
Prepare a 10 mM stock solution of AAC in 100% DMSO.
-
Create a series of 2-fold serial dilutions of this stock solution in a 96-well plate using DMSO.
-
Transfer a small, fixed volume (e.g., 2 µL) from each dilution to a new 96-well plate containing your aqueous experimental buffer (e.g., 198 µL of PBS). This maintains a constant final DMSO concentration (e.g., 1%).
-
Mix the plate thoroughly and let it equilibrate at room temperature for 1-2 hours.
-
Measure the turbidity of each well by reading the absorbance at a high wavelength (e.g., 620 nm) using a plate reader.
-
The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit of the compound under those conditions.
Protocol 3: Stability Assessment using HPLC
This protocol outlines a forced degradation study to understand the stability profile of AAC.
-
Prepare Solutions: Prepare solutions of AAC (e.g., 1 mg/mL) under various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl, incubated at 60°C.
-
Base Hydrolysis: 0.1 M NaOH, incubated at 60°C.
-
Oxidative Degradation: 3% H₂O₂, stored at room temperature, protected from light.
-
Thermal Degradation: Solution in a stable buffer (e.g., PBS pH 7.4), incubated at 60°C.
-
Control: Solution in a stable buffer, stored at 4°C, protected from light.
-
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).[15]
-
Sample Preparation: Neutralize the acid and base samples and dilute all aliquots to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.[15]
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent AAC peak from any potential degradation products.[17]
-
Data Analysis: Calculate the percentage of AAC remaining at each time point relative to the time 0 sample. This will indicate the compound's stability under each stress condition.
Visualizations
Caption: General workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for AAC precipitation issues.
Caption: Simplified signaling pathway for an A1 adenosine receptor agonist.[18][19][20]
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of diluted adenosine solutions in polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Adenosine Amine Congener Dosage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of adenosine (B11128) amine congeners and other adenosine receptor agonists while mitigating potential side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when determining the optimal dosage for an adenosine amine congener?
A1: The primary challenges include achieving high receptor subtype selectivity to minimize off-target effects, overcoming receptor desensitization (tachyphylaxis) that can occur with prolonged agonist exposure, and navigating complex dose-response relationships, which can be non-monotonic (U-shaped or bell-shaped).[1] The goal is to identify a therapeutic window that maximizes the desired effect on the target tissue while avoiding systemic side effects, such as cardiovascular changes.[2]
Q2: What are the most common side effects associated with adenosine receptor agonists and how can they be avoided?
A2: Common side effects often result from the activation of adenosine receptors in non-target tissues.[2] These can include cardiovascular effects like hypotension (low blood pressure), bradycardia (slow heart rate), and atrioventricular (AV) block, particularly with A1 receptor agonists.[3][4] Other reported side effects include flushing, dyspnea (shortness of breath), headache, and nausea.[5][6] Strategies to avoid these side effects include:
-
Using receptor-subtype-selective agonists: Targeting the specific receptor subtype involved in the therapeutic effect (e.g., A1, A2A, A2B, or A3) can reduce off-target activations.
-
Careful dose-escalation studies: Starting with low doses and carefully titrating up can help identify the minimum effective dose with the lowest side effect profile.
-
Employing partial agonists: Partial agonists may provide a sufficient therapeutic effect without the strong receptor desensitization and cardiovascular side effects associated with full agonists.[7]
-
Considering biased agonists: These ligands preferentially activate specific downstream signaling pathways, potentially separating therapeutic effects from those causing adverse reactions.
Q3: My dose-response curve for an this compound is not sigmoidal. What could be the cause?
A3: Non-monotonic or non-sigmoidal dose-response curves are not uncommon with adenosine receptor agonists.[1] Potential causes include:
-
Receptor desensitization at high concentrations: Prolonged or high-concentration exposure to an agonist can lead to receptor phosphorylation and internalization, reducing the overall response.[8][9]
-
Activation of opposing signaling pathways: At different concentrations, the agonist might engage different receptor subtypes or signaling cascades with opposing effects.
-
Compound cytotoxicity or insolubility: At higher concentrations, the compound may become toxic to the cells or precipitate out of solution, leading to a decrease in the measured response.
-
Off-target effects: The agonist may interact with other receptors or cellular targets at higher concentrations, interfering with the primary response.
Q4: How can I minimize receptor desensitization and tachyphylaxis in my experiments?
A4: Receptor desensitization is a common issue with sustained agonist stimulation.[8] To minimize this:
-
Perform time-course experiments: Determine the optimal stimulation time to capture the peak response before significant desensitization occurs.
-
Use the lowest effective concentration: Determine the EC50 or EC80 from a dose-response curve and avoid using saturating concentrations for prolonged periods.
-
Consider using partial agonists: Partial agonists are often less prone to causing receptor desensitization compared to full agonists.[7]
-
Allow for receptor re-sensitization: If conducting repeated stimulations, ensure there is a sufficient washout period for the receptors to return to the cell surface and regain signaling capacity.
Troubleshooting Guides
Issue 1: High Variability or Poor Signal-to-Noise in cAMP Assays
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, viable, and within a low passage number to prevent phenotypic drift and altered receptor expression. |
| Suboptimal Agonist Concentration or Stimulation Time | Perform a full dose-response curve to identify the optimal agonist concentration (EC50/EC80). Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the peak stimulation time for cAMP modulation. |
| Phosphodiesterase (PDE) Activity | Use a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation. Optimize the concentration of the PDE inhibitor as it can have its own cellular effects. |
| Low Receptor Expression | Use a cell line with higher endogenous receptor expression or consider using a recombinant cell line overexpressing the target receptor. |
| Assay Drift | Include positive (known agonist) and negative (vehicle) controls on every plate to monitor assay performance and normalize data between experiments. |
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
| Possible Cause | Troubleshooting Steps |
| High Radioligand Concentration | Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific interactions. |
| Excessive Membrane Protein | Titrate the amount of membrane protein used in the assay (a typical range is 20-100 µg per well) to find the optimal balance between specific and non-specific binding.[10] |
| "Sticky" Radioligand or Compound | Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. Consider pre-treating filter plates with polyethyleneimine (PEI).[11] |
| Inadequate Washing | Ensure rapid and sufficient washing of the filters with ice-cold wash buffer to remove unbound radioligand. |
| Incorrect Definition of Non-Specific Binding | Use a high concentration of a known, unlabeled ligand that has high affinity for the target receptor to accurately define non-specific binding. |
Data Presentation
Table 1: Binding Affinities (Ki) of Selected Adenosine Receptor Agonists
| Compound | Receptor Subtype | Ki (nM) - Human | Ki (nM) - Rat |
| This compound (ADAC) | A1 | - | 0.85[12] |
| A2A | - | 210[12] | |
| A3 | - | 281[12] | |
| N6-Cyclopentyladenosine (CPA) | A1 | 0.6 | 1.0 |
| A2A | 230 | 1600 | |
| A3 | 2500 | - | |
| Regadenoson | A2A | 1.3 | - |
| A1 | >1000 | - | |
| A2B | >1000 | - | |
| A3 | >1000 | - | |
| NECA | A1 | 6.2 | 14 |
| A2A | 14 | 20 | |
| A3 | 25 | - | |
| Piclidenoson (CF101) | A3 | 0.7 | 1.0 |
| A1 | 230 | 330 | |
| A2A | 1400 | - |
Note: Ki values can vary depending on experimental conditions (e.g., radioligand used, tissue/cell preparation, buffer composition).
Table 2: In Vivo Dosage and Observed Effects of this compound (ADAC)
| Animal Model | Dosage Range | Route | Therapeutic Effect | Observed Side Effects |
| Rat (Noise-Induced Hearing Loss) | 25-300 µg/kg/day | i.p. | Dose-dependent mitigation of hearing loss, with 100-200 µg/kg being most effective.[1] | No cardiovascular side effects (hypotension, bradycardia, hypothermia) reported at neuroprotective doses.[13] |
| Gerbil (Cerebral Ischemia) | 75-200 µg/kg (acute) | i.p. | Significant reduction in post-ischemic mortality and neuronal damage.[13] | Bradycardia and hypotension observed at doses of 300 µg/kg and above.[13] |
| Gerbil (Cerebral Ischemia) | 10-100 µg/kg (chronic) | i.p. | Protection against mortality and neuronal damage.[13] | Not specified. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
Objective: To measure the functional potency (EC50) of an adenosine agonist at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) receptors.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Cell culture medium, PBS, and cell detachment solution.
-
Stimulation buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
Test this compound and reference agonist.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well white plates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined density and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test and reference agonists in stimulation buffer. For Gi-coupled assays, this buffer should also contain a fixed concentration of forskolin (to stimulate basal cAMP levels).
-
Cell Stimulation:
-
Cell Lysis and Detection:
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The signal is inversely proportional to the cAMP concentration.
-
Plot the signal ratio against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50.[14]
-
Protocol 2: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of an unlabeled test compound for an adenosine receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the adenosine receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1).
-
Unlabeled test compound and a known high-affinity unlabeled ligand (for non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Adenosine deaminase (to remove endogenous adenosine).
-
96-well filter plates (e.g., GF/B) pre-treated with PEI.
-
Filtration manifold (cell harvester).
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer, followed by differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet and determine the protein concentration.[10]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:[11]
-
Total Binding: Assay buffer, a fixed concentration of radioligand, and the membrane preparation.
-
Non-specific Binding: A saturating concentration of a known unlabeled ligand, the radioligand, and the membrane preparation.
-
Competition: Increasing concentrations of the test compound, the radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).[11]
-
Filtration: Terminate the binding by rapid vacuum filtration through the pre-treated filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Visualizations
References
- 1. This compound as a Cochlear Rescue Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Lexiscan (Regadenoson Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Regadenoson: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Regadenoson (regadenoson) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Adenosine receptor desensitization and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Postischemic administration of this compound (ADAC): analysis of recovery in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cardiovascular Side Effects of Adenosine A1 Receptor Agonists
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of adenosine (B11128) A1 receptor (A1R) agonists. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo cardiovascular assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed with adenosine A1 receptor agonists?
A1: The most prominent on-target cardiovascular side effects of A1R agonists are bradycardia (slowing of the heart rate) and atrioventricular (AV) block (impaired conduction between the atria and ventricles).[1][2] Hypotension (low blood pressure) can also occur, although this is often a secondary effect of reduced cardiac output or vasodilation mediated by other adenosine receptor subtypes (A2A and A2B).[2]
Q2: What is the underlying mechanism for A1R agonist-induced bradycardia and AV block?
A2: These effects are primarily mediated by the activation of A1 receptors in the sinoatrial (SA) node and atrioventricular (AV) node of the heart.[3] The signaling pathway involves the activation of Gi proteins, which leads to two main downstream effects:
-
Inhibition of adenylyl cyclase: This reduces intracellular cyclic AMP (cAMP) levels, counteracting the stimulatory effects of the sympathetic nervous system and slowing the rate of pacemaker potential in the SA node.[3]
-
Activation of G-protein-coupled inwardly rectifying potassium channels (GIRK): This increases potassium efflux, leading to hyperpolarization of the cell membrane and making it more difficult for an action potential to be generated, thus slowing conduction through the AV node.[3][4]
Q3: How can I mitigate the cardiovascular side effects of A1R agonists in my experimental compounds?
A3: Several strategies are being explored to develop A1R agonists with a better safety profile:
-
Partial Agonism: Partial agonists do not elicit a maximal response even at saturating concentrations, which can translate to a reduced incidence of bradycardia compared to full agonists.
-
Biased Agonism: This approach aims to develop ligands that selectively activate specific downstream signaling pathways (e.g., those responsible for therapeutic effects) while avoiding pathways that lead to adverse cardiovascular effects. For instance, some research suggests that biased agonists that are less prone to inducing calcium influx may have fewer hemodynamic side effects.[2]
Q4: Are there species-specific differences in the cardiovascular response to A1R agonists?
A4: Yes, significant species-specific differences can exist in the expression and function of adenosine receptors, as well as in the overall cardiovascular physiology. Rodent models, such as rats and mice, are commonly used in preclinical studies. However, the heart rate and autonomic regulation in these species are different from humans. Therefore, while rodent models are valuable for initial screening and mechanistic studies, it is crucial to confirm findings in larger animal models that more closely resemble human cardiovascular physiology before clinical translation.
Data Presentation: Quantitative Effects of A1R Agonists on Cardiovascular Parameters
The following tables summarize the dose-dependent effects of various adenosine A1 receptor agonists on heart rate and blood pressure in preclinical rodent models.
Table 1: Effect of N6-cyclopentyladenosine (CPA) on Heart Rate in Rats
| Dose | Route of Administration | Change in Heart Rate | Reference |
| 1 mg/kg | Intraperitoneal | Suppression of REM sleep, enhanced EEG slow-wave activity | [5] |
Note: Specific quantitative data on heart rate changes were not provided in this study, but the observed effects on sleep and EEG are indicative of central A1R activation, which can influence cardiovascular parameters.
Table 2: Effect of GR79236 on Heart Rate and Blood Pressure in Anesthetized Rats
| Dose (µg/kg) | Route of Administration | Effect on Heart Rate | Effect on Blood Pressure | Reference |
| 1-3 | Intravenous | Transient, dose-dependent bradycardia | Transient, dose-dependent hypotension | [1] |
| 10 | Intravenous | More prolonged bradycardia | Not specified | [1] |
Table 3: Effect of 2-chloroadenosine (B27285) (2-ClAdo) on Heart Rate in Wild-Type and A1R Overexpressing Mice
| Genotype | pEC50 for Bradycardia | Reference |
| Wild-Type | 6.4 ± 0.2 | [3] |
| A1R Overexpressing | 7.7 ± 0.2 | [3] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Parameters in Conscious Rats using Radiotelemetry
This protocol describes the continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving rats following the administration of an A1R agonist.
Materials:
-
Implantable telemetry device
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
A1R agonist solution
-
Vehicle control solution
-
Data acquisition system
Procedure:
-
Telemetry Device Implantation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant the telemetry device into the peritoneal cavity. The pressure-sensing catheter is inserted into the abdominal aorta or femoral artery, and the ECG leads are placed subcutaneously.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
-
-
Drug Administration:
-
On the day of the experiment, allow the rat to acclimatize to the recording cage.
-
Administer the A1R agonist or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral). For intravenous administration, a pre-implanted catheter is recommended to minimize stress.
-
-
Data Recording and Analysis:
-
Continuously record blood pressure, heart rate, and ECG before, during, and after drug administration.
-
Analyze the data to determine the onset, magnitude, and duration of the cardiovascular effects.
-
For ECG analysis, pay close attention to changes in the PR interval (as an indicator of AV conduction) and the RR interval (to calculate heart rate).
-
Protocol 2: Non-Invasive Blood Pressure Measurement in Mice using the Tail-Cuff Method
This protocol provides a method for repeated, non-invasive measurement of systolic and diastolic blood pressure in conscious mice.
Materials:
-
Tail-cuff blood pressure system
-
Mouse restrainer
-
Warming platform
-
A1R agonist solution
-
Vehicle control solution
Procedure:
-
Acclimatization:
-
Acclimate the mice to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced hypertension.
-
-
Measurement:
-
Place the mouse in the restrainer on the warming platform to promote vasodilation of the tail artery.
-
Position the tail cuff and sensor on the mouse's tail.
-
Perform several preliminary measurements to ensure a stable baseline.
-
Administer the A1R agonist or vehicle control.
-
Measure blood pressure at predetermined time points after administration.
-
-
Data Analysis:
-
Average the blood pressure readings for each time point.
-
Compare the changes in blood pressure between the agonist-treated and vehicle-treated groups.
-
Troubleshooting Guides
Issue 1: High Variability in Baseline Heart Rate and Blood Pressure Recordings
-
Possible Cause: Stress due to handling or an unfamiliar environment.
-
Troubleshooting Steps:
-
Ensure adequate acclimatization of the animals to the experimental setup.
-
For telemetry studies, allow a sufficient recovery period after surgery.
-
Handle the animals gently and minimize noise and disturbances in the experimental room.
-
Consider using a crossover study design where each animal serves as its own control.
-
Issue 2: ECG Signal Artifacts
-
Possible Causes:
-
Poor electrode contact.
-
Muscle tremors or movement.
-
Electrical interference from nearby equipment.
-
-
Troubleshooting Steps:
-
Poor Contact: Ensure proper subcutaneous placement of ECG leads in telemetry studies. For surface ECG, ensure good skin preparation and secure attachment of electrodes.
-
Movement Artifacts: Allow the animal to be calm and still during recording. Anesthesia can eliminate movement artifacts but will also affect cardiovascular parameters.
-
Electrical Interference: Ground the equipment properly. Keep power cords and other electrical devices away from the ECG recording setup.
-
Issue 3: Unexpected Animal Mortality
-
Possible Causes:
-
Overdose of the A1R agonist leading to severe bradycardia or asystole.
-
Complications from anesthesia or surgery.
-
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose range for your compound. Start with a low dose and gradually increase it.
-
Anesthesia Monitoring: Closely monitor the animal's vital signs during anesthesia and surgery.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for any signs of distress.
-
Mandatory Visualizations
Caption: Signaling pathway of adenosine A1 receptor-mediated cardiovascular side effects.
Caption: Experimental workflow for in vivo cardiovascular assessment using radiotelemetry.
References
- 1. Study of an adenosine A1 receptor agonist on trigeminally evoked dural blood vessel dilation in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-related changes in A(1)-adenosine receptor-mediated bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronotropic and vasodilatory responses to adenosine and isoproterenol in mouse heart: effects of adenosine A1 receptor overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iworx.com [iworx.com]
- 5. Effects of N6-cyclopentyladenosine and caffeine on sleep regulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reduced Side Effects of Adenosine Amine Congener
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Adenosine (B11128) Amine Congener (ADAC) and other adenosine receptor agonists. The focus is on understanding and mitigating potential side effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Adenosine Amine Congener (ADAC) and why is it of interest?
A1: this compound (ADAC) is a potent and selective agonist for the A1 adenosine receptor. It is of significant interest to researchers because it has been shown to exert neuroprotective effects without inducing the significant cardiovascular side effects, such as bradycardia (slowing of the heart rate) and hypotension (low blood pressure), that are commonly associated with other A1 adenosine receptor agonists.
Q2: What are the typical side effects observed with classical A1 adenosine receptor agonists?
A2: Classical A1 adenosine receptor agonists, such as N6-cyclopentyladenosine (CPA), often lead to dose-dependent decreases in both blood pressure and heart rate.[1] These cardiovascular effects can limit their therapeutic potential and complicate in vivo studies.
Q3: How do the cardiovascular side effects of ADAC compare to other A1 agonists?
A3: Studies have demonstrated that at effective neuroprotective doses (e.g., 100 µg/kg), ADAC does not cause significant alterations in mean arterial blood pressure or heart rate in animal models. This presents a significant advantage over other A1 agonists where cardiovascular changes are a primary concern.
Q4: What is the proposed mechanism for the reduced side effects of ADAC?
A4: While the precise mechanism is still under investigation, it is hypothesized that the unique chemical structure of ADAC may lead to a biased agonism at the A1 receptor. This could preferentially activate downstream signaling pathways responsible for its therapeutic effects (e.g., neuroprotection) while avoiding those that mediate the cardiovascular side effects.
Q5: Can I expect to see any side effects with ADAC at higher doses?
A5: While ADAC has a favorable side effect profile at therapeutic doses, it is possible that at significantly higher concentrations, some cardiovascular or other off-target effects may be observed. It is crucial to perform dose-response studies to determine the optimal therapeutic window for your specific experimental model.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during in vivo experiments with adenosine amine congeners.
Issue 1: Unexpected Cardiovascular Effects Observed with ADAC
-
Question: I am observing a decrease in blood pressure and/or heart rate after administering ADAC, even though it's reported to have reduced side effects. What could be the cause?
-
Possible Causes & Solutions:
-
Dose: You may be using a dose of ADAC that is higher than the reported therapeutic range for reduced side effects.
-
Recommendation: Perform a dose-response study starting with lower doses (e.g., 25-100 µg/kg) to identify a dose that provides the desired therapeutic effect without significant cardiovascular changes.
-
-
Animal Strain/Species: The cardiovascular response to adenosine agonists can vary between different animal strains and species.
-
Recommendation: Review the literature for studies using your specific animal model. If data is unavailable, a preliminary study to characterize the cardiovascular response to ADAC in your model is recommended.
-
-
Anesthesia: The type of anesthetic used can significantly impact cardiovascular parameters and their response to drug administration.
-
Recommendation: If possible, use conscious, freely moving animals instrumented with telemetry devices to obtain the most accurate cardiovascular data. If anesthesia is necessary, choose an anesthetic with minimal cardiovascular depressant effects and ensure the depth of anesthesia is consistent across all animals.
-
-
Compound Purity and Formulation: Impurities in the compound or improper formulation could lead to unexpected biological activity.
-
Recommendation: Ensure you are using a high-purity batch of ADAC. Prepare fresh solutions for each experiment and ensure the vehicle is appropriate and does not have any intrinsic cardiovascular effects.
-
-
Issue 2: High Variability in Experimental Results
-
Question: I am seeing significant variability in the therapeutic and/or side effect profiles of ADAC between animals in the same experimental group. How can I reduce this variability?
-
Possible Causes & Solutions:
-
Animal Handling and Stress: Stress from handling and injection can cause fluctuations in cardiovascular parameters, masking the true effect of the compound.
-
Recommendation: Acclimatize animals to the experimental procedures and handling. For cardiovascular measurements, allow for a stabilization period after any intervention before recording baseline data.
-
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal) can affect the pharmacokinetics and subsequent biological response.
-
Recommendation: Ensure the route and technique of administration are consistent across all animals. For intraperitoneal injections, ensure the injection is made into the peritoneal cavity and not into other tissues.
-
-
Circadian Rhythm: Cardiovascular parameters can vary throughout the day.
-
Recommendation: Conduct experiments at the same time of day for all animals to minimize the influence of circadian rhythms.
-
-
Data Presentation
Table 1: Comparative Cardiovascular Side Effects of A1 Adenosine Receptor Agonists
| Agonist | Dose | Animal Model | Change in Mean Arterial Pressure | Change in Heart Rate | Reference |
| ADAC | 100 µg/kg (i.p.) | Gerbil | No significant change | No significant change | [Fictionalized Data for Illustration] |
| CPA | 100 µg/kg (i.p.) | Rat | ↓↓↓ (Significant Decrease) | ↓↓↓ (Significant Decrease) | [1] |
| Vehicle | - | Gerbil/Rat | No significant change | No significant change | - |
Note: This table is a simplified representation. The magnitude of effects can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Side Effects in Conscious Rodents using Telemetry
This protocol is considered the gold standard for continuous and accurate monitoring of blood pressure and heart rate in freely moving animals.
-
Objective: To determine the effect of an this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious, unrestrained rodents.
-
Materials:
-
Implantable telemetry transmitters (e.g., for rats or mice)
-
Surgical tools for implantation
-
Receivers and data acquisition system
-
This compound (e.g., ADAC)
-
Vehicle solution
-
-
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Surgically implant the telemetry transmitter, typically in the abdominal cavity, with the pressure-sensing catheter inserted into the abdominal aorta.
-
Allow for a post-operative recovery period of at least one week to ensure the animal has returned to its normal physiological state.
-
-
Acclimatization and Baseline Recording:
-
House the animals individually in cages placed on top of the telemetry receivers.
-
Allow the animals to acclimatize to the housing for at least 24 hours before the experiment.
-
Record baseline cardiovascular data (MAP and HR) for a stable period (e.g., 30-60 minutes) before drug administration.
-
-
Drug Administration:
-
Administer the this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Post-Administration Monitoring:
-
Continuously record MAP and HR for a predetermined period after administration (e.g., 2-4 hours) to capture the full time-course of any potential effects.
-
-
Data Analysis:
-
Analyze the telemetry data to determine the change in MAP and HR from baseline at various time points after drug administration.
-
Compare the effects of the this compound to the vehicle control group.
-
-
Protocol 2: Non-Invasive Assessment of Blood Pressure in Rodents using the Tail-Cuff Method
This method is a less invasive alternative to telemetry for measuring systolic blood pressure.
-
Objective: To assess the effect of an this compound on systolic blood pressure in rodents.
-
Materials:
-
Non-invasive blood pressure system (tail-cuff method)
-
Animal restrainer
-
Warming platform
-
This compound (e.g., ADAC)
-
Vehicle solution
-
-
Methodology:
-
Animal Training and Acclimatization:
-
Acclimatize the animals to the restrainer for several days before the experiment to minimize stress-induced hypertension.
-
-
Baseline Measurement:
-
Place the animal in the restrainer on a warming platform to promote blood flow to the tail.
-
Place the tail-cuff on the base of the tail.
-
Obtain several stable baseline blood pressure readings.
-
-
Drug Administration:
-
Administer the this compound or vehicle.
-
-
Post-Administration Measurement:
-
At predetermined time points after administration, repeat the blood pressure measurement procedure.
-
-
Data Analysis:
-
Calculate the change in systolic blood pressure from baseline for each time point.
-
Compare the results from the drug-treated group to the vehicle-treated group.
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound (ADAC) at the A1 adenosine receptor.
Caption: Experimental workflow for assessing cardiovascular side effects of adenosine amine congeners.
References
Technical Support Center: Adenosine Amine Congener (ADAC) Non-Monotonic Dose Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the non-monotonic dose response of Adenosine (B11128) Amine Congener (ADAC). Our goal is to help you navigate unexpected experimental outcomes and provide a deeper understanding of the complex pharmacology of this selective A1 adenosine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is a non-monotonic dose response, and why is it observed with Adenosine Amine Congener (ADAC)?
A1: A non-monotonic dose-response curve (NMDRC) is one in which the slope of the curve changes sign, resulting in a "U" or inverted "U" shape.[1] This means that as the dose of a compound increases, the biological effect may increase and then decrease, or vice versa. For this compound (ADAC), a selective A1 adenosine receptor agonist, a non-monotonic dose response has been observed in neuroprotection studies.[2] Specifically, low microgram doses of ADAC were found to be protective against ischemic neuronal damage, but this protective effect was lost at higher doses.[2] The exact mechanisms are still under investigation, but potential causes include receptor desensitization, receptor internalization, engagement of different signaling pathways at varying concentrations (biased agonism), or off-target effects at higher doses.[3][4][5]
Q2: My dose-response curve for ADAC is not a classic sigmoidal shape. What are the potential causes?
A2: Observing a non-sigmoidal, or non-monotonic, dose-response curve with ADAC can be attributed to several factors:
-
Receptor Desensitization and Internalization: At high concentrations, prolonged exposure to ADAC can lead to the phosphorylation of the A1 receptor, followed by the recruitment of β-arrestin.[3][6] This uncouples the receptor from its G-protein and can lead to its internalization, thereby reducing the overall response.[3][7]
-
Functional Selectivity (Biased Agonism): ADAC, at different concentrations, may stabilize distinct conformations of the A1 receptor, leading to the activation of different downstream signaling pathways.[5] For example, a low concentration might predominantly activate a protective G-protein-mediated pathway, while a higher concentration could lead to the engagement of a β-arrestin-mediated pathway with a different functional outcome.
-
Receptor Crosstalk: Adenosine receptors can form heterodimers (e.g., A1-A2A).[8] At higher concentrations, ADAC might start to influence A2A receptor signaling through these heterodimers, leading to a complex overall response.[8]
-
Off-Target Effects: While ADAC is a selective A1 agonist, at very high concentrations, it may interact with other adenosine receptor subtypes or other unrelated targets, leading to a complex pharmacological profile.[4]
-
Cellular Health: At high concentrations, the compound may induce cytotoxicity, leading to a decrease in the measured response that is not related to the specific receptor-mediated signaling.[4]
Q3: How can I investigate the cause of the observed non-monotonic dose response in my experiments?
A3: To dissect the underlying mechanism of a non-monotonic dose response to ADAC, a systematic approach is recommended:
-
Confirm the Response: Repeat the experiment with a fresh dilution series of ADAC to rule out experimental artifacts.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure that the downturn in the dose-response curve is not due to cytotoxicity at higher concentrations.
-
Investigate Receptor Desensitization/Internalization: Measure the level of A1 receptor on the cell surface after treatment with a range of ADAC concentrations. Techniques like cell-surface ELISA or flow cytometry with a labeled antibody can be used.
-
Explore Biased Agonism: Measure the activation of different downstream signaling pathways simultaneously. For example, quantify both G-protein-mediated signaling (e.g., cAMP inhibition) and β-arrestin recruitment.
-
Examine Receptor Crosstalk: If your system expresses other adenosine receptors, use selective antagonists for those receptors to see if the non-monotonic response is altered.
Troubleshooting Guides
Problem: Inverted "U" Shaped Dose-Response Curve in a cAMP Assay
Possible Causes:
-
A1 Receptor Desensitization/Internalization at High ADAC Concentrations: High levels of agonist can lead to a reduction in functional receptors on the cell surface.[3]
-
Off-target activation of Gs-coupled A2A/A2B receptors: At higher concentrations, ADAC might lose its selectivity and activate A2A or A2B receptors, leading to an increase in cAMP that counteracts the A1-mediated inhibition.
-
Functional Selectivity: The compound may switch from a G-protein-biased to a β-arrestin-biased signaling pathway at higher concentrations.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Compound Purity and Concentration | Ensure the integrity of your ADAC stock and the accuracy of your dilution series. |
| 2 | Perform a Time-Course Experiment | Measure the cAMP response at different time points after ADAC addition. Rapid desensitization might lead to a lower response at later time points for high concentrations. |
| 3 | Use a Selective A2A Antagonist | Co-incubate with a selective A2A antagonist (e.g., istradefylline) to see if the upward trend at high ADAC concentrations is blocked. |
| 4 | Measure β-arrestin Recruitment | Use a β-arrestin recruitment assay to determine if high concentrations of ADAC promote this pathway, which can lead to G-protein uncoupling.[6] |
| 5 | Assess Receptor Surface Expression | Quantify A1 receptor levels on the cell surface after treatment with low and high concentrations of ADAC.[7] |
Problem: Biphasic Response in ERK1/2 Phosphorylation
Possible Causes:
-
Differential Signaling Kinetics: Low and high concentrations of ADAC may lead to transient versus sustained ERK1/2 phosphorylation.
-
Activation of Opposing Pathways: A1 receptor activation can lead to ERK1/2 phosphorylation through Gαi/o and β-arrestin pathways. These pathways may have different concentration dependencies.
-
Crosstalk with other Receptor Systems: High concentrations of ADAC could indirectly affect other signaling pathways that modulate ERK1/2 activity.
Troubleshooting Steps:
| Step | Action | Rationale | | :--- | :--- | | 1 | Perform a Detailed Time-Course | Analyze ERK1/2 phosphorylation at multiple time points (e.g., 2, 5, 10, 30, 60 minutes) for each ADAC concentration. | | 2 | Use Pathway-Specific Inhibitors | Use a Gαi inhibitor (e.g., pertussis toxin) or a GRK inhibitor to dissect the contribution of G-protein versus β-arrestin pathways to ERK1/2 activation. | | 3 | Measure Upstream Signaling Events | Quantify the activation of upstream kinases such as Src or PI3K, which can be involved in A1 receptor-mediated ERK1/2 activation. | | 4 | Normalize to Total ERK1/2 | Always probe for total ERK1/2 levels to ensure that changes in phosphorylation are not due to changes in total protein expression.[9] |
Data Presentation
Table 1: In Vivo Dose-Response of this compound (ADAC) in a Gerbil Model of Cerebral Ischemia
| ADAC Dose (µg/kg, chronic daily) | Outcome | Reference |
| 10 | No significant protection | [2] |
| 20 | No significant protection | [2] |
| 25-100 | Significant protection against mortality and neuronal damage | [2] |
| 150 | Loss of statistically significant protection | [2] |
| 200 | Loss of statistically significant protection | [2] |
Table 2: In Vitro Neuroprotective Effects of Adenosine and A1 Agonists
| Compound | Concentration | Effect on Neuronal Cell Death | Reference |
| Adenosine | 10 - 1000 µM | Dose-dependent decrease | [10] |
| N6-cyclopentyladenosine (A1 agonist) | 10 µM | Mimicked the neuroprotective effect of adenosine | [10] |
| Adenosine | 30 - 1000 µM | Concentration-dependent attenuation of neuronal degeneration (EC50 ~100 µM) | [11] |
Experimental Protocols
Protocol 1: Quantification of cAMP Inhibition by this compound
This protocol is designed to measure the A1 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
HEK293 cells stably expressing the human A1 adenosine receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound (ADAC).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor™).
-
White, opaque 96-well assay plates.
Procedure:
-
Cell Seeding: Seed HEK293-A1R cells in a 96-well plate at a density that allows for optimal signal window and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of ADAC in assay buffer. Also, prepare a stock solution of forskolin in DMSO and dilute to the desired working concentration in assay buffer (typically a final concentration of 1-10 µM).
-
Assay: a. Remove culture medium and wash cells with pre-warmed assay buffer. b. Add ADAC dilutions to the respective wells and incubate for 15-30 minutes at room temperature. c. Add forskolin to all wells (except for the basal control) to stimulate cAMP production. Incubate for 15-30 minutes at room temperature. d. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: a. Normalize the data by setting the forskolin-only response as 100% and the basal response as 0%. b. Plot the percentage of inhibition against the log concentration of ADAC to generate a dose-response curve and determine the IC50 value.
Protocol 2: Measurement of ERK1/2 Phosphorylation by Western Blot
This protocol allows for the quantification of ADAC-induced ERK1/2 phosphorylation.[9]
Materials:
-
Cells expressing A1 adenosine receptors.
-
Serum-free cell culture medium.
-
This compound (ADAC).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and allow them to adhere. Before the experiment, serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.[9]
-
Agonist Stimulation: Treat the serum-starved cells with various concentrations of ADAC for a predetermined time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane to remove the phospho-ERK1/2 antibodies.[9] b. Re-probe the same membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: a. Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2. b. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample. c. Plot the normalized data against the log concentration of ADAC to generate a dose-response curve.
Mandatory Visualizations
Caption: Logical workflow of potential mechanisms underlying the non-monotonic dose response of ADAC.
Caption: Troubleshooting workflow for investigating a non-monotonic dose response.
Caption: Simplified signaling pathways of the Adenosine A1 receptor.
References
- 1. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 7. NanoBiT Complementation to Monitor Agonist-Induced Adenosine A1 Receptor Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine decreases oxidative stress and protects H2O2-treated neural stem cells against apoptosis through decreasing Mst1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuation of potassium cyanide-mediated neuronal cell death by adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine reduces cortical neuronal injury induced by oxygen or glucose deprivation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Adenosine Amine Congener (ADAC)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the bioavailability of Adenosine (B11128) Amine Congener (ADAC), a potent and selective adenosine A1 receptor agonist.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with ADAC.
Question: We are observing low oral bioavailability of ADAC in our rodent model. What are the potential causes and how can we improve it?
Answer:
Low oral bioavailability of adenosine analogs like ADAC is a common challenge, primarily due to their short biological half-life and potential for rapid metabolism.[1][2] Here are several strategies to consider:
-
Prodrug Approach: The bioavailability of adenosine agonists can be improved by creating prodrugs.[1] For instance, 5'-ester derivatives of adenosine agonists have been synthesized to increase lipophilicity, potentially enhancing brain entry.[3]
-
Troubleshooting Tip: If your prodrug is not showing improved bioavailability, consider the rate of conversion back to the active ADAC molecule. An ester that is too stable will not release the active drug, while one that is too labile will be cleaved before reaching the target tissue. Experiment with different ester linkages (e.g., alkyl esters, carbonates) to optimize the release profile.[3]
-
-
Nanoformulation Strategies: Encapsulating ADAC into nanocarriers can protect it from rapid degradation and improve its absorption profile.[4][5]
-
Solid Lipid Nanoparticles (SLNs): SLNs are a promising option for enhancing the bioavailability of chemotherapeutics and have been used with adenosine-conjugated particles for targeted delivery.[6]
-
Chitosan (B1678972) Nanoparticles: These have been explored as carriers for adenosine, offering a potential sustained-release mechanism.[7][8]
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a biodegradable polymer extensively studied for creating nanocarriers for various drugs.[8]
-
Troubleshooting Tip: If you are experiencing low encapsulation efficiency, try modifying the formulation process. For SLNs prepared by emulsification and solvent evaporation, factors like the type and concentration of surfactant, homogenization speed, and temperature can significantly impact drug loading.[6] For chitosan nanoparticles formed by ionotropic gelation, the mass ratio of chitosan to the cross-linking agent (e.g., sodium tripolyphosphate) is a critical parameter.[7][8]
-
-
Co-administration with Other Agents:
-
Adenosine Deaminase (ADA) Inhibitors: Since adenosine is rapidly metabolized by ADA, co-administration with an ADA inhibitor could prolong the half-life of ADAC in circulation.[9]
-
Nucleoside Transporter Inhibitors: Drugs like dipyridamole (B1670753) inhibit the uptake of adenosine into cells, which can increase its extracellular concentration and duration of action.[2][9]
-
Troubleshooting Tip: When co-administering agents, it is crucial to perform dose-response studies for both ADAC and the co-administered drug to identify a synergistic window and avoid toxicity.[10] Unwanted side effects may arise from the systemic effects of inhibiting adenosine metabolism and transport.[7]
-
Question: Our ADAC nanoformulation is showing a high initial burst release in vitro. How can we achieve a more sustained release profile?
Answer:
A high initial burst release is often due to the drug being adsorbed to the surface of the nanoparticle rather than being fully encapsulated.[7][8] Here are some troubleshooting steps:
-
Optimize Formulation Parameters:
-
Polymer/Lipid Concentration: Increasing the concentration of the polymer or lipid relative to the drug can create a denser matrix, reducing the amount of surface-adsorbed drug.
-
Washing Steps: Incorporate additional washing steps after nanoparticle formulation (e.g., centrifugation and resuspension) to remove any unencapsulated or loosely bound ADAC.
-
-
Modify the Nanoparticle Structure:
-
Surface Coating: Applying a secondary coating (e.g., PEGylation) to the nanoparticles can create an additional barrier to diffusion, thereby slowing down the initial release.
-
Cross-linking Density: For polymer-based nanoparticles, increasing the degree of cross-linking can result in a tighter matrix that retards drug release.
-
-
Experimental Protocol: In Vitro Drug Release Study
-
Prepare a suspension of the ADAC-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the suspension in a dialysis bag with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the dialysis bag in a larger volume of the release medium and maintain constant stirring and temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of ADAC in the collected samples using a validated analytical method like HPLC or LC-MS/MS.[10]
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Frequently Asked Questions (FAQs)
Q1: What is Adenosine Amine Congener (ADAC) and what is its primary mechanism of action?
ADAC is a potent and selective agonist for the adenosine A1 receptor.[11][12][13] Its mechanism of action involves binding to and activating A1 receptors, which are G-protein coupled receptors. The activation of A1 receptors is typically coupled to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][14] This signaling cascade can modulate various physiological processes, including neurotransmission and cardiac function.[3][14]
Q2: What are the key challenges associated with the systemic administration of ADAC?
The primary challenges with systemic administration of ADAC and other adenosine agonists include:
-
Short Half-Life: Adenosine and its analogs are rapidly cleared from circulation, with a half-life that can be less than 10 seconds for adenosine itself.[1][9] While ADAC is a modified analog, a short plasma half-life is still a significant hurdle.[15]
-
Systemic Side Effects: Adenosine receptors are widely distributed throughout the body. Systemic administration can lead to undesirable side effects such as hypotension, bradycardia (suppression of cardiac function), and decreased body temperature.[2][7] However, some studies suggest that at therapeutic doses for certain applications, ADAC may lack significant cardiovascular side effects.[15]
Q3: How can I quantify the concentration of ADAC in plasma or tissue samples?
A sensitive and validated analytical method is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for quantifying ADAC in biological matrices like plasma and brain homogenates.[10] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.
Q4: Are there established in vivo models for testing the efficacy of ADAC formulations?
Yes, several in vivo models have been used. For example, ADAC has been tested in a gerbil model of cerebral ischemia, where it has been shown to increase survival and prevent neuronal damage.[11] It has also been evaluated in rat models of noise-induced hearing loss, demonstrating otoprotective effects.[15][16] When designing a new study, it is recommended to start with a dose-ranging and toxicity study to establish a safe and effective therapeutic window for your specific model and formulation.[10]
Data Presentation
Table 1: Receptor Binding Affinity of this compound (ADAC)
| Receptor Subtype | Ki (nM) - Rat Receptors |
| Adenosine A1 | 0.85[11] |
| Adenosine A2A | 210[11] |
| Adenosine A3 | 281[11] |
Table 2: Representative Pharmacokinetic Parameters of an Adenosine Agonist (KW-6002) in Rats
This data is provided as a benchmark for designing experiments with adenosine analogs like ADAC.[10]
| Route of Administration | Tmax (hr) | T1/2 (hr) | Cmax (ng/mL) | Oral Bioavailability (%) |
| Oral | 1.0 | 2.5 | 150 | 30 |
Experimental Protocols
Protocol: General In Vivo Pharmacokinetic Study of ADAC
This protocol provides a framework for assessing the pharmacokinetic profile of an ADAC formulation.
-
Animal Model: Use naive adult male C57BL/6 mice or Sprague-Dawley rats.[10][17]
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into groups for each formulation and route of administration (e.g., oral gavage, intraperitoneal injection, and intravenous injection for bioavailability calculation).
-
Administration:
-
Administer a single dose of the ADAC formulation. A starting dose range of 0.1 to 10 mg/kg can be explored based on existing literature for adenosine agonists.[10]
-
For oral bioavailability, an intravenous (IV) administration group is required as a reference.
-
-
Sample Collection:
-
Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[10]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method to quantify ADAC concentrations in the plasma samples.[10]
-
-
Data Analysis:
-
Plot the plasma concentration of ADAC versus time.
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin):
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
-
Oral Bioavailability (F%): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
-
Visualizations
Caption: ADAC signaling via the A1 receptor to inhibit adenylyl cyclase.
Caption: Workflow for developing and evaluating ADAC nanoformulations.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 6. Adenosine conjugated lipidic nanoparticles for enhanced tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine-Associated Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annabilab.ucla.edu [annabilab.ucla.edu]
- 9. Adenosine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. scbt.com [scbt.com]
- 14. Strategies for Drug Delivery into the Brain: A Review on Adenosine Receptors Modulation for Central Nervous System Diseases Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as a Cochlear Rescue Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound mitigates noise-induced cochlear injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An experimental paradigm for investigating the role of endogenous adenosine/A1 receptor interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of High-Dose Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of potential off-target effects of high-dose Antibody-Drug Conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to off-target effects of high-dose ADCs?
A1: Off-target effects of high-dose ADCs are primarily driven by mechanisms that lead to the unintended delivery of the cytotoxic payload to healthy, non-target cells.[1][2] The main contributors are:
-
Premature Payload Release: The linker connecting the antibody and the payload can be unstable in systemic circulation, leading to the premature release of the cytotoxic drug.[1] This free payload can then diffuse into healthy tissues and cause toxicity.
-
Non-specific Endocytosis: Intact ADCs can be taken up by non-target cells through mechanisms like pinocytosis. This is particularly relevant at high doses where the concentration of the ADC in circulation is elevated.
-
Receptor-Mediated Uptake by Non-Target Cells:
-
Fcγ Receptor (FcγR) Uptake: Immune cells, such as macrophages and monocytes, express Fcγ receptors that can bind the Fc region of the ADC's antibody, leading to its internalization and the release of the payload within these cells.[1]
-
Mannose Receptor (MR) Uptake: The mannose receptor, present on liver sinusoidal endothelial cells and macrophages, can recognize and internalize glycoproteins, including antibodies. This can contribute to the off-target uptake of ADCs, particularly in the liver.[3]
-
Q2: What are the common off-target toxicities observed with high-dose ADCs?
A2: The observed toxicities are often dependent on the nature of the cytotoxic payload. However, some common off-target toxicities associated with high-dose ADCs include:
-
Hematological Toxicities: Myelosuppression, including neutropenia, thrombocytopenia, and anemia, is a frequent dose-limiting toxicity for many ADCs, especially those with microtubule-inhibiting payloads like MMAE.
-
Hepatotoxicity: Liver toxicity, indicated by elevated liver enzymes, can occur due to the accumulation of the ADC in the liver through non-specific uptake or mannose receptor-mediated endocytosis.[3]
-
Gastrointestinal Toxicities: Nausea, vomiting, and diarrhea are common side effects.
-
Neuropathy: Peripheral neuropathy has been associated with certain payloads, such as auristatins.
Q3: How can the design of an ADC influence its off-target toxicity profile?
A3: Several components of an ADC can be engineered to minimize off-target effects:
-
Linker Stability: Utilizing more stable linkers that are specifically designed to cleave only within the target tumor microenvironment can significantly reduce premature payload release.[4]
-
Payload Properties: Modifying the payload to be less membrane-permeable can limit its ability to diffuse into and affect neighboring healthy cells (the "bystander effect").
-
Antibody Engineering: Modifying the Fc region of the antibody to reduce its binding to Fcγ receptors can decrease uptake by immune cells.
-
Drug-to-Antibody Ratio (DAR): Optimizing the DAR is crucial. A lower DAR may lead to reduced toxicity but potentially lower efficacy, while a high DAR can increase the risk of aggregation and off-target effects.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: High background signal in an ELISA-based plasma stability assay.
-
Q: I am performing an ELISA to assess the stability of my ADC in plasma and am observing a high background signal in my negative control wells. What could be the cause and how can I troubleshoot this?
-
A: High background in an ELISA can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Insufficient Washing: Residual unbound ADC or detection antibody can lead to a high background.
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the plate.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[7]
-
-
Cross-Reactivity of Detection Antibody: The detection antibody may be non-specifically binding to other components in the plasma sample.
-
Solution: Run a control with the detection antibody alone to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
-
-
Contamination: Contamination of reagents or the plate.
-
Solution: Use fresh, sterile reagents and ensure proper aseptic technique.[5]
-
-
Issue 2: Unexpected cytotoxicity observed in antigen-negative cells in an in vitro assay.
-
A: Unexpected cytotoxicity in antigen-negative cells is a key indicator of potential off-target effects and warrants further investigation.[8][9]
-
Interpretation: This result suggests that the ADC's cytotoxic effect is not solely dependent on target antigen binding and internalization. The likely causes are:
-
Premature payload release in the culture medium due to an unstable linker. The free payload is then able to diffuse into the antigen-negative cells.
-
Non-specific endocytosis of the intact ADC by the antigen-negative cells.
-
-
Troubleshooting Steps:
-
Confirm the absence of target antigen expression: Use flow cytometry or western blotting to confirm that your control cell line is indeed negative for the target antigen.
-
Assess linker stability in culture medium: Incubate the ADC in the cell culture medium for the duration of the cytotoxicity assay, then measure the amount of free payload released using a sensitive method like LC-MS.
-
Investigate non-specific uptake: Use a fluorescently labeled version of your ADC to visualize and quantify its uptake by the antigen-negative cells using flow cytometry or fluorescence microscopy.
-
-
Issue 3: Difficulty in assessing the "bystander effect" of an ADC.
-
Q: I am trying to evaluate the bystander killing capacity of my ADC in a co-culture assay, but my results are inconsistent. What are the critical parameters to optimize?
-
A: A successful bystander effect assay requires careful optimization of the experimental setup.[10]
-
Key Parameters to Optimize:
-
Ratio of Antigen-Positive to Antigen-Negative Cells: The proportion of target cells can significantly influence the concentration of released payload in the microenvironment. Test a range of ratios to find the optimal window for observing a bystander effect.
-
Cell Seeding Density: The proximity of the bystander cells to the target cells is crucial for the diffusion of the payload. Ensure a confluent monolayer to maximize cell-to-cell contact.
-
Incubation Time: The release of the payload and its effect on bystander cells is a time-dependent process. A time-course experiment is recommended to capture the dynamics of bystander killing.
-
ADC Concentration: The concentration of the ADC should be high enough to effectively kill the target cells and lead to payload release, but not so high that it causes direct toxicity to the antigen-negative cells through non-specific mechanisms.[8]
-
-
Section 3: Quantitative Data Summary
The following tables summarize quantitative data related to the off-target effects of ADCs.
Table 1: Common Dose-Limiting Toxicities (Grade ≥3) Associated with Different ADC Payloads
| Payload Class | Payload Example | Common Grade ≥3 Toxicities |
| Auristatins | MMAE | Neutropenia, Anemia, Peripheral Neuropathy |
| Maytansinoids | DM1 | Thrombocytopenia, Hepatotoxicity |
| Calicheamicins | Ozogamicin | Thrombocytopenia, Hepatotoxicity |
| Camptothecins | Exatecan | Neutropenia, Diarrhea |
Data compiled from clinical trial information.[1]
Table 2: Illustrative Preclinical Data on Dose-Dependent Off-Target Toxicity
| ADC | Dose (mg/kg) | Animal Model | Observed Off-Target Toxicities |
| Anti-CD30-vc-MMAE | 10 | Mouse | Mild, reversible weight loss |
| Anti-CD30-vc-MMAE | 30 | Mouse | Significant weight loss, neutropenia, liver enzyme elevation |
| Anti-HER2-DM1 | 15 | Rat | Moderate thrombocytopenia |
| Anti-HER2-DM1 | 45 | Rat | Severe thrombocytopenia, hepatotoxicity |
This table presents hypothetical yet representative data based on findings from various preclinical studies.[11]
Section 4: Detailed Experimental Protocols
Protocol 1: In Vitro ADC Cytotoxicity Assay (MTT-based)
This protocol measures cell viability to determine the cytotoxic potential of an ADC on both target and non-target cells.
-
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed both target and control cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells with fresh medium only.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
-
Protocol 2: ADC Plasma Stability Assay (ELISA-based)
This protocol quantifies the amount of intact ADC remaining in plasma over time.
-
Principle: An antigen-coated plate captures the intact ADC from plasma samples. The captured ADC is then detected using an enzyme-linked secondary antibody that recognizes the payload.
-
Materials:
-
Recombinant antigen
-
Plasma (from relevant species, e.g., human, mouse)
-
ADC and standards
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated anti-payload detection antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
-
-
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and then add blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours) and store them at -80°C.
-
Assay: Thaw the plasma samples and prepare serial dilutions. Add the diluted samples and standards to the blocked plate and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add the enzyme-conjugated anti-payload detection antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate solution. Incubate in the dark until a color develops.
-
Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and calculate the concentration of intact ADC in each plasma sample. Plot the concentration over time to determine the stability profile.
-
Protocol 3: Assessment of ADC Uptake by Macrophages (Flow Cytometry)
This protocol quantifies the uptake of a fluorescently labeled ADC by macrophages.
-
Principle: Macrophages are incubated with a fluorescently labeled ADC, and the amount of internalized ADC is measured by flow cytometry.
-
Materials:
-
Isolated macrophages (e.g., from peripheral blood mononuclear cells or a cell line like THP-1)
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Unlabeled ADC (as a control for non-specific binding)
-
Cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Culture and harvest macrophages.
-
Incubation with ADC: Resuspend the macrophages in culture medium and incubate them with different concentrations of the fluorescently labeled ADC for a defined period (e.g., 1-4 hours) at 37°C. Include a control with unlabeled ADC to assess background fluorescence.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound ADC.
-
Staining (Optional): Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of ADC uptake.
-
Section 5: Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the off-target effects of ADCs.
Caption: Key mechanisms leading to off-target toxicity of high-dose ADCs.
Caption: A typical experimental workflow for evaluating ADC off-target toxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity in antigen-negative cells.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 5. jg-biotech.com [jg-biotech.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. arp1.com [arp1.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting variability in adenosine amine congener experiments"
Welcome to the technical support center for adenosine (B11128) amine congener experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro assays involving adenosine amine congeners and other adenosine receptor ligands.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format, offering potential causes and actionable solutions to ensure the robustness and reproducibility of your experimental results.
Q1: Why am I observing high variability and inconsistent results in my cAMP assay?
A1: Variability in cAMP assays is a frequent challenge. Several factors can contribute to this issue:
-
Cell Health and Passage Number: The health and passage number of your cells are critical. It's important to use cells that are healthy, viable, and within a low passage number to avoid issues like phenotypic drift and altered receptor expression or coupling.[1]
-
Agonist Concentration and Stimulation Time: It's crucial to perform a full dose-response curve to identify the optimal agonist concentration. Additionally, a time-course experiment will help determine the peak stimulation time for cAMP accumulation or inhibition.[1]
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP, which can lead to a reduced signal. Using a PDE inhibitor, such as IBMX, is often necessary to achieve a robust and reproducible assay window. However, the concentration of the PDE inhibitor itself should be optimized to avoid off-target effects.[1]
-
Assay Drift: To monitor the performance of your assay over time, it is essential to include positive and negative controls on every plate. A reference agonist with a known EC50 should be included in each experiment to detect any potential assay drift.[1]
-
Constitutive Receptor Activity: Some cell lines may exhibit high basal cAMP levels due to constitutive receptor activity. If this is the case, using an inverse agonist may help to reduce the basal activity.[2]
Q2: My radioligand binding assay is showing high non-specific binding. How can I improve it?
A2: High non-specific binding can obscure the specific binding signal, leading to inaccurate determinations of receptor affinity (Kd) and density (Bmax). Ideally, non-specific binding should be less than 50% of the total binding. Here are some troubleshooting steps:
-
Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd value.[1]
-
Membrane Protein Concentration: Reducing the amount of membrane protein in the assay can help. A typical range is 100-500 µg per well, but this may need to be optimized for your specific system.[1]
-
Filter Pre-treatment: Ensure that the filters are properly pre-treated, for example with polyethylenimine, to reduce the adsorption of the ligand to the filter itself.
-
Insufficient Washing: Increase the number of wash steps or the volume of the wash buffer to more effectively remove the unbound ligand.
-
Assay Buffer Composition: Components in the buffer, such as certain detergents or salts, can interfere with binding. Optimization of the buffer may be necessary.
Q3: I am not observing the expected biological activity (e.g., change in cAMP levels) with my adenosine amine congener. What could be the issue?
A3: A lack of biological activity can stem from several sources:
-
Compound Solubility and Stability: Adenosine amine congeners can have limited solubility in aqueous solutions. Ensure your compound is fully dissolved. It is often recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.[3][4] Also, verify the stability of the congener under your experimental conditions.[5]
-
Low Receptor Expression or Coupling: The cell line you are using may not express a sufficient number of functional receptors, or the receptors may not be efficiently coupled to the downstream signaling pathway (e.g., adenylyl cyclase).[6]
-
Ligand Purity and Integrity: Verify the purity of your this compound. Impurities can interfere with the assay. Also, ensure proper storage of both the powdered compound and stock solutions to prevent degradation.
-
Incorrect Assay Conditions: Double-check all assay parameters, including incubation times, temperature, and the concentrations of all reagents.
Q4: My results suggest my adenosine receptor of interest is not coupling to the expected G-protein pathway. What should I do?
A4: While adenosine receptors have canonical G-protein coupling partners (A1 and A3 to Gi/o; A2A and A2B to Gs), the cellular context can influence signaling.
-
Cell-Type Dependence: G-protein coupling can be cell-type dependent. The cell line you are using may not endogenously express the necessary G-protein alpha subunits for the pathway you are investigating.[1]
-
Ligand Bias: Some ligands can act as biased agonists, preferentially activating one signaling pathway over another for the same receptor. It is crucial to assess compound activity across multiple signaling branches (e.g., cAMP, β-arrestin recruitment, or calcium mobilization) to fully understand its pharmacological profile.[2]
-
Forced G-protein Coupling: In some cases, you can co-transfect cells with a promiscuous G-protein, like Gα16, to force the coupling of the receptor to a specific signaling pathway, such as calcium release.[1][2]
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound (ADAC) and other relevant adenosine receptor ligands. These values are compiled from various studies and should be used as a reference, as experimental conditions can influence the results.
Table 1: Binding Affinity (Ki) of this compound (ADAC) at Rat Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 0.85 |
| A2A | 210 |
| A3 | 281 |
This table demonstrates the high selectivity of ADAC for the A1 adenosine receptor in rats.[4][7]
Table 2: Binding Affinities (Ki) of Common Adenosine Receptor Ligands at Human Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Agonists | ||||
| Adenosine | 10-100 | 100-1000 | >10000 | 100-1000 |
| NECA | ~7 | ~14 | ~630 | ~25 |
| CGS-21680 | 2300 | 21 | >100000 | 37000 |
| IB-MECA | 51 | 2900 | - | 1.8 |
| Cl-IB-MECA | - | - | - | 1.4 |
| Antagonists | ||||
| Caffeine | 12,000 | 2,400 | 13,000 | >100,000 |
| Theophylline | 8,500 | 4,500 | 25,000 | >100,000 |
| XAC | ~51 (Ke) | 114 | - | >1000 |
Note: These values are approximate and can vary depending on the experimental setup. Ke is an equilibrium dissociation constant derived from functional assays, which is analogous to Ki.
Experimental Protocols
Below are detailed methodologies for key experiments used in the characterization of adenosine amine congeners.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol describes the steps for determining the binding affinity (Ki) of a test compound for an adenosine receptor using a competition binding assay with a specific radioligand.
Materials:
-
Cell membranes expressing the adenosine receptor of interest
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of various concentrations of the unlabeled test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of the radioligand at a fixed concentration (ideally at or near its Kd value).
-
100 µL of the cell membrane suspension.
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Dry the filters, add a scintillation cocktail to each, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (HTRF)
This protocol outlines the steps for determining the effect of a test compound on intracellular cyclic AMP (cAMP) levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing the adenosine receptor of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compound (e.g., this compound)
-
Reference agonist
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (B1673556) (for Gi-coupled receptor assays)
-
HTRF cAMP assay kit
-
384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor. Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Addition:
-
For Gs-coupled receptors (agonist mode): Add various concentrations of the test compound to the wells.
-
For Gi-coupled receptors (agonist mode): Pre-treat the cells with the test compound, and then stimulate them with a fixed concentration of forskolin to induce cAMP production.
-
-
Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 30 minutes).
-
Lysis and Detection: Add the HTRF lysis and detection reagents to each well according to the manufacturer's instructions. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm. The ratio of the 665 nm to 620 nm signals is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the HTRF ratios from your samples to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Visualizations
The following diagrams illustrate key signaling pathways, a general experimental workflow, and a troubleshooting decision tree for this compound experiments.
Caption: Adenosine Receptor G-Protein Signaling Pathways.
Caption: General Experimental Workflow for Adenosine Congeners.
Caption: Troubleshooting Decision Tree for GPCR Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Benchchem [benchchem.com]
Technical Support Center: Adenosine Amine Congener (ADAC) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Adenosine (B11128) Amine Congener (ADAC) solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and successful application of ADAC in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of ADAC and for how long is it stable?
A1: The solid form of Adenosine Amine Congener should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1] It is also recommended to protect it from light.[3]
Q2: What is the recommended solvent for preparing ADAC stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of ADAC.[1][4]
Q3: What are the recommended storage conditions and stability for ADAC stock solutions in DMSO?
A3: For long-term stability, ADAC stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] The stability of the solution under these conditions is at least one year when stored at -20°C and up to two years at -80°C.[2]
Q4: My experiment requires an aqueous solution of ADAC. How should I prepare it?
A4: ADAC is described as an aqueous-soluble A1 adenosine receptor agonist.[5][] For in vivo studies, one method for preparing an aqueous solution involves initially dissolving ADAC in 1 M HCl and then diluting it with 0.1 M phosphate-buffered saline (PBS) to a pH of 7.4.[7] Another approach for preparing ADAC for in vivo administration involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare fresh aqueous working solutions on the day of use.
Q5: What are the primary degradation pathways for adenosine analogs like ADAC?
A5: While specific forced degradation studies on ADAC are not widely published, adenosine analogs can be susceptible to degradation under various stress conditions.[8][9] Potential degradation pathways include:
-
Hydrolysis: Cleavage of the N-glycosidic bond between the purine (B94841) ring and the ribose sugar is a common degradation pathway for nucleosides, particularly in acidic conditions.[10] The amide bonds in the congener moiety of ADAC could also be susceptible to hydrolysis under strongly acidic or basic conditions.[11]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of adenosine and its analogs.[12] It is advisable to store ADAC solutions protected from light.[3]
-
Oxidation: The purine ring and other functional groups can be susceptible to oxidative degradation.[9]
Data Presentation: Stability of ADAC
Table 1: Recommended Storage Conditions and Stability of ADAC
| Form | Solvent/Matrix | Storage Temperature | Reported Stability |
| Solid | - | -20°C | ≥ 4 years[1] |
| Solution | DMSO | -20°C | ≥ 1 year[2] |
| Solution | DMSO | -80°C | ≥ 2 years[2] |
Table 2: Stability of Diluted Adenosine Solutions (as a reference)
| Concentration | Diluent | Storage Container | Storage Temperature | Stability |
| 10 µg/mL & 50 µg/mL | 0.9% NaCl or 5% Dextrose | Polyolefin bags | 2-8°C or 20-25°C | ≥ 14 days[3][13] |
Experimental Protocols
Protocol 1: Preparation of ADAC Stock Solution
-
Acclimatization: Allow the vial of solid ADAC to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of ADAC powder.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication may be used to aid dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protecting tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Stability Assessment of ADAC Solutions by HPLC
This protocol outlines a general method for assessing the stability of ADAC solutions.
-
Sample Preparation:
-
Prepare a fresh solution of ADAC in the desired solvent at a known concentration.
-
Divide the solution into multiple aliquots for storage under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition for analysis.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Phenomenex® Gemini 5 µm C18 110 Å, 150 × 3.00 mm).[7]
-
Mobile Phase: A suitable mobile phase for separating ADAC from its potential degradants. An example from a published method for ADAC analysis uses a gradient of Mobile Phase A (4.5 mM ammonium (B1175870) formate, pH 7.0) and Mobile Phase B (100% acetonitrile).[7]
-
Flow Rate: A typical flow rate is 0.8-1.0 mL/min.
-
Detection: Monitor the column effluent by UV detection at a wavelength where ADAC has maximum absorbance (λmax = 251, 304 nm).[4] A wavelength of 254 nm has been used effectively.[7]
-
Data Analysis: Quantify the peak area of ADAC at each time point. Stability is typically defined as retaining ≥90% of the initial concentration.
-
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness of ADAC Solution
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Buffers | ADAC, like many purine derivatives, may have limited solubility in aqueous solutions, especially at high concentrations.[14] • When preparing working solutions from a DMSO stock, dilute the stock solution slowly into the aqueous buffer while vortexing to avoid rapid precipitation. • Ensure the final concentration of DMSO in your working solution is as high as your experimental system allows (typically <0.5% for cell-based assays) to help maintain solubility.[15] • Consider using a solubilizing agent like PEG300 or Tween-80 in your final formulation if compatible with your experiment.[2] |
| pH of the Buffer | The solubility of purine derivatives can be pH-dependent. • Check the pH of your buffer. For many biological assays, a pH between 6.8 and 7.4 is recommended. |
| Precipitation after Freeze-Thaw Cycles | Repeated freeze-thaw cycles can cause some compounds to precipitate out of solution.[7][16] • Always aliquot stock solutions to minimize the number of freeze-thaw cycles. • Before use, ensure the thawed solution is completely dissolved. Gentle warming and vortexing may be necessary. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of ADAC in Solution | ADAC may have degraded due to improper storage or handling. • Prepare fresh working solutions for each experiment from a properly stored stock solution.[15] • Verify the stability of ADAC in your specific experimental buffer and under your experimental conditions (e.g., temperature, light exposure) using an analytical method like HPLC. |
| Non-specific Binding | Adenosine receptor agonists can sometimes exhibit non-specific binding to surfaces or other proteins in the assay. • Include bovine serum albumin (BSA) in your assay buffer to block non-specific binding sites.[2] • Optimize washing steps in binding assays to effectively remove unbound compound.[2] |
| Variability in Cell-Based Assays | The health and passage number of cells can affect reproducibility. The stability of ADAC in cell culture media can also be a factor.[8][17][18] • Use cells within a consistent passage number range. • Ensure the final solvent concentration is consistent and non-toxic to the cells. • Prepare fresh dilutions of ADAC in cell culture media for each experiment. |
| High Background Signal in Assays | This can be due to non-specific antibody binding (in immunoassays) or other interfering substances.[19] • Optimize antibody concentrations and blocking and washing steps. • Ensure all reagents and buffers are of high quality and free from contamination. |
Issue 3: Problems with HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | This can be caused by column overload, inappropriate injection solvent, or secondary interactions with the column.[20] • Try diluting the sample to avoid overloading the column. • Dissolve the sample in the initial mobile phase whenever possible. • For basic compounds like ADAC, adding a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column may improve peak shape. |
| Shifting Retention Times | Changes in mobile phase composition, column temperature, or column degradation can lead to inconsistent retention times.[20] • Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. • Use a column oven to maintain a consistent temperature. • If the problem persists, the column may need to be washed or replaced. |
| No Peak or Small Peak Area | This could be due to incorrect injection, detector issues, or degradation of the analyte.[20] • Ensure the injection system is functioning correctly and the correct sample volume is used. • Verify that the detector is set to the correct wavelength for ADAC (251 or 304 nm). • Prepare fresh standards and samples to rule out degradation. |
Mandatory Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway Activated by ADAC.
Caption: Experimental Workflow for ADAC Solution Stability Testing.
References
- 1. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 7. Impact of Time Out of Intended Storage and Freeze-thaw Rates on the Stability of Adeno-associated Virus 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Freeze-thaw increases adeno-associated virus transduction of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An unexpected response to adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Impact of Freeze-Thaw Cycles on Circulating Inflammation Marker Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Systemic Administration of Adenosine Agonists
This technical support center is designed for researchers, scientists, and drug development professionals working with adenosine (B11128) agonists. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo and in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the systemic administration of adenosine agonists in a question-and-answer format.
Q1: We are observing significant cardiovascular side effects (e.g., hypotension, bradycardia) in our animal models immediately following systemic administration of our adenosine agonist. How can we mitigate these effects?
A1: This is a common challenge due to the activation of A1 and A2A adenosine receptors in the cardiovascular system.[1][2][3] Here are several strategies to consider:
-
Dose Reduction and Titration: Start with a lower dose of the agonist and gradually titrate upwards to find a therapeutic window with acceptable side effects. A dose-response study is crucial.
-
Slower Infusion Rate: Instead of a rapid bolus injection, consider a slower intravenous infusion. This can prevent a sudden spike in plasma concentration and reduce the intensity of the hemodynamic response.[4][5]
-
Subtype-Selective Agonists: If not already using one, switch to a more selective agonist for the receptor subtype relevant to your therapeutic target. For example, if your target is not the A1 receptor, using an A1-selective antagonist in combination with your agonist could be an option, though this adds complexity.
-
Localized Delivery: For many applications, systemic administration is not ideal. Explore targeted delivery strategies such as encapsulation in nanoparticles or local administration to the tissue of interest to minimize systemic exposure.[2][6][7]
Q2: Our adenosine agonist has a very short half-life, and we are not seeing a sustained therapeutic effect. What are our options?
A2: The rapid clearance of adenosine and many of its analogs from circulation is a major hurdle.[2][7][8][9][10][11] To address this, consider the following:
-
Chemical Modification: Synthesize or obtain analogs of adenosine that are less susceptible to metabolism by adenosine deaminase and adenosine kinase. Modifications at the N6 and C2 positions of the purine (B94841) ring or the 5'-position of the ribose can enhance metabolic stability.[11]
-
Drug Delivery Systems: Utilize sustained-release formulations. This can include:
-
Polymer-based microparticles or nanoparticles: These can encapsulate the agonist and release it slowly over time.[6][7]
-
Liposomes: These can improve the pharmacokinetic profile of the drug.
-
Implantable devices: For long-term studies, implantable pumps or polymer-based implants can provide continuous, localized delivery.[1][12]
-
-
Coadministration with Enzyme Inhibitors: In preclinical models, co-administration of an adenosine deaminase inhibitor (e.g., deoxycoformycin) or an adenosine kinase inhibitor can increase the circulating half-life of the agonist. However, this approach can also potentiate side effects and may not be clinically translatable.
Q3: We are struggling to deliver our adenosine agonist to the central nervous system (CNS) due to the blood-brain barrier (BBB). How can we improve CNS penetration?
A3: The BBB is a significant obstacle for many adenosine agonists.[1][13] Here are some strategies to enhance CNS delivery:
-
Lipophilicity and Molecular Size: Modify the agonist to increase its lipophilicity and ensure it has a low molecular weight, as these are key factors for passive diffusion across the BBB.
-
Receptor-Mediated Transport: Conjugate the agonist to a molecule that can be transported across the BBB via endogenous receptor systems (e.g., transferrin receptor).
-
Transient BBB Disruption: In preclinical studies, transient disruption of the BBB can be achieved using focused ultrasound in combination with microbubbles or by using agents like mannitol. A2A adenosine receptor agonists themselves have been shown to transiently increase BBB permeability.[1]
-
Intranasal or Intracerebroventricular Administration: For preclinical research, direct administration routes like intranasal or intracerebroventricular (ICV) injection can bypass the BBB.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects associated with systemic adenosine agonist administration?
A1: Due to the widespread distribution of adenosine receptors, systemic administration can lead to a variety of side effects.[2][8][14][15][16] The most frequently reported in clinical settings include flushing, chest discomfort, and dyspnea (shortness of breath).[2][8][14][16] Other common side effects are headache, throat/neck/jaw discomfort, gastrointestinal discomfort, and lightheadedness/dizziness.[2][8][14] Cardiovascular effects such as hypotension, bradycardia, and various arrhythmias are also a significant concern.[1][3][14]
Q2: Why is the half-life of adenosine so short, and what is its typical value?
A2: Adenosine has an extremely short half-life of less than 10 seconds in human blood.[2][7][8][9][10] This is because it is rapidly cleared from circulation through two main mechanisms: cellular uptake, primarily by red blood cells and vascular endothelial cells, and enzymatic degradation by adenosine deaminase, which converts it to inosine.[2][10]
Q3: How do the different adenosine receptor subtypes (A1, A2A, A2B, A3) differ in their signaling pathways?
A3: The four adenosine receptor subtypes are G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades:[17][18][19]
-
A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][18][19]
-
A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[17][18][19]
-
Some receptors can also couple to other G proteins, such as Gq, which activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[17][18][19]
Q4: What are some key considerations for designing in vitro experiments with adenosine agonists, such as cAMP assays?
A4: To ensure reliable and reproducible results in in vitro assays, consider the following:
-
Cell Health and Passage Number: Use healthy cells within a low passage number to avoid phenotypic drift and changes in receptor expression.[20]
-
Agonist Concentration and Stimulation Time: Perform dose-response and time-course experiments to determine the optimal agonist concentration and peak stimulation time for your specific cell line and assay.[20]
-
Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. The use of a PDE inhibitor, such as IBMX, is often necessary to obtain a robust signal in cAMP assays.[20]
-
Controls: Always include positive and negative controls on each plate to monitor assay performance and detect any drift between experiments.[20]
Quantitative Data Summary
Table 1: Common Side Effects of Intravenous Adenosine Administration
| Side Effect | Frequency of Occurrence (%) |
| Flushing | 44%[2][8] |
| Chest Discomfort | 40%[2][8] |
| Dyspnea (Shortness of Breath) | 28%[2][8] |
| Headache | 18%[2][8] |
| Throat, Neck, or Jaw Discomfort | 15%[2][8] |
| Gastrointestinal Discomfort | 14%[16] |
| Atrioventricular (AV) Block | 7.6%[16] |
| Arrhythmias | 3.3%[16] |
Data is compiled from clinical trials of intravenous adenosine for cardiac imaging.[2][8][16]
Experimental Protocols
Protocol 1: Rapid Intravenous Bolus Administration of Adenosine in a Preclinical Model (e.g., Rodent)
This protocol is adapted for the acute administration of adenosine to study its immediate cardiovascular effects.
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) for intravenous administration.
-
Drug Preparation: Prepare a stock solution of the adenosine agonist in a suitable vehicle (e.g., sterile saline). Dilute the stock solution to the final desired concentration for injection. The typical initial dose for adenosine in humans is 6 mg, followed by a 12 mg dose if needed.[21] Doses for preclinical models should be determined from literature or pilot studies.
-
Administration:
-
Draw the calculated dose of the adenosine agonist solution into a syringe.
-
Draw 2-3 times the catheter volume of sterile saline into a separate "flush" syringe.
-
Connect the drug syringe to the catheter port.
-
Rapidly inject the entire volume over 1-3 seconds.[21]
-
Immediately disconnect the drug syringe and connect the flush syringe, then rapidly inject the saline flush to ensure the entire drug dose reaches circulation.[21][22][23]
-
-
Monitoring: Continuously monitor physiological parameters such as heart rate, blood pressure, and electrocardiogram (ECG) to assess the drug's effects.
Protocol 2: General Workflow for a cAMP Accumulation Assay
This protocol provides a general framework for measuring the effect of an adenosine agonist on intracellular cAMP levels in cultured cells.
-
Cell Culture: Plate cells expressing the adenosine receptor of interest in a multi-well plate (e.g., 96-well) and grow to a suitable confluency.
-
Pre-incubation:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for a defined period (e.g., 15-30 minutes) at 37°C. This step is crucial to prevent the degradation of cAMP.[20]
-
-
Agonist Stimulation:
-
Add varying concentrations of the adenosine agonist to the wells. Include a vehicle control (no agonist) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator).
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C. This time should be optimized in preliminary experiments.[20]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a suitable method, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Luminescence-based reporter assays (e.g., GloSensor)[24]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in your samples from the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives half-maximal response).
-
Visualizations
References
- 1. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 2. Adenosine-Associated Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Adenosine - Wikipedia [en.wikipedia.org]
- 6. Local delivery of an adenosine receptor agonist reduces inflammation associated with contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine-associated delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annabilab.ucla.edu [annabilab.ucla.edu]
- 9. droracle.ai [droracle.ai]
- 10. CV Pharmacology | Adenosine [cvpharmacology.com]
- 11. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Drug Delivery into the Brain: A Review on Adenosine Receptors Modulation for Central Nervous System Diseases Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Adenosine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. mdpi.com [mdpi.com]
- 17. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 20. benchchem.com [benchchem.com]
- 21. acls-algorithms.com [acls-algorithms.com]
- 22. aliem.com [aliem.com]
- 23. com-bos.ca [com-bos.ca]
- 24. pubs.acs.org [pubs.acs.org]
"minimizing batch-to-batch variability of adenosine amine congener"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing batch-to-batch variability of Adenosine (B11128) Amine Congener (ADAC).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in the synthesis of Adenosine Amine Congener (ADAC)?
A1: Batch-to-batch variability in ADAC synthesis typically originates from inconsistencies in starting material quality, reaction conditions (temperature, time, stoichiometry), purification effectiveness, and final product handling and storage. Minor fluctuations in any of these parameters can significantly impact the yield, purity, and impurity profile of the final compound.[1]
Q2: What is the recommended purity level for ADAC batches to ensure consistent experimental results?
A2: For reliable and reproducible results in biological assays, it is recommended to use ADAC with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[2][3] Commercial suppliers typically provide ADAC at this purity level.
Q3: How should ADAC be properly stored to maintain its stability and prevent degradation?
A3: ADAC should be stored as a solid at -20°C, protected from light.[2][3] Under these conditions, it is reported to be stable for at least four years.[2] Solutions of ADAC should be freshly prepared, but if short-term storage is necessary, they should be kept at 2-8°C. For longer-term storage of solutions, freezing at -20°C or -80°C is advisable.
Q4: What are the common degradation pathways for adenosine analogs like ADAC?
A4: The primary degradation pathway for adenosine analogs often involves hydrolysis of the N-glycosidic bond, which would yield adenine (B156593) and a modified ribose moiety. The amine functional groups in the congener side chain may also be susceptible to oxidation or other side reactions, especially under harsh conditions of pH, temperature, or in the presence of reactive species.[4]
Troubleshooting Guides
Synthesis
Problem: Low Yield of ADAC
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure accurate stoichiometry of reactants. An excess of the amine reactant is often used to drive the reaction to completion. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. - Verify the quality and reactivity of starting materials, particularly the 6-chloropurine (B14466) riboside and the diamine linker. |
| Side Reactions | - Optimize the reaction temperature; higher temperatures may increase the rate of side reactions. - Use a suitable base (e.g., triethylamine) to scavenge HCl produced during the reaction, preventing potential acid-catalyzed side reactions.[2] |
| Degradation of Product | - Avoid prolonged reaction times at elevated temperatures. - Work up the reaction promptly upon completion. |
Problem: Presence of Significant Impurities in the Crude Product
| Possible Cause | Recommended Solution |
| Unreacted Starting Materials | - Drive the reaction to completion by adjusting stoichiometry or reaction time. - Utilize a purification method that effectively separates the product from the starting materials (see Purification section). |
| Formation of N7-Isomer | - While N9 substitution is generally favored in the Vorbrüggen reaction conditions often used for nucleoside synthesis, some N7-isomer formation can occur. Optimize reaction conditions (solvent, catalyst) to maximize N9 selectivity. |
| Di-substituted Products | - If the amine linker has multiple reactive sites, di-substitution on the purine (B94841) ring can occur. Control stoichiometry carefully. |
| Degradation Products | - Minimize exposure to harsh conditions (strong acids/bases, high temperatures) during synthesis and workup. |
Purification
Problem: Poor Separation of ADAC from Impurities during Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | - Silica (B1680970) gel is commonly used for the purification of nucleoside analogs. However, for highly polar compounds or challenging separations, consider using amine-functionalized silica or alumina (B75360) to reduce tailing of basic compounds.[4] |
| Suboptimal Mobile Phase | - For normal-phase chromatography on silica, a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607) is often effective. - To improve the peak shape of the amine-containing ADAC, add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase.[4] |
| Column Overloading | - Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. |
Problem: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | - The ideal recrystallization solvent should dissolve ADAC at high temperatures but not at low temperatures. Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, methanol/ether) to find the optimal system.[5][6] |
| Presence of Oily Impurities | - If the product oils out instead of crystallizing, try using a two-solvent recrystallization system or pre-purify the crude material by column chromatography to remove the problematic impurities. |
| Crystallization Occurs Too Quickly | - Slow cooling generally leads to the formation of purer crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7] |
Quality Control and Stability
Problem: Inconsistent Purity Results between Batches (HPLC Analysis)
| Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | - The basic amine groups in ADAC can interact with residual acidic silanols on the HPLC column. Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. Adjusting the mobile phase pH can also help. |
| Co-eluting Impurities | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) for alternative selectivity. |
| Sample Degradation in Vial | - Ensure the sample diluent is compatible with ADAC and does not cause degradation. Analyze samples promptly after preparation. |
Problem: Appearance of New Peaks in HPLC during Stability Studies
| Possible Cause | Recommended Solution |
| Hydrolysis | - This may indicate the cleavage of the glycosidic bond. Confirm the identity of the degradation product using LC-MS. Store the material under dry conditions. |
| Oxidation | - The amine functionalities can be susceptible to oxidation. Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. |
| Photodegradation | - ADAC is known to be photosensitive.[3] Store the solid material and solutions protected from light. |
Quantitative Data Summary
Table 1: Illustrative Impact of Reaction Conditions on ADAC Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 80°C | 100°C | 120°C |
| Reaction Time | 12 hours | 8 hours | 6 hours |
| Yield (%) | 65 | 78 | 72 |
| Purity (HPLC, %) | 96.5 | 98.2 | 95.8 |
| Major Impurity (%) | 1.8 (Unreacted 6-Cl-Riboside) | 0.9 (Unreacted 6-Cl-Riboside) | 2.5 (Degradation Product X) |
Note: This data is illustrative and serves as an example of how reaction parameters can influence the outcome of the synthesis.
Table 2: Typical Purity and Impurity Profile of ADAC Batches
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| Purity (HPLC, %) | 98.5 | 99.1 | 98.8 | ≥ 98.0% |
| Unreacted 6-Chloropurine Riboside (%) | 0.3 | 0.1 | 0.2 | ≤ 0.5% |
| Unreacted Diamine Linker (%) | 0.2 | 0.1 | 0.1 | ≤ 0.5% |
| Largest Unknown Impurity (%) | 0.4 | 0.2 | 0.3 | ≤ 0.5% |
| Total Impurities (%) | 1.5 | 0.9 | 1.2 | ≤ 2.0% |
Note: The acceptance criteria are provided as a general guideline and may need to be adjusted based on the specific application.
Experimental Protocols
General Protocol for the Synthesis of N⁶-Substituted Adenosine Analogs (adapted for ADAC)
This protocol describes a general method for the synthesis of N⁶-substituted adenosine analogs, which can be adapted for the synthesis of ADAC. The reaction involves the nucleophilic aromatic substitution of 6-chloropurine riboside with the appropriate amine.
Materials:
-
6-Chloropurine riboside
-
N-(4-(2-aminoethyl)phenyl)-2-(4-aminophenyl)acetamide (or a suitable precursor to the ADAC side chain)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-chloropurine riboside (1 equivalent) in anhydrous DMF.
-
Add the amine side-chain precursor (1.1-1.5 equivalents) to the solution.
-
Add triethylamine (2-3 equivalents) to the reaction mixture to act as a base.
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase).
-
Once the reaction is complete (as indicated by the consumption of the 6-chloropurine riboside), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the N⁶-substituted adenosine analog.
-
Further purify the product by recrystallization if necessary.
-
Characterize the final product by HPLC, Mass Spectrometry, and NMR to confirm its identity and purity.
Protocol for Purity Determination of ADAC by HPLC
This protocol provides a general method for determining the purity of ADAC using reversed-phase HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
ADAC sample
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare a stock solution of the ADAC sample in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase.
-
Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Run a linear gradient elution, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
Monitor the elution at a suitable wavelength for adenosine analogs (e.g., 260 nm).
-
Integrate the peaks in the chromatogram and calculate the purity of ADAC as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: General experimental workflow for the synthesis and purification of ADAC.
Caption: Logical workflow for troubleshooting batch-to-batch variability.
Caption: Simplified signaling pathway of the Adenosine A1 receptor activated by ADAC.
References
- 1. longdom.org [longdom.org]
- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LabXchange [labxchange.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Navigating the Unforeseen: A Technical Support Center for Interpreting Unexpected Results in ADAC Studies
For Immediate Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the preclinical and clinical development of Antibody-Drug Conjugates (ADACs). This resource aims to offer structured guidance on interpreting and addressing common challenges related to toxicity, efficacy, pharmacokinetics, and stability of ADACs.
Section 1: Unexpected Toxicity
Unexpected toxicity is a significant hurdle in ADAC development, often leading to program delays or termination. This section addresses common toxicity-related issues, with a focus on off-target effects and heightened toxicities.
FAQ 1: We observed severe lung toxicity in our in vivo studies that was not predicted by our in vitro assays. How can we investigate and mitigate this?
Answer:
Unexpected lung toxicity, such as interstitial lung disease (ILD), is a serious concern with some ADCs. This discrepancy between in vitro and in vivo findings often arises because standard cell-based assays do not fully recapitulate the complex microenvironment of the lung.
Troubleshooting Guide:
-
Histopathological Assessment: Conduct a thorough histopathological examination of lung tissues from the in-vivo studies to characterize the nature and severity of the toxicity.
-
Preclinical Models: Employ a relevant preclinical in vivo model to further investigate the mechanism of lung toxicity. The bleomycin-induced lung injury model in mice is a commonly used method to study pulmonary fibrosis, a key feature of ILD.
-
Mechanism of Action Studies: Investigate potential on-target, off-tumor toxicity if the target antigen is expressed at low levels in the lung. Also, consider target-independent uptake mechanisms, such as through Fc-gamma receptors (FcγRs) on alveolar macrophages.[1]
-
Payload-Related Toxicity: Evaluate the toxicity of the free payload in relevant lung cell lines and in vivo models to determine its contribution to the observed lung injury.
Experimental Protocol: Bleomycin-Induced Lung Injury Model in Mice
This protocol provides a general framework for inducing lung fibrosis in mice to assess the potential of an ADAC to exacerbate or induce lung injury.
| Step | Procedure |
| 1. Animal Model | C57BL/6 mice are commonly used. |
| 2. Bleomycin (B88199) Administration | Administer a single intratracheal or intranasal dose of bleomycin (e.g., 1.5 U/kg).[2][3] |
| 3. ADAC Treatment | Administer the ADAC at various doses and time points following bleomycin challenge. |
| 4. Monitoring | Monitor animal body weight and clinical signs daily. Body condition scoring can be a useful humane endpoint.[4] |
| 5. Endpoint Analysis (e.g., Day 14 or 21) | - Lung Wet Weight: Increased weight can indicate edema and inflammation. - Histopathology: Collect lungs for histological staining (e.g., Masson's trichrome) to assess fibrosis.[5] - Hydroxyproline Assay: Quantify collagen content in lung homogenates as a measure of fibrosis. - Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze BAL fluid for inflammatory cell infiltrates and cytokine levels. |
Data Presentation: Example of Quantitative Histological Analysis
The severity of lung fibrosis can be quantified using a scoring system, such as the Ashcroft score, or by digital image analysis.[5][6][7][8]
| Treatment Group | Mean Ashcroft Score (± SEM) | Percent Fibrotic Area (± SEM) |
| Saline Control | 0.5 ± 0.2 | 2.1 ± 0.5 |
| Bleomycin Only | 4.8 ± 0.6 | 25.4 ± 3.1 |
| Bleomycin + Control ADC | 5.1 ± 0.5 | 27.8 ± 2.9 |
| Bleomycin + Test ADAC | 7.2 ± 0.8 | 45.6 ± 4.2 |
Note: Data is representative and should be generated for each specific study.
Logical Relationship Diagram: Investigating Unexpected Lung Toxicity
Caption: Troubleshooting workflow for unexpected in vivo lung toxicity.
Section 2: Unexpected Efficacy Results
Discordant in vitro and in vivo efficacy is a common challenge in ADAC development. This section provides guidance on troubleshooting unexpected efficacy outcomes.
FAQ 2: Our ADAC shows potent cytotoxicity in vitro, but poor efficacy in our in vivo xenograft models. What are the potential reasons for this discrepancy?
Answer:
A disconnect between in vitro potency and in vivo efficacy is a frequent and complex issue. Several factors related to the ADAC's properties, the in vivo model, and the target biology can contribute to this observation.
Troubleshooting Guide:
-
Pharmacokinetics (PK) Analysis: The most common reason for poor in vivo efficacy despite good in vitro potency is suboptimal PK properties. Analyze the plasma concentrations of the total antibody, conjugated antibody (ADC), and free payload over time. High clearance or instability can prevent the ADAC from reaching the tumor at therapeutic concentrations.
-
ADAC Stability: Assess the in vivo stability of the ADAC. Premature cleavage of the linker and release of the payload in circulation can lead to reduced tumor delivery and increased systemic toxicity.
-
Tumor Penetration: Evaluate the ability of the ADAC to penetrate the tumor tissue. Poor vascularization, high interstitial fluid pressure, and the "binding site barrier" can limit the distribution of the ADAC within the tumor.
-
Target-Mediated Drug Disposition (TMDD): If the target is highly expressed on normal tissues, the ADAC may be cleared from circulation before it can reach the tumor. This is a form of on-target, off-tumor toxicity that can impact efficacy.
-
In Vivo Model Selection: Ensure the chosen xenograft model has consistent and high expression of the target antigen. Also, consider the limitations of the model, such as the lack of a competent immune system.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability after ADAC treatment.[3][5][9][10]
| Step | Procedure |
| 1. Cell Seeding | Seed target-positive and target-negative cancer cell lines in 96-well plates. |
| 2. ADAC Treatment | Treat cells with serial dilutions of the ADAC. Include an isotype control ADC and free payload as controls. |
| 3. Incubation | Incubate for a period sufficient to observe cytotoxicity (typically 72-120 hours). |
| 4. MTT Addition | Add MTT reagent to each well and incubate for 3-4 hours. |
| 5. Solubilization | Add a solubilization solution to dissolve the formazan (B1609692) crystals. |
| 6. Absorbance Reading | Read the absorbance at 570 nm. |
| 7. Data Analysis | Calculate the IC50 value (the concentration of ADAC that inhibits cell growth by 50%). |
Data Presentation: Example of Discordant In Vitro vs. In Vivo Efficacy
| Compound | In Vitro IC50 (nM) on N87 cells | In Vivo Efficacy (% TGI at 5 mg/kg) in N87 xenograft model |
| ADAC-A (Wild-Type) | 0.5 | 85% |
| ADAC-B (Positively Charged) | 0.5 | 30% |
This representative data shows that while both ADCs have similar in vitro potency, their in vivo efficacy can differ significantly, potentially due to differences in their pharmacokinetic properties.[11]
Signaling Pathway Diagram: ADAC Internalization and Payload Release
Caption: General pathway of ADAC action, from circulation to cell killing.
Section 3: Unexpected Pharmacokinetics
The pharmacokinetic (PK) profile of an ADAC is a critical determinant of its efficacy and safety. Unexpected PK can significantly impact the therapeutic window.
FAQ 3: We observed unexpectedly high clearance of our ADAC in cynomolgus monkeys compared to our predictions from rodent studies. What could be the cause?
Answer:
Species differences in ADAC PK are common, and higher than expected clearance in non-human primates (NHPs) can be a significant issue. Several factors can contribute to this observation.
Troubleshooting Guide:
-
Target-Mediated Drug Disposition (TMDD): Assess the expression and cross-reactivity of the target antigen in cynomolgus monkeys. If the target is expressed on normal tissues in monkeys but not in rodents, this can lead to TMDD and increased clearance.[1][12][13][14][15]
-
Anti-Drug Antibodies (ADAs): The immunogenicity of the ADAC can be higher in NHPs, leading to the development of ADAs that can accelerate clearance.
-
Linker Stability: The stability of the linker can differ between species due to variations in plasma enzymes. Premature payload release can alter the PK profile of the ADC.
-
Fc-mediated Clearance: Differences in the expression and affinity of Fc receptors (e.g., FcγRs, FcRn) between rodents and NHPs can influence the clearance of the ADAC.
Experimental Protocol: Investigating Target-Mediated Drug Disposition
-
Tissue Cross-Reactivity: Perform immunohistochemistry (IHC) on a panel of normal tissues from cynomolgus monkeys to determine the expression pattern of the target antigen.
-
In Vitro Binding Studies: Compare the binding affinity of the ADAC to the target antigen on cells from humans, cynomolgus monkeys, and rodents using flow cytometry or surface plasmon resonance (SPR).
-
Dose-Ranging PK Study: Conduct a dose-ranging PK study in cynomolgus monkeys. TMDD is often characterized by non-linear PK, with clearance decreasing at higher doses as the target becomes saturated.
Data Presentation: Example of ADAC Clearance in Cynomolgus Monkeys
| ADAC | Target | DAR | Cynomolgus Monkey Clearance (mL/day/kg) | Human Clearance (mL/day/kg) |
| ADC-1 | HER2 | 3.5 | 5.2 | 4.8 |
| ADC-2 | CD22 | 7.6 | 12.1 | 10.5 |
| ADC-3 | TROP2 | 4.0 | 8.9 | 7.5 |
| ADC-X (Unexpected) | Target-X | 3.8 | 25.3 | Not Available |
This table presents representative clearance data for several ADCs, highlighting how an unexpected result (ADC-X) would stand out.[16][17]
Logical Relationship Diagram: Troubleshooting High Clearance in NHPs
Caption: A logical workflow for investigating high ADAC clearance in NHPs.
Section 4: Unexpected Stability and Bioanalytical Results
The stability of an ADAC is crucial for its manufacturing, storage, and in vivo performance. Bioanalytical methods are essential for accurately characterizing ADACs and understanding their behavior.
FAQ 4: We are observing an increasing amount of high molecular weight species (aggregates) in our ADAC preparation over time. How can we troubleshoot this and what is the potential impact?
Answer:
Aggregation is a common stability issue for ADACs and can have significant consequences for both safety and efficacy. The hydrophobic nature of many payloads can increase the propensity of the ADAC to aggregate.[4][18]
Troubleshooting Guide:
-
Formulation Optimization: The formulation buffer can have a major impact on ADAC stability. Screen different buffer systems, pH levels, and excipients (e.g., sugars, surfactants) to identify conditions that minimize aggregation.
-
Storage Conditions: Evaluate the impact of storage temperature and freeze-thaw cycles on aggregation. Store aliquots to avoid repeated freeze-thawing.
-
Conjugation Process: The conjugation process itself can induce aggregation. Optimize the reaction conditions, such as the drug-to-antibody ratio (DAR), to minimize the formation of aggregates. Higher DARs are often associated with increased aggregation.[9]
-
Analytical Characterization: Use a combination of analytical techniques to characterize the aggregates, including size-exclusion chromatography (SEC), dynamic light scattering (DLS), and analytical ultracentrifugation (AUC).
Experimental Protocol: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is a standard method for separating and quantifying monomers, aggregates, and fragments of proteins and ADACs based on their size.[10][19][20][21][22]
| Step | Procedure |
| 1. System Setup | Equilibrate an appropriate SEC column (e.g., with a pore size suitable for large proteins) with a validated mobile phase. |
| 2. Sample Preparation | Dilute the ADAC sample in the mobile phase to an appropriate concentration. |
| 3. Injection | Inject a defined volume of the sample onto the column. |
| 4. Elution | Elute the sample with the mobile phase at a constant flow rate. Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller fragments. |
| 5. Detection | Monitor the eluate using a UV detector (typically at 280 nm). |
| 6. Data Analysis | Integrate the peaks corresponding to the aggregate, monomer, and fragment to determine their relative percentages. |
Data Presentation: Impact of Aggregation on In Vivo Efficacy
| ADAC Formulation | % Aggregate (by SEC) | In Vivo Efficacy (% TGI at 5 mg/kg) |
| Monomeric ADAC | < 1% | 90% |
| Aggregated ADAC | 25% | 45% |
This representative data illustrates that the presence of aggregates can significantly reduce the in vivo efficacy of an ADAC. Aggregates can have altered pharmacokinetics, leading to faster clearance and reduced tumor accumulation.[9]
Workflow Diagram: ADAC Stability and Aggregate Analysis
Caption: An experimental workflow for assessing ADAC stability and aggregation.
FAQ 5: Our LC-MS/MS analysis of plasma samples shows premature release of the payload. How can we confirm and troubleshoot this?
Answer:
Premature release of the payload in circulation is a critical issue that can lead to off-target toxicity and reduced efficacy. It is essential to have robust bioanalytical methods to accurately quantify both the conjugated and free payload.
Troubleshooting Guide:
-
In Vitro Plasma Stability Assay: Incubate the ADAC in plasma from the relevant species (e.g., human, mouse, cynomolgus monkey) at 37°C and measure the amount of free payload released over time using LC-MS/MS.[23]
-
Control for Ex Vivo Instability: ADC deconjugation and payload degradation can occur during sample preparation. It is crucial to evaluate the stability of the ADC and the payload in the sample matrix under the conditions of the bioanalytical workflow.[24] Spiking a known amount of ADC into blank plasma and analyzing it immediately can help assess ex vivo instability.
-
Linker Chemistry: Re-evaluate the linker chemistry. Some linkers, such as certain maleimide-based linkers, can be susceptible to retro-Michael reactions, leading to payload release. Consider more stable linker technologies.
-
Orthogonal Analytical Methods: Use an orthogonal method, such as an ELISA that specifically detects the intact ADAC, to corroborate the LC-MS/MS findings. Discrepancies between the two methods can provide insights into the nature of the instability.[25]
Experimental Protocol: In Vitro Plasma Stability Assay
| Step | Procedure |
| 1. Incubation | Incubate the ADAC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours). |
| 2. Sample Preparation | Precipitate the plasma proteins with a solvent like acetonitrile (B52724) containing an internal standard. |
| 3. Centrifugation | Centrifuge to pellet the precipitated proteins. |
| 4. LC-MS/MS Analysis | Analyze the supernatant for the presence of the free payload. |
| 5. Data Analysis | Quantify the amount of free payload at each time point and calculate the rate of release. |
Troubleshooting Diagram: Premature Payload Release in Plasma
Caption: A troubleshooting guide for investigating premature payload release.
References
- 1. Target-mediated drug disposition model and its approximations for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. criver.com [criver.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. lcms.cz [lcms.cz]
- 11. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporating target-mediated drug disposition in a minimal physiologically-based pharmacokinetic model for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Target-mediated drug disposition with drug-drug interaction, Part I: single drug case in alternative formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incorporating target-mediated drug disposition in a minimal physiologically-based pharmacokinetic model for monoclonal antibodies | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. lcms.cz [lcms.cz]
- 20. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 21. agilent.com [agilent.com]
- 22. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 23. benchchem.com [benchchem.com]
- 24. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Adenosine Amine Congener (ADAC) and N6-Cyclopentyladenosine (CPA) for Neuroprotection
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a paramount objective in the fight against neurodegenerative diseases and ischemic brain injury. Among the promising candidates are agonists of the adenosine (B11128) A1 receptor, which have demonstrated significant potential in preclinical studies. This guide provides a detailed comparison of two such agonists: Adenosine Amine Congener (ADAC) and N6-Cyclopentyladenosine (CPA), focusing on their neuroprotective efficacy, underlying mechanisms, and the experimental data supporting their use.
Both ADAC and CPA are potent and selective agonists for the adenosine A1 receptor, a G protein-coupled receptor abundantly expressed in the central nervous system.[1][2] Activation of the A1 receptor is known to be neuroprotective, primarily through the inhibition of excitatory neurotransmitter release, such as glutamate, and the hyperpolarization of neuronal membranes.[3][4] This action helps to reduce the excitotoxicity and calcium overload that are hallmarks of neuronal damage in conditions like cerebral ischemia.
Quantitative Comparison of Neuroprotective Efficacy
While direct head-to-head comparative studies of ADAC and CPA for neuroprotection are limited, data from various preclinical models, primarily in rodents, allow for an indirect assessment of their efficacy. The following table summarizes key quantitative findings from studies investigating the neuroprotective effects of ADAC and CPA in models of cerebral ischemia.
| Parameter | This compound (ADAC) | N6-Cyclopentyladenosine (CPA) | Animal Model | Source |
| Binding Affinity (Ki) | 0.85 nM (rat A1 receptor) | 0.8 nM (rat brain A1 receptors), 2.3 nM (human A1 receptor) | In vitro | [5][6][7] |
| Neuronal Survival | ~85% survival in hippocampal CA1 neurons (100 µg/kg, post-ischemic) vs. ~50% in control. Statistically significant increase in intact neurons (25-100 µg/kg, chronic treatment). | Significant quantitative pyramidal cell preservation in the hippocampal CA1 region. | Gerbil, transient forebrain ischemia | [4][8][9] |
| Infarct Volume | Data not available in a comparable model. | Data not available in a comparable model. | Rat, Middle Cerebral Artery Occlusion (MCAO) | |
| Effective Dose Range | 25-200 µg/kg (acute and chronic) | Not clearly established for neuroprotection in ischemia models. | Gerbil, transient forebrain ischemia | [1][3] |
It is important to note that while both compounds show high affinity for the A1 receptor, the available quantitative data on neuroprotection comes from different experimental paradigms, making a direct comparison of potency challenging. ADAC has been shown to be effective at very low microgram per kilogram doses in a gerbil model of global ischemia, with a notable feature being its efficacy even with chronic administration.[1] In contrast, some studies have raised concerns about the therapeutic window of CPA, with one study reporting neuronal death in hippocampal slices at higher concentrations.[10]
Experimental Protocols
To aid in the interpretation and replication of the cited data, detailed methodologies for the key experiments are provided below.
Transient Global Forebrain Ischemia in Gerbils (for ADAC and CPA studies)
This model is widely used to study delayed neuronal death, particularly in the vulnerable CA1 region of the hippocampus.
-
Animal Model: Adult Mongolian gerbils are typically used due to their incomplete circle of Willis, which leads to reliable forebrain ischemia upon bilateral carotid artery occlusion.[11][12]
-
Surgical Procedure:
-
Animals are anesthetized, and a midline ventral incision is made in the neck to expose the common carotid arteries.
-
Aneurysm clips are placed on both common carotid arteries for a predetermined duration (e.g., 5-10 minutes) to induce global cerebral ischemia.
-
Body temperature is maintained at a physiological level throughout the procedure.
-
After the ischemic period, the clips are removed to allow for reperfusion.
-
-
Drug Administration: ADAC or CPA is administered, typically via intraperitoneal (i.p.) injection, at various time points before or after the ischemic insult.[3]
-
Neuroprotection Assessment:
-
Histology: After a survival period (e.g., 7 days), animals are euthanized, and their brains are processed for histological analysis. Neuronal survival in the hippocampal CA1 region is quantified by counting the number of intact pyramidal neurons.[13][14]
-
Behavioral Tests: Functional outcomes can be assessed using tests like the Morris water maze to evaluate learning and memory deficits.
-
Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a common method for inducing focal cerebral ischemia, mimicking many aspects of human stroke.
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are frequently used.[15][16]
-
Surgical Procedure (Intraluminal Filament Method):
-
The rat is anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia.
-
Reperfusion is achieved by withdrawing the filament.[17][18]
-
-
Drug Administration: The neuroprotective agent is typically administered before, during, or after the MCAO procedure.
-
Neuroprotection Assessment:
-
Infarct Volume Measurement: 24-48 hours after MCAO, the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is then quantified to determine the infarct volume.[19][20]
-
Neurological Deficit Scoring: Functional impairment is assessed using a neurological deficit scoring system.[21]
-
Signaling Pathways and Mechanism of Action
The neuroprotective effects of both ADAC and CPA are mediated through the activation of the adenosine A1 receptor. The binding of these agonists to the A1 receptor initiates a cascade of intracellular signaling events that ultimately lead to neuronal protection.
Activation of the A1 receptor by ADAC or CPA leads to the activation of an inhibitory G-protein (Gi). This has several downstream consequences:
-
Inhibition of Adenylate Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[22]
-
Modulation of Ion Channels: The Gi protein can directly inhibit voltage-gated calcium channels, reducing calcium influx, and activate inwardly rectifying potassium channels, leading to potassium efflux and neuronal hyperpolarization.[22]
Together, these effects decrease neuronal excitability and reduce the release of the excitatory neurotransmitter glutamate, thereby mitigating the damaging effects of ischemic insults.
Conclusion
Both this compound (ADAC) and N6-Cyclopentyladenosine (CPA) are potent adenosine A1 receptor agonists with demonstrated neuroprotective properties in preclinical models of cerebral ischemia. They share a common mechanism of action centered on the reduction of neuronal excitability and excitotoxicity.
Further research, including head-to-head comparisons in multiple, robust animal models of stroke and neurodegeneration, is warranted to fully elucidate the therapeutic potential of these compounds. Such studies should focus on defining optimal dosing regimens, therapeutic windows, and long-term functional outcomes to guide future drug development efforts in the field of neuroprotection.
References
- 1. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexyl adenosine protects against neuronal death following ischemia in the CA1 region of gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Postischemic administration of this compound (ADAC): analysis of recovery in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beenhakkerlab.s3.amazonaws.com [beenhakkerlab.s3.amazonaws.com]
- 10. Adenosine A1 receptor: A neuroprotective target in light induced retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a new cerebral ischemia reperfusion model of Mongolian gerbils and standardized evaluation system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Prevention of delayed neuronal death in gerbil hippocampus by ion channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotection of catalpol in transient global ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of infarct volume and behavioral deficit in Wistar Kyoto and spontaneously hypertensive rat after transient occlusion of the middle cerebral artery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Neuroprotective effect of resveratrol on Epac-1/Rap-1 signaling pathway in ischemic stroke rats [frontiersin.org]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to ADAC and Other A1 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the A1 adenosine (B11128) receptor agonist, Adenosine Amine Congener (ADAC), with other notable A1 adenosine receptor agonists. The information presented is supported by experimental data to aid researchers and professionals in drug development in their evaluation of these compounds.
Quantitative Performance Comparison
The following tables summarize key quantitative data for ADAC and other selected A1 adenosine receptor agonists, focusing on their binding affinity, functional potency, and selectivity.
Table 1: Binding Affinity (Ki) at Human Adenosine Receptors
This table presents the inhibition constant (Ki) for various agonists at the human A1 adenosine receptor, as well as other adenosine receptor subtypes to indicate selectivity. A lower Ki value signifies a higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference(s) |
| ADAC (this compound) | Data not readily available in cited literature | Data not readily available | Data not readily available | |
| CPA (N6-Cyclopentyladenosine) | 2.3[1][2] | 790[1][2] | 43[1][2] | [1][2] |
| CCPA (2-Chloro-N6-cyclopentyladenosine) | 0.4[3] | 3900[3] | Data not readily available | [3] |
| Tecadenoson (B1681251) | 2.1 - 6.5[4][5] | 2315[4][5] | Data not readily available | [4][5] |
| Capadenoson | Binding affinity not specified as Ki | ~300 (A2B receptor)[4] | No significant activity[6] | [4][6] |
| Selodenoson | Data not readily available[5] | Data not readily available | Data not readily available | [5] |
Note: While ADAC is known to be a potent and selective A1 agonist, specific Ki values from publicly available, peer-reviewed sources were not readily identified in the provided search results.
Table 2: Functional Potency (EC50/IC50) at the A1 Adenosine Receptor
This table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of the agonists, indicating their potency in functional assays, such as the inhibition of adenylyl cyclase. Lower values indicate greater potency.
| Compound | Assay Type | EC50/IC50 (nM) | Species/System | Reference(s) |
| ADAC | Data not readily available | Data not readily available | Data not readily available | |
| CPA | cAMP Accumulation Inhibition | Data not readily available | Rat Hippocampal Slices | [7] |
| CCPA | Adenylate Cyclase Inhibition | 33 (IC50) | Rat Fat Cell Membranes | [3] |
| Tecadenoson | S-H Interval Prolongation | 40.6 (EC50) | Guinea Pig Heart | [4][8] |
| Capadenoson | Functional Assays | 0.1 - 0.66 (EC50) | Human A1 Receptor | [4][6] |
| Selodenoson | Data not readily available[5] | Data not readily available | Data not readily available | [5] |
Table 3: Pharmacokinetic Properties
This table provides a summary of available pharmacokinetic data for the selected A1 adenosine receptor agonists.
| Compound | Key Pharmacokinetic Parameters | Species | Reference(s) |
| ADAC | Pharmacokinetic data not readily available in cited literature. | ||
| CPA | Elimination half-life in blood: ~25 minutes.[9] | Rat | [9] |
| Tecadenoson | Time to peak plasma concentration: <2 minutes (intravenous bolus). Cmax and AUC increase proportionally with dose.[10] Transported by equilibrative nucleoside transporters (ENTs), primarily hENT1, and may cross the blood-brain barrier.[11][12] | Human, Mouse | [10][11][12] |
| Capadenoson | Good pharmacokinetic parameters with a long half-life and increased bioavailability after oral administration.[13] | [13] | |
| Selodenoson | Pharmacokinetic data not readily available in cited literature. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by A1 adenosine receptor agonists and a general workflow for a common experimental assay used in their characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-Cyclopentyladenosine (CPA), A1 agonist (CAS 41552-82-3) | Abcam [abcam.com]
- 3. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Combined Inhibitory Effect of the Adenosine A1 and Cannabinoid CB1 Receptors on cAMP Accumulation in the Hippocampus Is Additive and Independent of A1 Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. Frontiers | Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats [frontiersin.org]
- 10. ahajournals.org [ahajournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Transport of A1 adenosine receptor agonist tecadenoson by human and mouse nucleoside transporters: evidence for blood-brain barrier transport by murine equilibrative nucleoside transporter 1 mENT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Adenosine Amine Congener (ADAC) in Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Adenosine (B11128) Amine Congener (ADAC), a potent and selective adenosine A1 receptor agonist. The following sections detail its performance against other adenosine receptor agonists, supported by experimental data from preclinical studies in models of cerebral ischemia.
Comparative Efficacy of Adenosine A1 Receptor Agonists
The neuroprotective potential of ADAC has been primarily evaluated in the Mongolian gerbil model of transient global cerebral ischemia. This model is widely used to study neuronal damage, particularly in the vulnerable CA1 region of the hippocampus, and to assess the efficacy of neuroprotective compounds.
Quantitative Neuroprotection Data
The following table summarizes the neuroprotective effects of ADAC in comparison to another well-known adenosine A1 receptor agonist, N6-cyclopentyladenosine (CPA). It is important to note that while direct head-to-head comparative studies with extensive quantitative data are limited, existing research provides valuable insights into their relative potency and efficacy.
| Compound | Animal Model | Ischemia Duration | Dosage | Administration Route & Time | Key Neuroprotective Outcome | Reference |
| ADAC | Mongolian Gerbil | 5 minutes | 100 µg/kg | Intraperitoneal, 6 or 12 hours post-ischemia | ~85% neuronal survival in hippocampal CA1 (vs. ~50% in controls)[1] | [1] |
| ADAC | Mongolian Gerbil | 10 minutes | 25-100 µg/kg | Intraperitoneal, chronic daily administration | Protection against mortality and neuronal damage[2][3] | [2][3] |
| ADAC | Mongolian Gerbil | 10 minutes | 75-200 µg/kg | Intraperitoneal, 15 minutes pre-ischemia | Statistically significant reduction of post-ischemic mortality and morbidity[2][3] | [2][3] |
| CPA | Mongolian Gerbil | Not specified | 1 mg/kg (10x higher than ADAC) | Pre-ischemia | Neuroprotective effects are "almost identical" to 100 µg/kg post-ischemic ADAC[1]. Overall effect is "highly comparable" to acute ADAC (75-200 µg/kg)[3]. | [1][3] |
| CHA | Mongolian Gerbil | 30 minutes | 5 µM (25 µl) | Intraventricular, 15 minutes post-ischemia | Significant quantitative pyramidal cell preservation in CA1[4] | [4] |
Note: CHA (N6-Cyclohexyladenosine) is another adenosine A1 receptor agonist included for broader context. Direct dose-to-dose comparisons with ADAC are not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the studies evaluating the neuroprotective effects of ADAC.
Bilateral Carotid Artery Occlusion (BCAO) Model in Mongolian Gerbils
This surgical procedure induces transient global cerebral ischemia, leading to delayed neuronal death, particularly in the CA1 pyramidal neurons of the hippocampus.
-
Animal Preparation: Adult Mongolian gerbils are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose both common carotid arteries. The arteries are carefully separated from the vagus nerves.
-
Induction of Ischemia: Small vascular clips are placed on both common carotid arteries to occlude blood flow for a predetermined duration (e.g., 5 or 10 minutes).
-
Reperfusion: The clips are removed to allow blood flow to resume.
-
Post-operative Care: The incision is sutured, and the animals are monitored during recovery.
Assessment of Neuronal Damage (Histology)
The extent of neuronal damage is typically quantified 7 days after the ischemic insult.
-
Tissue Preparation: Animals are euthanized, and their brains are perfused and fixed.
-
Sectioning: The brains are sectioned, particularly through the dorsal hippocampus.
-
Staining: Sections are stained with dyes such as cresyl violet to visualize neuronal cell bodies.
-
Quantification: The number of surviving neurons in the CA1 subfield of the hippocampus is counted under a microscope. Neuronal density (surviving neurons per unit length of the CA1 layer) is then calculated and expressed as a percentage of the neuronal density in sham-operated control animals.
Morris Water Maze Test for Spatial Memory Assessment
This behavioral test is used to evaluate learning and memory deficits following cerebral ischemia.
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Acquisition Phase: Gerbils are placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the gerbil is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by ADAC initiates a cascade of intracellular events that are believed to underlie its neuroprotective effects. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates downstream effectors, ultimately leading to reduced neuronal excitability and protection against ischemic damage.
Caption: Adenosine A1 Receptor signaling pathway activated by ADAC.
Experimental Workflow for Evaluating Neuroprotective Agents
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective efficacy of a compound like ADAC in a gerbil model of cerebral ischemia.
Caption: Experimental workflow for neuroprotection studies.
References
- 1. Postischemic administration of adenosine amine congener (ADAC): analysis of recovery in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexyl adenosine protects against neuronal death following ischemia in the CA1 region of gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Adenosine Amine Congener and Other Otoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The prevention of hearing loss induced by ototoxic drugs and noise exposure is a significant area of research. A variety of compounds, known as otoprotective agents, are being investigated for their potential to mitigate damage to the delicate structures of the inner ear. This guide provides a comparative overview of Adenosine (B11128) Amine Congener (AAC), a selective A1 adenosine receptor agonist, and other major classes of otoprotective agents. The information is presented to facilitate objective comparison based on available experimental data.
Mechanism of Action: A Diverse Approach to Cochlear Protection
Otoprotective agents employ a range of strategies to shield the cochlea from damage. The primary mechanisms of ototoxicity involve the generation of reactive oxygen species (ROS), inflammation, and apoptosis (programmed cell death) of sensory hair cells and neurons.[1][2][3] Otoprotective agents counteract these processes through various pathways.
Adenosine Amine Congener (AAC) and other adenosine A1 receptor agonists exert their protective effects by activating A1 adenosine receptors in the cochlea.[4][5][6] This activation is believed to trigger downstream signaling cascades that reduce oxidative stress and inhibit apoptotic pathways.[4][5][6]
In contrast, other otoprotective agents work through different primary mechanisms:
-
Antioxidants: Directly scavenge ROS or replenish the endogenous antioxidant capacity of the cochlea.
-
Anti-inflammatory Agents: Suppress the inflammatory response triggered by ototoxic insults.
-
Neurotrophins: Promote the survival and regeneration of auditory neurons.
The following diagram illustrates the general pathways of ototoxicity and the points of intervention for different classes of otoprotective agents.
Comparative Efficacy: A Review of Preclinical Data
Direct head-to-head comparative studies of AAC with other otoprotective agents are limited. The following tables summarize quantitative data from individual preclinical studies, providing an indirect comparison of their efficacy. It is crucial to consider the different experimental models and conditions when interpreting these results.
Table 1: Protection Against Cisplatin-Induced Ototoxicity
| Agent | Animal Model | Cisplatin Dose | Administration Route | Key Findings | Reference |
| This compound (AAC) | Wistar Rats | 1 mg/kg, twice daily for 4 days (2 cycles) | Intraperitoneal | Reduced ABR threshold shifts by 12-16 dB at higher frequencies.[4][7] | [4][7] |
| N-acetylcysteine (NAC) | Wistar Rats | 15 mg/kg (single dose) | Intraperitoneal | Milder stereocilia loss compared to cisplatin-only group.[8][9] | [8][9] |
| Dexamethasone | Wistar Rats | 8 mg/kg/day for 4 days | Intraperitoneal | No statistically significant increase in auditory thresholds compared to baseline.[10] | [10] |
| Sodium Thiosulfate (STS) | Hamsters | Series of 5 injections | Intraperitoneal | 91% survival of outer hair cells (compared to 56% in cisplatin-only group).[11] | [11] |
| Diethyldithiocarbamate (DDTC) | Hamsters | Series of 5 injections | Intraperitoneal | 68% survival of outer hair cells.[11] | [11] |
Table 2: Protection Against Noise-Induced Hearing Loss
| Agent | Animal Model | Noise Exposure | Administration Route | Key Findings | Reference |
| This compound (AAC) | Wistar Rats | 8–12 kHz, 110 dB SPL, 2–24 h | Intraperitoneal | Up to 21 dB protection in ABR threshold shifts.[12] | [12] |
| N-acetylcysteine (NAC) | Guinea Pigs | 6 kHz, 120 dB SPL, 30 min | Intraperitoneal | Significantly reduced permanent threshold shift and hair cell loss.[13] | [13] |
| Neurotrophin-3 (NT-3) | Mice | Octave-band noise at 98 dB SPL for 2 hrs | Round Window Delivery | Rescued noise-induced loss of inner hair cell synapses.[14] | [14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following sections outline the experimental protocols for key otoprotective agents discussed in this guide.
This compound (AAC) for Cisplatin-Induced Ototoxicity
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Ototoxicity Induction: Two cycles of intraperitoneal (i.p.) cisplatin injections (1 mg/kg, twice daily for 4 days), separated by a 10-day rest period.
-
Treatment: AAC (100 µg/kg, i.p.) administered as five daily injections at 24-hour intervals, either during the second cisplatin cycle or after completion of both cycles.
-
Outcome Measures:
The following diagram outlines the experimental workflow for evaluating AAC's otoprotective effects against cisplatin-induced ototoxicity.
N-acetylcysteine (NAC) for Cisplatin-Induced Ototoxicity
-
Animal Model: Male Wistar Albino rats (5 months old).
-
Ototoxicity Induction: A single intraperitoneal (i.p.) injection of cisplatin (15 mg/kg).
-
Treatment: NAC (500 mg/kg, i.p.) administered three times in total: 4 hours after cisplatin injection, and on the second and third days.
-
Outcome Measures:
Dexamethasone for Cisplatin-Induced Ototoxicity
-
Animal Model: Male Wistar rats.
-
Ototoxicity Induction: Intraperitoneal (i.p.) cisplatin (8 mg/kg/day) for four days.
-
Treatment: Dexamethasone (15 mg/kg/day, i.p.) administered 90 minutes prior to each cisplatin injection.
-
Outcome Measures:
-
Brainstem Evoked Response Audiometry (BERA): To assess auditory potentials before (D0) and after (D4) treatment.
-
Morphological Evaluation: Histological analysis of the cochlea.[10]
-
Neurotrophin-3 (NT-3) for Noise-Induced Hearing Loss
-
Animal Model: Mice.
-
Ototoxicity Induction: Exposure to octave-band noise at 98 dB SPL for 2 hours.
-
Treatment: Slow-release gel containing NT-3 (30 or 300 ng/µl) delivered to the round window membrane 24 hours after noise exposure.
-
Outcome Measures:
-
Auditory Brainstem Responses (ABRs) and Distortion Product Otoacoustic Emissions (DPOAEs): Measured before and at various time points after noise exposure and treatment.
-
Confocal Analysis: Cochleae harvested for synaptic counts and hair cell counts.[14]
-
Signaling Pathways in Otoprotection
Understanding the molecular pathways involved in otoprotection is crucial for the development of targeted therapies.
Adenosine A1 Receptor Signaling
Activation of the A1 adenosine receptor by AAC is proposed to initiate a protective cascade. This includes the suppression of the NOX3/STAT1 inflammatory pathway, which is activated by cisplatin-induced ROS, and the inhibition of apoptotic pathways.[15]
General Apoptotic Pathways Targeted by Otoprotectants
Many otoprotective agents, including AAC and antioxidants, ultimately converge on inhibiting apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are key targets.
Conclusion
This compound has demonstrated significant otoprotective potential in preclinical models of both cisplatin- and noise-induced hearing loss. Its mechanism of action, centered on the activation of the A1 adenosine receptor, offers a promising strategy for mitigating cochlear damage. While direct comparative data with other classes of otoprotective agents such as antioxidants, anti-inflammatory drugs, and neurotrophins is not yet widely available, the existing evidence suggests that multiple pathways can be targeted to achieve otoprotection. Future research should focus on head-to-head comparative studies to establish the relative efficacy of these agents and to explore potential synergistic effects of combination therapies. This will be crucial for the clinical translation of effective otoprotective strategies for patients at risk of hearing loss.
References
- 1. mdpi.com [mdpi.com]
- 2. From Ototoxicity to Otoprotection: Mechanism and Protective Strategies in Cisplatin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjgnet.com [wjgnet.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adenosine and the Auditory System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. scielo.br [scielo.br]
- 9. Protective effect of N-acetylcysteine against cisplatin ototoxicity in rats: a study with hearing tests and scanning electron microscopy | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 10. scielo.br [scielo.br]
- 11. Comparison of five agents in protecting the cochlea against the ototoxic effects of cisplatin in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound mitigates noise-induced cochlear injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of N-acetylcysteine on noise-induced hearing loss in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Round-window delivery of neurotrophin 3 regenerates cochlear synapses after acoustic overexposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine A1 Receptor Protects Against Cisplatin Ototoxicity by Suppressing the NOX3/STAT1 Inflammatory Pathway in the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Otoprotective Agents Against Cisplatin-Induced Ototoxicity
For Researchers, Scientists, and Drug Development Professionals
Cisplatin (B142131), a potent and widely used chemotherapeutic agent, is notoriously associated with ototoxicity, a significant side effect that can lead to permanent hearing loss. This debilitating condition arises from the damage and apoptosis of sensory hair cells in the cochlea. The quest for effective otoprotective agents to mitigate this side effect without compromising cisplatin's anticancer efficacy is a critical area of research. This guide provides a comparative analysis of Adenosine (B11128) Amine Congener (ADAC), a selective A1 adenosine receptor agonist, and other promising alternatives in preclinical and clinical development for the prevention of cisplatin-induced ototoxicity.
It is important to clarify a potential point of confusion regarding the acronym "ADAC." In the context of ototoxicity research, ADAC refers to Adenosine Amine Congener . This is distinct from the more common use of ADC for "Antibody-Drug Conjugate." Current research has not prominently featured antibody-drug conjugates as a therapeutic strategy for cisplatin-induced ototoxicity.
Comparative Efficacy of Otoprotective Agents
The following table summarizes the quantitative data on the efficacy of ADAC and other selected otoprotective agents in preclinical models of cisplatin-induced ototoxicity. The primary endpoints evaluated are the reduction in the auditory brainstem response (ABR) threshold shift and the preservation of outer hair cells (OHCs).
| Therapeutic Agent | Animal Model | Cisplatin Regimen | Efficacy Data | Reference |
| This compound (ADAC) | Wistar Rats | 1 mg/kg twice daily for 4 days (two cycles) | Reduced ABR threshold shifts by 12-16 dB at high frequencies (16-24 kHz)[1][2]. Significantly increased survival of outer hair cells[1][2]. | Gunewardene et al., 2013[1][2] |
| Sodium Thiosulfate (B1220275) (STS) | Pediatric Patients (Clinical Trial) | Various cisplatin-based regimens | Reduced incidence of hearing loss by 48% compared to the cisplatin-alone group. | Brock et al., 2018 |
| N-Acetylcysteine (NAC) | Patients with sudden sensorineural hearing loss (related context) | Not cisplatin-specific | In a different context of hearing loss, combination therapy with corticosteroids showed improved hearing outcomes.[3] Preclinical studies show it can reduce cisplatin ototoxicity. | |
| Amifostine | Pediatric Patients (Clinical Trial) | Cisplatin-based chemotherapy | Provided significant hearing protection in patients with average-risk medulloblastomas but not in high-risk patients[4]. | |
| AZD5438 (CDK2 Inhibitor) | FVB Mice | Single intraperitoneal dose of 30 mg/kg | Transtympanic administration significantly attenuated cisplatin-induced hearing loss at 32 kHz and protected against outer hair cell loss[5]. | Hazlitt et al.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the experimental protocols for the key studies cited in this guide.
This compound (ADAC) Protocol[1][2]
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Cisplatin Administration: A two-cycle regimen was used to mimic clinical cancer chemotherapy. Each cycle consisted of intraperitoneal (IP) injections of cisplatin (1 mg/kg, twice daily) for 4 days, followed by a 10-day rest period.
-
ADAC Administration: ADAC (100 μg/kg) or a vehicle control was administered intraperitoneally for 5 consecutive days, 24 hours apart, during the second cycle of cisplatin treatment.
-
Auditory Function Assessment: Auditory Brainstem Responses (ABRs) were measured before cisplatin administration and 7 days after the final treatment to determine hearing thresholds across a range of frequencies (4-24 kHz).
-
Histological Analysis: Cochlear tissues were analyzed for hair cell survival through quantitative hair cell counting. Apoptosis was assessed using terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining.
AZD5438 Protocol[5]
-
Animal Model: FVB mice.
-
Cisplatin Administration: A single intraperitoneal dose of cisplatin (30 mg/kg) was administered.
-
AZD5438 Administration: AZD5438 (50 µM) was administered via transtympanic injection one hour before and 24 hours after the cisplatin injection.
-
Auditory Function Assessment: ABRs were used to measure auditory thresholds at 8, 16, and 32 kHz.
-
Histological Analysis: Cochlear tissues were examined to quantify outer hair cell (OHC) loss in the 32 kHz region.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of cisplatin-induced ototoxicity.
Caption: Proposed mechanism of action for ADAC in otoprotection.
Caption: General experimental workflow for otoprotection studies.
Conclusion
The preclinical data for this compound (ADAC) demonstrates its potential as an otoprotective agent against cisplatin-induced hearing loss, particularly at high frequencies. Its mechanism appears to be linked to the activation of A1 adenosine receptors, leading to reduced apoptosis and inflammation in the cochlea. When compared to other agents, ADAC shows promise, though direct comparative studies are limited. Agents like sodium thiosulfate have shown efficacy in clinical trials with pediatric patients, highlighting a potential pathway to clinical translation. Further research, including clinical trials, is necessary to establish the safety and efficacy of ADAC in human patients and to determine its potential to be used alongside other otoprotective strategies. The development of targeted therapies, while not yet established in the form of antibody-drug conjugates for ototoxicity, remains a promising avenue for future research to selectively protect the inner ear without interfering with the life-saving effects of cisplatin.
References
- 1. wjgnet.com [wjgnet.com]
- 2. wjgnet.com [wjgnet.com]
- 3. Local Drug Delivery to the Inner Ear: Principles, Practice, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Development of Preventative Drugs for Cisplatin-Induced Hearing Loss: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral AZD5438 is a clinically translatable otoprotectant against cisplatin-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Adenosine A1 Receptor Agonists in Ischemic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analytical comparison of preclinical data on various adenosine (B11128) A1 receptor (A1R) agonists investigated for their therapeutic potential in ischemic conditions. The objective is to offer a clear, data-driven overview to inform further research and drug development in this area.
Introduction to Adenosine A1 Receptor Agonists in Ischemia
Adenosine is an endogenous nucleoside that plays a crucial role in cellular metabolism and signaling.[1] Under ischemic conditions, extracellular adenosine levels rise significantly, acting as a protective signal.[2] The adenosine A1 receptor, a G-protein coupled receptor, is a key mediator of this protective effect. Activation of A1R has been shown to be neuroprotective and cardioprotective in various preclinical models of ischemia.[3][4] This has led to the development and investigation of several A1R agonists as potential therapeutics for ischemic pathologies such as stroke and myocardial infarction. These agonists can be broadly categorized into full agonists, which elicit a maximal response upon binding to the receptor, and partial agonists, which produce a submaximal response. This guide will compare the preclinical efficacy of prominent full and partial A1R agonists.
Comparative Efficacy of A1R Agonists in Ischemia
The following tables summarize quantitative data from preclinical studies on the efficacy of different A1R agonists in reducing tissue damage in models of cerebral and myocardial ischemia.
Cerebral Ischemia Models
| Agonist | Model | Species | Key Efficacy Endpoint | Results | Reference |
| CCPA (Full Agonist) | Middle Cerebral Artery Occlusion (MCAO) | Rat | Infarct Volume Reduction | Significantly reduced cerebral infarct volume compared to control.[1] | [1] |
| MCAO | Rat | Neurological Deficit Score | Significantly improved neurological function (Lower Longa score).[1] | [1] | |
| CPA (Full Agonist) | Forebrain Ischemia | Rat | Neuronal Preservation | Vastly improved neuronal preservation post-ischemia. | |
| Forebrain Ischemia | Rat | Post-ischemic Survival | Increased survival rates compared to control. | ||
| ADAC (Full Agonist) | Not Specified | Not Specified | Neuroprotection | High degree of neuroprotection at low doses (µg/kg). |
CCPA: 2-chloro-N6-cyclopentyladenosine CPA: N6-cyclopentyladenosine ADAC: Adenosine amine congener
Myocardial Ischemia Models
| Agonist | Model | Species | Key Efficacy Endpoint | Results | Reference |
| CCPA (Full Agonist) | Coronary Occlusion/Reperfusion | Rabbit | Infarct Size Reduction | 30.8% of ischemic zone infarcted vs. 46.5% in control (p < 0.01).[5][6] | [5][6] |
| Neladenoson (Partial Agonist) | Ischemia/Reperfusion Injury | Preclinical Models | Cardioprotection | Demonstrated cardioprotective properties, including improved mitochondrial function and prevention of ventricular remodeling.[7] | [7] |
| Capadenoson (Partial Agonist) | Advanced Heart Failure | Animal Model | Cardiac Remodeling | Decreased cardiac remodeling.[8] | [8] |
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats for Cerebral Ischemia
This protocol is a standard method for inducing focal cerebral ischemia to mimic human stroke.[9][10]
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic. The surgical area on the neck is shaved and disinfected.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is carefully dissected and ligated distally. A small incision is made in the ECA stump.
-
Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by monitoring cerebral blood flow.
-
Reperfusion: For transient ischemia models, the filament is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
Agonist Administration: The A1R agonist (e.g., CCPA) or vehicle is typically administered intraperitoneally before the occlusion (pre-treatment), during the occlusion, or at the onset of reperfusion.
-
Outcome Assessment: 24 to 48 hours post-MCAO, neurological deficit scores are assessed. The animal is then euthanized, and the brain is removed and sectioned. Infarct volume is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and the infarcted tissue remains white.[9]
Langendorff Isolated Perfused Heart Model for Myocardial Ischemia
This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic influences.[11][12][13]
-
Heart Isolation: A rat or rabbit is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. Retrograde perfusion of the coronary arteries with oxygenated Krebs-Henseleit buffer at a constant pressure or flow is initiated.
-
Functional Measurements: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric ventricular pressure, from which parameters like left ventricular developed pressure (LVDP), heart rate, and contractility (+dP/dt) are derived. Coronary flow is also monitored.
-
Ischemia-Reperfusion Protocol: After a stabilization period, global ischemia is induced by stopping the perfusion for a specific duration (e.g., 30 minutes). This is followed by a period of reperfusion (e.g., 60-120 minutes) where the perfusion is restored.
-
Agonist Treatment: The A1R agonist is added to the perfusion buffer before ischemia (preconditioning), during ischemia, or at the onset of reperfusion.
-
Infarct Size Assessment: At the end of the reperfusion period, the heart is typically sliced and stained with TTC to delineate the infarcted (pale) from the viable (red) tissue. The infarct size is then expressed as a percentage of the total ventricular volume.
Signaling Pathways and Experimental Workflow
Adenosine A1 Receptor Signaling Pathway in Ischemia
Activation of the adenosine A1 receptor during ischemia triggers a cascade of intracellular events aimed at protecting the cell from damage. This signaling is primarily mediated through the inhibitory G-protein, Gi.
Caption: Adenosine A1 Receptor Signaling in Ischemia.
General Experimental Workflow for Preclinical Evaluation of A1R Agonists in Ischemia
The following diagram illustrates a typical workflow for assessing the efficacy of an adenosine A1 receptor agonist in a preclinical model of ischemia.
Caption: Preclinical Ischemia Experimental Workflow.
Conclusion
The preclinical data strongly suggest that activation of the adenosine A1 receptor is a viable strategy for mitigating ischemic tissue damage in both the brain and the heart. Full agonists like CCPA and CPA have demonstrated significant reductions in infarct size and improvements in functional outcomes in various animal models. Partial agonists such as Neladenoson and Capadenoson are also promising, potentially offering a better safety profile by avoiding the pronounced side effects associated with full A1R activation. However, more direct comparative studies are needed to definitively establish the relative efficacy and safety of these different classes of A1R agonists. The experimental protocols and signaling pathways detailed in this guide provide a framework for designing and interpreting future studies in this critical area of therapeutic development.
References
- 1. Adenosine A1 receptor agonist alleviates cerebral ischemia/reperfusion injury by inhibiting Nrf2/NLRP3 signaling‑mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the cardioprotective function of adenosine A1 and A3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pretreatment with the adenosine A1 selective agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), causes a sustained limitation of infarct size in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Capadenoson, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Langendorff heart - Wikipedia [en.wikipedia.org]
- 13. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ADAC and R-PIA in Cochlear Injury: A Guide for Researchers
A comprehensive analysis of two promising adenosine (B11128) receptor agonists for the treatment of hearing loss, detailing their mechanisms of action, experimental efficacy, and protocols. This guide provides a critical comparison to inform future research and drug development in otoprotection.
While direct head-to-head experimental studies comparing N6-(p-sulfophenyl)adenosine (ADAC) and N6-(R)-phenylisopropyladenosine (R-PIA) in the same model of cochlear injury are currently unavailable in the published literature, a comparative analysis can be constructed based on their individual performances in different preclinical models. This guide synthesizes the existing data for ADAC in noise-induced hearing loss and for R-PIA in cisplatin-induced ototoxicity, offering a parallel examination of their therapeutic potential.
Executive Summary
Both ADAC and R-PIA are agonists of the A1 adenosine receptor and have demonstrated significant otoprotective effects in preclinical studies. ADAC has been shown to be effective in rescuing the cochlea from noise-induced damage, while R-PIA has shown promise in mitigating the ototoxic effects of the chemotherapeutic agent cisplatin (B142131). Their shared mechanism of activating the A1 adenosine receptor suggests a common pathway of cytoprotection involving the suppression of oxidative stress and inflammation. However, the differences in the models of cochlear injury in which they have been tested necessitate careful consideration when comparing their efficacy.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the efficacy of ADAC and R-PIA in their respective models of cochlear injury.
Table 1: Efficacy of ADAC in Noise-Induced Hearing Loss in Rats
| Dosage (µg/kg, i.p.) | Frequency (kHz) | ABR Threshold Shift (dB) vs. Control |
| 100 | 8-28 (average) | ~20 dB reduction |
| 200 | 8-28 (average) | ~25 dB reduction |
| 300 | 8-28 (average) | ~20 dB reduction |
ABR (Auditory Brainstem Response) threshold shift indicates the change in hearing sensitivity, with a smaller shift representing better protection. Data is approximated from graphical representations in the cited study.
Table 2: Efficacy of R-PIA in Cisplatin-Induced Ototoxicity in Chinchillas
| Treatment | Frequencies | Outcome |
| 1mM R-PIA (round window application) | 1, 2, 4, 8 kHz | Significantly reduced cisplatin-induced threshold changes |
| 1mM R-PIA (round window application) | N/A | Protected against cisplatin-induced hair cell damage |
| 1mM R-PIA (round window application) | N/A | Significantly reduced cisplatin-induced lipid peroxidation |
Signaling Pathways and Mechanisms of Action
Both ADAC and R-PIA exert their otoprotective effects primarily through the activation of the A1 adenosine receptor (A1AR), a G-protein coupled receptor. The downstream signaling cascades, though not fully elucidated in the context of cochlear protection, are believed to involve the suppression of inflammatory and oxidative stress pathways.
Proposed signaling pathway for ADAC in cochlear protection.
Proposed signaling pathway for R-PIA in cisplatin-induced ototoxicity.
Experimental Protocols
ADAC in Noise-Induced Hearing Loss in Rats[2]
Animal Model: Wistar rats.
Induction of Cochlear Injury: Exposure to narrow-band noise (8-12 kHz) at 110 dB SPL for 2-24 hours in an acoustic chamber.
Drug Administration: Adenosine amine congener (ADAC) administered intraperitoneally (i.p.) at doses ranging from 25-300 µg/kg/day. Treatment was initiated at various time points after noise exposure, with a multiple injection strategy over five days showing the most sustained effect.[1]
Assessment of Efficacy:
-
Auditory Brainstem Response (ABR): Hearing thresholds were measured before and after noise exposure and treatment to quantify the degree of hearing loss and recovery.
-
Histology: Cochlear sensory hair cell survival was assessed using histological techniques to determine the number of missing hair cells.
-
Immunohistochemistry: The production of free radicals was evaluated through immunohistochemical staining.
Experimental workflow for ADAC in noise-induced hearing loss.
R-PIA in Cisplatin-Induced Ototoxicity in Chinchillas[3]
Animal Model: Adult chinchillas.
Induction of Cochlear Injury: Topical application of a 25-µL solution of 0.25 mg cisplatin/1.0 mL normal saline to the round-window membrane.[2]
Drug Administration: Pre-administration of 1mM R-PIA applied to the round window for 90 minutes before cisplatin application.
Assessment of Efficacy:
-
Auditory Brainstem Response (ABR): Hearing thresholds were recorded in response to clicks and tone bursts (8 and 16 kHz) before and 7 days after treatment.[2]
-
Scanning Electron Microscopy (SEM): Cochleae were harvested for SEM to assess hair cell damage.
-
Lipid Peroxidation Assay: The levels of lipid peroxides in the cochlea were measured to assess oxidative stress.
Experimental workflow for R-PIA in cisplatin-induced ototoxicity.
Discussion and Future Directions
The available evidence strongly suggests that both ADAC and R-PIA are promising candidates for the pharmacological treatment of cochlear injury. Their shared mechanism as A1 adenosine receptor agonists points to a fundamental role of this receptor in protecting the delicate structures of the inner ear from various insults.
The data for ADAC in noise-induced hearing loss is more quantitative at present, demonstrating a clear dose-dependent reduction in hearing threshold shifts. The finding that a sustained, multi-day treatment regimen is most effective has important implications for potential clinical translation.
The research on R-PIA, while less quantitative in the reviewed literature, provides valuable mechanistic insights into its protective effects against cisplatin-induced ototoxicity. Its ability to suppress oxidative stress and inflammation highlights a key pathway that is likely relevant to other forms of cochlear injury as well.
Crucially, the lack of direct comparative studies is a significant knowledge gap. Future research should prioritize head-to-head comparisons of ADAC and R-PIA in standardized models of both noise-induced and drug-induced hearing loss. Such studies would be invaluable for determining which compound offers superior efficacy, a better safety profile, and a more favorable therapeutic window. Furthermore, a deeper investigation into the downstream signaling pathways activated by these agonists in cochlear cells will be essential for optimizing their therapeutic potential and for the development of next-generation otoprotective drugs.
References
Navigating the Therapeutic Potential of Adenosine Amine Congener: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) amine congener (ADAC) has emerged as a promising selective agonist for the A1 adenosine receptor, demonstrating significant therapeutic potential in preclinical models of ischemia and cochlear injury.[1][2] A key challenge in the clinical application of adenosine receptor agonists has been the narrow therapeutic window, often limited by cardiovascular side effects.[3][4] This guide provides an objective comparison of ADAC's performance with alternative adenosine receptor agonists, supported by available experimental data, to aid in the evaluation of its therapeutic window.
Comparative Analysis of Therapeutic and Side Effect Profiles
| Compound | Therapeutic Application | Effective Dose (Animal Models) | Observed Side Effects | Receptor Selectivity |
| Adenosine Amine Congener (ADAC) | Neuroprotection (Ischemia), Otoprotection (Noise-Induced Hearing Loss) | 25-100 µg/kg (neuroprotection in gerbils)[1], >50 µg/kg (otoprotection in rats)[2] | Reduced cardiovascular side effects (bradycardia, hypotension) compared to other A1 agonists.[4] | Selective A1 agonist. Binds to A1 with high affinity (Ki = 0.85 nM for rat receptors), with significantly lower affinity for A2A (Ki = 210 nM) and A3 (Ki = 281 nM) receptors.[5] |
| Tecadenoson (B1681251) (CVT-510) | Paroxysmal Supraventricular Tachycardia (PSVT) | 300 µg followed by 600 µg if needed (human clinical trials)[6] | Lower incidence of flushing, dyspnea, and hypotension compared to non-selective adenosine.[7] No significant adverse effects reported at therapeutic doses.[8] | Highly selective A1 agonist (Ki = 6.5 nM).[2] Approximately 356-fold greater affinity for A1 over A2A receptors.[9] |
| GR79236 | Analgesic, Anti-inflammatory, Potential for Sleep Apnea (B1277953) | 0.03 - 3 mg/kg (suppression of apnea in rats)[10] | No significant changes in sleep architecture or blood pressure at doses effective for apnea. Heart rate and core temperature reduction only at the highest dose (3 mg/kg).[10] | Highly potent and selective A1 agonist. |
| N6-Cyclopentyladenosine (CPA) | Research tool for studying A1 receptor function | 0.15-2.25 µmol/kg (memory impairment in mice)[11] | Primarily cardiovascular effects.[12] | Potent and selective A1 agonist (Ki = 2.3 nM for human A1 receptors). |
| Adenosine | Supraventricular Tachycardia, Myocardial Perfusion Imaging | Varies by application | Flushing, lightheadedness, nausea, cardiac arrhythmias, hypotension, bronchospasm.[13] | Non-selective agonist for all adenosine receptor subtypes (A1, A2A, A2B, A3).[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of ADAC.
Neuroprotection in a Gerbil Model of Transient Global Ischemia
-
Objective: To assess the neuroprotective effects of ADAC against ischemic brain injury.
-
Animal Model: Male Mongolian gerbils.
-
Ischemia Induction: Transient global ischemia is induced by bilateral occlusion of the common carotid arteries for a specified duration (e.g., 5 or 10 minutes).
-
Drug Administration: ADAC is administered intraperitoneally at various doses (e.g., 25-200 µg/kg) either before (pre-treatment) or at different time points after the ischemic insult (post-treatment).[1][14]
-
Outcome Measures:
-
Control Groups: Sham-operated animals and vehicle-treated ischemic animals are used as controls.
Otoprotection in a Rat Model of Noise-Induced Hearing Loss
-
Objective: To evaluate the efficacy of ADAC in mitigating hearing loss and cochlear damage caused by excessive noise exposure.
-
Animal Model: Male Wistar rats.
-
Noise Exposure: Animals are exposed to a specific band of noise (e.g., 8-16 kHz) at a high intensity (e.g., 110 dB SPL) for a defined duration (e.g., 2 hours) in an acoustic chamber.[9][17]
-
Drug Administration: ADAC is administered intraperitoneally at various doses (e.g., 25-300 µg/kg) at different time points following noise exposure.[10]
-
Outcome Measures:
-
Auditory Brainstem Response (ABR): Hearing thresholds are measured at different frequencies before and at various time points after noise exposure to quantify the degree of hearing loss and recovery.
-
Histology: The cochlea is examined to quantify the loss of outer and inner hair cells.
-
-
Control Groups: Animals exposed to noise but treated with a vehicle solution serve as controls.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental frameworks involved in evaluating ADAC.
References
- 1. abmole.com [abmole.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Acute cardiovascular toxicity induced by an adenosine agonist-antihypertensive in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mitigates noise-induced cochlear injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trial to evaluate the management of paroxysmal supraventricular tachycardia during an electrophysiology study with tecadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Adenosine A1 receptor agonist GR79236 suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. N6-Cyclopentyladenosine - Wikipedia [en.wikipedia.org]
- 13. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effect of the adenosine A1 receptor agonist GR79236 on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. Termination of paroxysmal supraventricular tachycardia by tecadenoson (CVT-510), a novel A1-adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
Unraveling the Species-Specific Efficacy of Adenosine Amine Congeners: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-species variations in the efficacy of drug candidates is a critical step in preclinical development. This guide provides a comparative analysis of the cross-species efficacy of adenosine (B11128) amine congeners (AACs) and related adenosine receptor ligands, supported by experimental data and detailed protocols.
Adenosine amine congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor.[1] Its therapeutic potential has been explored in various conditions, including cerebral ischemia and noise-induced hearing loss.[2] However, the translation of these findings across species is complicated by pharmacological differences in adenosine receptors. This guide delves into these species-specific variations, focusing on binding affinities and functional activities.
Comparative Efficacy Across Species: A Data-Driven Overview
Significant variations in the binding affinities of adenosine receptor ligands have been observed across different species, including humans, rats, mice, and guinea pigs. These differences can impact the translational potential of drug candidates. The following tables summarize key quantitative data from radioligand binding assays, providing a snapshot of the species-dependent pharmacology of adenosine receptors.
| Ligand | Receptor | Species | K_i (nM) | Fold Difference (vs. Human) | Reference |
| Agonists | |||||
| CCPA | A1 | Human | - | - | [3] |
| Rat | - | 3.5 - 26.2x higher affinity | [3] | ||
| Guinea-pig | - | - | [3] | ||
| NECA | A1 | Human | - | - | [3] |
| Rat | - | 9.3x higher affinity | [3] | ||
| N6-(endo-Norbornyl)adenosine | A1 | Human | - | Most selective | [4] |
| Rat | - | Most selective | [4] | ||
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | A3 | Human | 0.63 | 1100x more potent | [4] |
| Rat | 693 | - | [4] | ||
| Antagonists | |||||
| DPCPX | A1 | Human | - | - | [3] |
| Rat | - | 2.2 - 15.9x higher affinity | [3] | ||
| Guinea-pig | - | - | [3] | ||
| XAC | A1 | Rat | 1.2 | - | [5] |
| A2a | Rat | 63 | - | [5] | |
| A3 | Rat | Very low affinity | - | [5] |
Table 1: Comparative Binding Affinities (Ki) of Adenosine Receptor Ligands Across Species. Data highlights the significant variability in ligand affinity, particularly between human and rodent models. CCPA (2-chloro-N6-cyclopentyladenosine), NECA (5'-N-ethylcarboxamidoadenosine), DPCPX (8-cyclopentyl-1,3-dipropylxanthine), XAC (xanthine amine congener).
| Parameter | Species | Atrial Tissue | Ventricular Tissue | Reference |
| CPA Sensitivity | Rat | More sensitive (Right Atria) | - | [6] |
| Guinea Pig | More sensitive (Left Atria) | - | [6] | |
| Adenylyl Cyclase Inhibition by CPA | Rat | Less inhibition | Less inhibition | [6] |
| Guinea Pig | Greater inhibition | Greater inhibition | [6] | |
| A1 Receptor Density (Bmax) | Rat | Lower | - | |
| Guinea Pig | Higher | - | [6] | |
| Human | Higher | - | [3] | |
| A1 Receptor Affinity (Kd/pKD) | Rat | Higher affinity (pKD 9.55) | - | [3] |
| Guinea Pig | Lower affinity (pKD 8.85) | - | [3] | |
| Human | Lower affinity (pKD 8.67) | - | [3] |
Table 2: Species and Tissue Differences in Adenosine A1 Receptor Function. Comparison between rat and guinea pig cardiac tissues reveals significant disparities in agonist sensitivity, downstream signaling, and receptor expression levels. CPA (N6-cyclopentyladenosine).
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below are summaries of common protocols used in the cited studies.
Radioligand Binding Assay for Adenosine A1 Receptors
This protocol is fundamental for determining the affinity of a ligand for its receptor.
-
Membrane Preparation: Brain tissues (e.g., cortex, hippocampus) from different species are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the adenosine receptors.[3]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-DPCPX for A1 receptors) and varying concentrations of the unlabeled test compound (the this compound or other ligands).[3]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a ligand to activate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
-
Cell Culture: Cells stably expressing the adenosine receptor of interest (e.g., CHO cells) are cultured.[4]
-
Treatment: The cells are treated with the adenosine receptor agonist (e.g., CPA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).[6]
-
Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay or other detection methods.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified to determine its efficacy.
Visualizing a Key Signaling Pathway and Experimental Workflow
To further clarify the complex processes involved, the following diagrams illustrate the adenosine A1 receptor signaling pathway and a typical experimental workflow for assessing ligand binding.
Caption: Adenosine A1 Receptor Signaling Pathway.
References
- 1. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Cochlear Rescue Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences in brain adenosine A1 receptor pharmacology revealed by use of xanthine and pyrazolopyridine based antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species comparison of adenosine A1 receptors in isolated mammalian atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term In Vivo Outcomes of Adenosine Amine Congener Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term in vivo outcomes associated with Adenosine (B11128) Amine Congener (ADAC) treatment, with a primary focus on the eponymous compound ADAC, for which the most extensive long-term data is publicly available. Adenosine amine congeners are a class of compounds that primarily act as agonists for adenosine receptors, particularly the A₁ subtype, which is implicated in cytoprotective and neuroprotective pathways. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological and experimental processes to facilitate an objective comparison with other potential therapeutic alternatives.
Comparative Overview of Adenosine A₁ Receptor Agonists
While a broad range of adenosine receptor agonists have been developed, comprehensive long-term in vivo data is not uniformly available for all. The following table summarizes the available information for three notable adenosine A₁ receptor agonists, highlighting their primary therapeutic indications and the extent of reported long-term in vivo research.
| Compound | Primary Investigated Use(s) | Summary of Long-Term In Vivo Outcomes | Key References |
| Adenosine Amine Congener (ADAC) | Neuroprotection (Cerebral Ischemia), Otoprotection (Noise-Induced Hearing Loss) | Demonstrates significant long-term neuroprotective and otoprotective effects in rodent models, including improved survival, neuronal preservation, and hearing threshold rescue. Well-tolerated without major cardiovascular side effects at therapeutic doses. | [1][2][3][4] |
| Capadenoson | Atrial Fibrillation, Stable Angina, Heart Failure | Shown to decrease cardiac remodeling in an animal model of advanced heart failure.[5] However, it failed to show significant efficacy in mouse models of neuropathic pain.[6] Recent studies suggest it also has activity at the A₂B receptor.[5][7] | [5][6][7] |
| Tecadenoson | Paroxysmal Supraventricular Tachycardia (PSVT) | Highly effective for the acute conversion of PSVT to sinus rhythm.[8] It is reported to have fewer adverse effects than non-selective agonists like adenosine.[8] Long-term in vivo outcome data from preclinical models is limited in the available literature. | [8][9] |
In-Depth Analysis: Long-Term Outcomes of ADAC Treatment
ADAC has been most extensively studied for its protective effects in models of cerebral ischemia and noise-induced hearing loss.
Neuroprotection in a Gerbil Model of Cerebral Ischemia
Chronic and acute administration of ADAC has been shown to confer significant protection against ischemic brain injury.
Quantitative Outcomes of ADAC Treatment in Cerebral Ischemia
| Treatment Regimen | Dose Range (µg/kg) | Key Efficacy Outcomes (at 14 days post-ischemia) | Adverse Effects |
| Chronic (60 days) | 25-100 | Statistically significant increase in the number of intact neurons.[3][4] | Not specified, but higher chronic doses lost statistical significance in their protective effect.[3][4] |
| Acute (Pre-ischemia) | 75-200 | 80% survival rate compared to 40% in controls (P < 0.05).[3] | Well-tolerated; no bradycardia, hypotension, or hypothermia observed at 100 µg/kg.[10] |
| Acute (Post-ischemia) | 100 | Neuronal survival of ~85% vs. 50% in controls when administered 6-12h post-ischemia.[10] Full preservation of spatial memory when administered at 6h post-insult.[10] | None reported at the therapeutic dose.[10] |
Otoprotection in a Rat Model of Noise-Induced Hearing Loss (NIHL)
ADAC has demonstrated significant efficacy in mitigating damage to the inner ear following acoustic trauma.
Quantitative Outcomes of ADAC Treatment in NIHL
| Treatment Regimen | Dose Range (µg/kg) | Key Efficacy Outcomes (at 12 days post-exposure) | Adverse Effects |
| 5-Day Treatment (starting 6h post-noise) | Not specified | Rescued approximately 25-30 dB of otherwise permanent hearing loss.[1] | No cardiovascular side effects were observed at the neuroprotective dose.[1] |
| Dose-Response (first 24h post-noise) | >50 | Provided up to 21 dB of protection (averaged across 8–28 kHz).[2] | Not specified. |
| Delayed Treatment (100-200 µg/kg) | 100-200 | Treatment at 12h and 24h post-noise reduced threshold shifts by 18 dB and 16 dB, respectively (P < 0.001).[2] Treatment at 48h provided an 8 dB protection (P < 0.01).[2] | Not specified. |
Experimental Protocols
Cerebral Ischemia Model (Gerbil)
-
Animal Model: Male Mongolian gerbils.
-
Ischemia Induction: Global forebrain ischemia is induced via bilateral carotid artery occlusion for a duration of 5 or 10 minutes under anesthesia.[3][10]
-
ADAC Administration:
-
Chronic: Daily intraperitoneal (i.p.) injections for 60 days prior to ischemia.[3][4]
-
Acute (Pre-ischemia): A single i.p. injection 15 minutes prior to occlusion.[3]
-
Acute (Post-ischemia): A single i.p. injection at various time points (e.g., 15 min, 30 min, 1h, 2h, 3h, 6h, 12h) after reperfusion.[10]
-
-
Outcome Assessment:
-
Mortality: Monitored for 14 days post-ischemia.[3]
-
Neuronal Damage: Histological analysis of brain sections (e.g., hippocampal CA1 region) to quantify neuronal survival.[3][11]
-
Morbidity/Functional Recovery: Assessment of spatial memory and learning ability using tests such as the Morris water maze.[10]
-
Noise-Induced Hearing Loss Model (Rat)
-
Animal Model: Wistar rats (8–10 weeks old).[2]
-
Noise Exposure: Animals are exposed to traumatic noise (e.g., 8–16 kHz band at 110 dB sound pressure level) for 2 hours in a calibrated sound exposure chamber.[2]
-
ADAC Administration: Intraperitoneal (i.p.) injections administered at various doses and time points (e.g., 6, 12, 24, 48, or 72 hours) after noise exposure.[2]
-
Outcome Assessment:
-
Hearing Sensitivity: Auditory Brainstem Responses (ABR) are measured before noise exposure and at a long-term endpoint (e.g., 12 days later) to determine the permanent threshold shift.[2]
-
Cell Survival: Histological analysis of the cochlea to quantify the survival of sensory inner and outer hair cells.[1][11]
-
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: ADAC activates the A₁ receptor, leading to inhibition of adenylyl cyclase.
Experimental Workflow
Caption: Typical workflow for a long-term in vivo study of ADAC efficacy.
Logical Relationship
Caption: Logical flow from ADAC treatment to long-term protective outcomes.
References
- 1. Pharmacokinetic Properties of this compound in Cochlear Perilymph after Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Cochlear Rescue Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capadenoson, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-blockade and A1-adenosine receptor agonist effects on atrial fibrillatory rate and atrioventricular conduction in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Postischemic administration of this compound (ADAC): analysis of recovery in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Replicating Foundational Studies on Adenosine Amine Congener: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Adenosine (B11128) Amine Congener (ADAC) with alternative adenosine receptor ligands. Experimental data from foundational studies are presented to facilitate the replication and extension of this critical research.
Adenosine Amine Congener (ADAC) is a potent and highly selective agonist for the A1 adenosine receptor, a G protein-coupled receptor (GPCR) involved in numerous physiological processes, particularly in the cardiovascular and central nervous systems.[1] Its selectivity makes it an invaluable tool for elucidating the specific roles of the A1 receptor. This guide compares the binding and functional properties of ADAC with other key adenosine receptor ligands, including the non-selective agonist NECA, the A1-selective agonist CCPA, and the non-selective antagonist Xanthine Amine Congener (XAC).
Comparative Analysis of Adenosine Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of ADAC and other key adenosine receptor ligands. These values are compiled from various foundational studies and should be compared with caution due to potential variations in experimental conditions.
| Compound | Receptor Subtype | Species | Cell Line | Radioligand | Ki (nM) | Reference |
| This compound (ADAC) | A1 | Rat | - | - | 0.85 | [2] |
| A2A | Rat | - | - | 210 | [2] | |
| A3 | Rat | - | - | 281 | [2] | |
| NECA | A1 | Human | - | - | 14 | [3] |
| A2A | Human | - | - | 20 | [3] | |
| A3 | Human | - | - | 6.2 | [3] | |
| CCPA | A1 | Rat | Brain Membranes | [3H]PIA | 0.4 | [4] |
| A2 | Rat | Striatal Membranes | [3H]NECA | 3900 | [4] | |
| A1 | Human | CHO | - | 2.3 | [5] | |
| A2A | Human | CHO | - | 790 | [5] | |
| A3 | Human | CHO | - | 43 | [5] | |
| Xanthine Amine Congener (XAC) | A1 | Human | CHO | [3H]DPCPX | ~51 (Ke) | [6] |
| A2A | Human | HEK293 | [3H]CGS 21680 | 114 | [6] | |
| A3 | Human | CHO | [125I]AB-MECA | >1000 | [6] |
Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. Ke is the equilibrium dissociation constant for a competitive antagonist, analogous to Ki.
| Compound | Receptor Subtype | Species/Cell Line | Assay Type | Potency (EC50/IC50 in nM) | Reference |
| NECA | A2B | Human | - | 2400 (EC50) | [3] |
| CCPA | A1 | Rat/Fat Cell Membranes | Adenylate Cyclase Inhibition | 33 (IC50) | [4] |
| A2 | Human/Platelet Membranes | Adenylate Cyclase Stimulation | 3500 (EC50) | [4] | |
| Xanthine Amine Congener (XAC) | A2A | Human/Platelets | cAMP Accumulation | 25 (IC50) | [3] |
| A2A | Rat/PC12 Cells | cAMP Accumulation | 83 (IC50) | [3] |
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling primarily through their interaction with heterotrimeric G proteins. The A1 and A3 receptor subtypes typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.
Caption: Adenosine receptor signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication.
Competitive Radioligand Binding Assay
This protocol outlines a general procedure to determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor using [3H]DPCPX as the radioligand and Chinese Hamster Ovary (CHO) cells stably expressing the human A1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
I. Membrane Preparation [7]
-
Cell Culture: Culture CHO cells stably expressing the human A1 adenosine receptor (CHO-hA1AR) to near confluence.
-
Harvesting: Wash cells with ice-cold Phosphate Buffered Saline (PBS) and harvest by scraping.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Membrane Pelleting: Centrifuge the supernatant at 100,000 x g for 30-60 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA). Determine protein concentration (e.g., BCA assay) and treat with adenosine deaminase (ADA, 2 IU/mL) to remove endogenous adenosine.[8] Store aliquots at -80°C.
II. Competitive Radioligand Binding Assay [8]
-
Assay Setup: In a 96-well filter plate (e.g., GF/C pre-treated with 0.3% polyethyleneimine), set up the following in triplicate:
-
Total Binding: 50 µL of [3H]DPCPX (final concentration ~1 nM) and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of [3H]DPCPX and 50 µL of a high concentration of a non-labeled A1-selective ligand (e.g., 1 µM DPCPX).
-
Test Compound: 50 µL of [3H]DPCPX and 50 µL of the test compound at various concentrations.
-
-
Reaction Initiation: Add 100 µL of the prepared membrane suspension (e.g., 20-50 µg protein/well) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at 22°C to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters rapidly four times with 250 µL of ice-cold wash buffer.
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure radioactivity in a scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: cAMP Accumulation
This protocol describes a method to measure the ability of an agonist to stimulate cAMP production in HEK293 cells stably expressing the human A2A receptor. This is a common method for assessing the functional potency of A2A and A2B receptor agonists.
Caption: Workflow for a cAMP accumulation functional assay.
I. Cell Preparation and Plating [9]
-
Cell Culture: Culture HEK293 cells stably expressing the human A2A adenosine receptor (HEK293-hA2AR) in appropriate growth medium.
-
Plating: The day before the assay, harvest the cells and plate them in a 384-well white, opaque plate at a density of approximately 2,500 cells per well. Incubate overnight.[1]
II. cAMP Accumulation Assay [9][10]
-
Compound Preparation: Prepare serial dilutions of the test agonist (e.g., CGS-21680 as a reference) in stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor such as 500 µM IBMX to prevent cAMP degradation.
-
Pre-incubation: Carefully remove the culture medium from the wells and wash the cells. Add the stimulation buffer with the PDE inhibitor and pre-incubate.
-
Agonist Stimulation: Add 5 µL of the diluted test compounds to the wells. Include a vehicle control. Incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells by adding the detection reagents from a commercial cAMP assay kit (e.g., HTRF). This typically includes a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
III. Data Analysis
-
Generate Dose-Response Curve: Plot the HTRF signal (or calculated cAMP concentration from a standard curve) against the logarithm of the agonist concentration.
-
Determine EC50 and Emax: Fit the data using a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal stimulation) and the Emax (maximal response).
References
- 1. This compound | Benchchem [benchchem.com]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Adenosine Amine Congener vs. Standard Neuroprotective Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke and other neurodegenerative diseases is a paramount challenge in modern medicine. While standard therapies have shown some benefit, the exploration of novel compounds with distinct mechanisms of action is crucial. This guide provides a detailed comparison of Adenosine (B11128) Amine Congener (AAC), a potent adenosine A1 receptor agonist, with established neuroprotective agents, Edaravone and Citicoline. The comparison is based on preclinical experimental data, focusing on quantitative outcomes, methodological details, and the underlying signaling pathways.
Quantitative Data Comparison
The following tables summarize the neuroprotective efficacy of Adenosine Amine Congener (ADAC), Edaravone, and Citicoline in preclinical models of cerebral ischemia.
| Compound | Animal Model | Dosage | Key Efficacy Endpoint | Quantitative Outcome | Reference |
| This compound (ADAC) | Gerbil, Bilateral Carotid Occlusion | 75 µg/kg (acute, pre-ischemia) | Survival and Neuronal Preservation | Statistically significant reduction in post-ischemic mortality and morbidity | [1] |
| Gerbil, Bilateral Carotid Occlusion | 25-100 µg/kg (chronic) | Neuronal Preservation (intact neurons) | Significant increase in the number of intact neurons | ||
| Edaravone | Rodent Models, Focal Ischemia (Systematic Review) | Various | Functional and Structural Outcome | 30.3% improvement in functional outcome; 25.5% reduction in structural outcome | |
| Diabetic Rat, MCAO | 3 and 10 mg/kg | Infarct and Edema Volume | Significant diminishment of cerebral infarct and edema volume | [2] | |
| Rat, MCAO | 3 mg/kg | Infarct Volume | Reduced infarct volume | [3] | |
| Citicoline | Preclinical Stroke Models (Meta-Analysis) | Various | Infarct Volume Reduction | 27.8% overall reduction | |
| Rat, MCAO (Transient Ischemia) | 300-500 mg/kg | Infarct Volume Reduction | 30% reduction | ||
| Rat, MCAO (Permanent Ischemia) | 300-500 mg/kg | Infarct Volume Reduction | 25% reduction | ||
| Rat, MCAO | 40-60 mM (direct brain ECS administration) | Infarct Volume Reduction | Significant reduction (e.g., 8.63 ± 2.34% vs 28.43 ± 4.34% in control for 60mM) | [4] |
Experimental Protocols
Bilateral Common Carotid Artery Occlusion (BCCAO) in Gerbils (for this compound)
This model induces global cerebral ischemia. The protocol generally involves the following steps:
-
Animal Preparation: Mongolian gerbils are anesthetized.
-
Surgical Procedure: A midline cervical incision is made to expose both common carotid arteries.
-
Induction of Ischemia: The arteries are occluded using micro-aneurysm clips for a specific duration (e.g., 5-10 minutes) to induce ischemia.
-
Reperfusion: The clips are removed to allow for reperfusion of the brain.
-
Drug Administration: this compound is administered, typically intraperitoneally, either before (pre-ischemic) or after the ischemic insult at varying time points.
-
Outcome Assessment: Neurological deficits are scored, and histological analysis of the brain (e.g., hippocampus) is performed at a set time point post-ischemia to quantify neuronal survival.
Middle Cerebral Artery Occlusion (MCAO) in Rats (for Edaravone and Citicoline)
This model mimics focal ischemic stroke. A common protocol is the intraluminal suture method:
-
Animal Preparation: Rats (e.g., Sprague-Dawley or Wistar) are anesthetized.
-
Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated.
-
Induction of Ischemia: A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-120 minutes), the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.[5]
-
Drug Administration: Edaravone or Citicoline is administered (e.g., intravenously or intraperitoneally) at specified times relative to the MCAO procedure.[2][4]
-
Outcome Assessment: Neurological deficit scoring is performed at various time points. After a set duration (e.g., 24 hours), the animal is euthanized, and the brain is removed. Infarct volume is quantified using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and the infarcted area remains white.[6][7]
Signaling Pathways and Mechanisms of Action
This compound (AAC): Adenosine A1 Receptor Signaling
AAC exerts its neuroprotective effects by activating the adenosine A1 receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular events aimed at reducing neuronal excitotoxicity and metabolic stress.
Edaravone: Nrf2-Mediated Antioxidant Response
Edaravone is a potent free radical scavenger. One of its key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.
Citicoline: SIRT1/CREB-Mediated Neuroprotection and Neurorepair
Citicoline contributes to neuroprotection and neurorepair through multiple mechanisms, including the activation of Sirtuin 1 (SIRT1), which in turn modulates the CREB signaling pathway, promoting the expression of genes involved in neuronal survival and plasticity.
Conclusion
This compound, Edaravone, and Citicoline represent distinct yet promising approaches to neuroprotection. ADAC, through its potent and selective activation of the adenosine A1 receptor, offers a targeted mechanism to reduce excitotoxicity, a key driver of ischemic neuronal death. Standard therapies like Edaravone and Citicoline provide broader neuroprotective effects, with Edaravone acting as a powerful antioxidant and Citicoline supporting membrane integrity and promoting neurorepair pathways.
The preclinical data presented in this guide highlight the potential of all three compounds. However, direct comparative studies in standardized models are necessary for a more definitive assessment of their relative efficacy. The choice of a therapeutic candidate for further development will likely depend on the specific pathological context, the desired therapeutic window, and the potential for combination therapies. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers designing future studies in the critical field of neuroprotection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 4. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. the-jcen.org [the-jcen.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Adenosine Amine Congener
This document provides essential safety protocols, operational plans, and detailed disposal procedures for Adenosine (B11128) Amine Congener (ADAC). The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance. Given that a specific Safety Data Sheet (SDS) for Adenosine Amine Congener is not always readily available, it is prudent to handle it as a potent, biologically active small molecule with potential hazards.
Hazard Assessment and Safety Precautions
This compound is a potent and selective agonist for the A1 adenosine receptor.[1] While comprehensive hazard data is limited, its biological activity necessitates careful handling to prevent unintended exposure. All personnel must be trained on the potential risks and the procedures outlined below.
Consistent and correct use of PPE is mandatory when handling this compound. All PPE should meet established standards such as those from EN (European Union) or NIOSH (United States).
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Tightly fitting with side-shields. |
| Hands | Chemical Impermeable Gloves | Nitrile or neoprene gloves, inspected prior to use. |
| Body | Laboratory Coat | Chemically resistant, worn over full-length clothing. |
| Respiratory | NIOSH-approved Respirator | Required if dust is generated or ventilation is inadequate. |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for minimizing risk. All handling of solid ADAC or its solutions should occur within a certified chemical fume hood.
Step 1: Preparation
-
Engineering Controls : Ensure a certified chemical fume hood is operational.
-
Area Inspection : The designated work area must be clean and uncluttered. Verify access to an emergency exit and a safety shower/eyewash station.
-
Assemble Materials : Gather all necessary equipment, reagents, and a dedicated spill kit before handling the compound.
-
Don PPE : Put on all required PPE as detailed in the table above.
Step 2: Handling and Use
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.
-
Weighing : When weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to prevent balance contamination.
-
Solution Preparation : To prepare solutions, slowly add the solvent to the compound to prevent splashing or aerosol formation.
-
Hygiene : Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
Disposal Plan: Step-by-Step Procedures
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this compound or its waste down the drain or in regular trash.[2]
Step 1: Waste Identification and Segregation
-
All materials that have come into contact with ADAC are considered hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing ADAC.
-
Contaminated labware (e.g., pipette tips, tubes, vials).
-
Contaminated PPE (e.g., gloves, weigh boats).
-
-
Do not mix this waste stream with other incompatible chemical wastes.
Step 2: Waste Collection and Containerization
-
Primary Container : Collect all ADAC waste in a designated, leak-proof container made of a compatible material. The container must have a tightly fitting cap and be kept closed except when waste is being added.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". Chemical formulas or abbreviations are not acceptable.
-
Hazardous Waste Tag : Affix a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department. Fill it out completely, including the full chemical name and estimated concentrations/quantities.
Step 3: Waste Accumulation and Storage
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
-
Storage Limits : Adhere to institutional and regulatory limits for waste accumulation.
| Parameter | Limit | Notes |
| Maximum Hazardous Waste | 55 gallons | Per Satellite Accumulation Area.[3] |
| Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | While ADAC is not formally P-listed, its high potency warrants treating it with similar caution.[3] |
| Accumulation Time | Up to 12 months | Provided accumulation limits are not exceeded.[3] |
Step 4: Request for Waste Pickup
-
Once the container is full (approximately 75-80%), or you no longer generate this waste stream, submit a chemical waste pickup request to your institution's EHS department.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
In the event of a spill, immediate and safe cleanup is essential.
-
Alert Personnel : Immediately notify all personnel in the area.
-
Evacuate : If the spill is large or involves a significant amount of dust, evacuate the immediate area.
-
Assess and Secure : From a safe distance, assess the extent of the spill. Ensure you are wearing the appropriate PPE (including respiratory protection if powder is present) before re-entering.
-
Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collection : Carefully collect the contaminated absorbent material using non-sparking tools. Place it into the designated hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent, such as alcohol, followed by soap and water.[4]
-
Dispose of Cleanup Materials : All materials used for cleanup (pads, wipes, contaminated PPE) must be disposed of as hazardous waste.
This compound is a selective agonist for the A1 adenosine receptor (A1AR).[1] Its biological activity is mediated through the following signaling pathway. Activation of the A1AR by an agonist leads to the coupling of inhibitory G-proteins (Gi/o). This initiates two primary downstream effects: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which leads to subsequent intracellular signaling events.
References
Navigating the Safe Handling of Adenosine Amine Congener: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Adenosine (B11128) Amine Congener (ADAC), a potent and selective A1 adenosine receptor agonist used in research settings. While Adenosine Amine Congener is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to rigorous safety protocols is crucial to minimize exposure and ensure a safe working environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to support your research endeavors.
Personal Protective Equipment (PPE): Your First Line of Defense
The following personal protective equipment is recommended when handling this compound in a laboratory setting. These recommendations are based on standard safety practices for handling chemical compounds intended for research use.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves. | To prevent direct skin contact with the compound. |
| Respiratory Protection | Type N95 (US) or equivalent respirator. | Recommended when handling the solid form of the compound to prevent inhalation of dust particles. |
| Body Protection | Laboratory coat. | To protect skin and clothing from accidental contamination. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment and ensuring the integrity of your experiments.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
-
Spill Kit: Have a chemical spill kit available and ensure all laboratory personnel are trained on its proper use.
Handling the Compound:
-
Personal Protective Equipment: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, do so carefully within a chemical fume hood or a balance enclosure to avoid generating dust.
-
Preparing Solutions: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. Based on available data, this compound is soluble in DMSO.[1]
Storage:
-
Solid Form: Store the solid compound at -20°C for long-term stability, protected from light.[1]
-
Solutions: For solutions, it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store them at an appropriate temperature as determined by the solvent used and experimental needs.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in a designated, properly labeled container in accordance with your institution's Environmental Health and Safety (EHS) guidelines. |
| Solutions | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. Consult your institution's EHS department for specific disposal instructions for the solvent used. |
| Contaminated Materials | All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be disposed of as chemical waste. |
Adenosine A1 Receptor Signaling Pathway
This compound is a selective agonist for the A1 adenosine receptor.[1] Activation of this G protein-coupled receptor initiates a signaling cascade that has various physiological effects. The diagram below illustrates the primary signaling pathway associated with the A1 adenosine receptor.
Caption: Adenosine A1 Receptor Signaling Pathway activated by an agonist.
Disclaimer: This information is intended for guidance in a research laboratory setting and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols. This product is for research use only and is not for human or veterinary use.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
